molecular formula C7H10OS B12964069 1-(4-Methylthiophen-2-yl)ethan-1-ol

1-(4-Methylthiophen-2-yl)ethan-1-ol

Cat. No.: B12964069
M. Wt: 142.22 g/mol
InChI Key: JPCSLEDJQGIZQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Methylthiophen-2-yl)ethan-1-ol is a chemical compound belonging to the class of thiophene derivatives, characterized by the molecular formula C 7 H 10 OS and an calculated molecular weight of approximately 142.22 g/mol . This compound serves as a versatile heterocyclic building block in medicinal and organic chemistry research . The structure, featuring both a hydroxyl-functionalized ethyl chain and a methyl-substituted thiophene ring, makes it a valuable intermediate for the synthesis of more complex molecules. Related thiophene compounds are frequently utilized in the development of pharmaceutical candidates and functional materials . As a chiral alcohol, it can be used in asymmetric synthesis and may undergo further functionalization through reactions at its hydroxyl group or thiophene ring. Researchers can employ it to explore structure-activity relationships (SAR) or as a precursor in multi-step synthetic routes. This product is intended For Research Use Only and is not for diagnostic or therapeutic applications. Proper handling procedures should be followed, as with all chemicals of this nature .

Properties

Molecular Formula

C7H10OS

Molecular Weight

142.22 g/mol

IUPAC Name

1-(4-methylthiophen-2-yl)ethanol

InChI

InChI=1S/C7H10OS/c1-5-3-7(6(2)8)9-4-5/h3-4,6,8H,1-2H3

InChI Key

JPCSLEDJQGIZQF-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=C1)C(C)O

Origin of Product

United States
Foundational & Exploratory

Synthesis of 1-(4-Methylthiophen-2-yl)ethan-1-ol: A Methodological Whitepaper on Grignard Addition

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of 1-(4-methylthiophen-2-yl)ethan-1-ol represents a critical transformation in the preparation of thiophene-based pharmacophores. Thiophene rings frequently serve as bioisosteres for phenyl groups in drug design, offering altered lipophilicity and metabolic stability. This whitepaper establishes a highly optimized, self-validating protocol for the synthesis of this secondary alcohol via a Grignard addition. By emphasizing mechanistic causality, rigorous anhydrous techniques, and scalable downstream processing, this guide provides researchers with a robust framework for reproducible execution.

Strategic Route Selection & Mechanistic Causality

In designing the synthesis of 1-(4-methylthiophen-2-yl)ethan-1-ol, two primary retrosynthetic disconnections are apparent:

  • Route A (Aldehyde Electrophile): Addition of methylmagnesium bromide (MeMgBr) to 4-methylthiophene-2-carboxaldehyde.

  • Route B (Heteroaryl Nucleophile): Addition of (4-methylthiophen-2-yl)magnesium bromide to acetaldehyde.

Causality for Route A Selection: Route A is overwhelmingly preferred. Acetaldehyde (Route B) is highly volatile (b.p. 20.2 °C) and prone to rapid self-condensation (aldol addition) under basic Grignard conditions. Conversely, 4-methylthiophene-2-carboxaldehyde is a stable, liquid electrophile. Furthermore, MeMgBr is commercially available in reliable, standardized ethereal solutions (e.g., 3.0 M in THF), eliminating the need for the capricious initiation of thiophene-based Grignard reagents, which often suffer from Wurtz-type homocoupling side reactions[1].

RouteSelection A 4-Methylthiophene-2- carboxaldehyde C 1-(4-methylthiophen-2-yl) ethan-1-ol A->C Route A (Optimal) B MeMgBr (Stable/Commercial) B->C D 2-Bromo-4- methylthiophene F Thienyl Grignard (Prone to Coupling) D->F Route B E Mg(0) / THF E->F F->C Low Yield / Impure G Acetaldehyde (Volatile/Aldol) G->C

Logical decision tree validating Route A over Route B for the synthesis of the target alcohol.

Mechanistic Grounding: The Grignard Addition

The Grignard reaction proceeds via the nucleophilic attack of the methyl carbanion equivalent onto the electrophilic carbonyl carbon of the thiophene carboxaldehyde[2].

  • Solvent Coordination: Tetrahydrofuran (THF) is explicitly chosen over diethyl ether. The oxygen lone pairs in THF strongly coordinate the Mg center, stabilizing the Grignard reagent and shifting the Schlenk equilibrium to favor the active monomeric species.

  • Transition State: The reaction proceeds through a cyclic, six-membered transition state where the magnesium atom coordinates with the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon while simultaneously delivering the methyl group[3].

  • Quenching Dynamics: The intermediate magnesium alkoxide must be hydrolyzed carefully. We employ saturated aqueous ammonium chloride (NH₄Cl) rather than strong acids (like HCl). Strong acids risk the rapid dehydration of the newly formed secondary alcohol into a vinyl thiophene derivative, a common degradation pathway in electron-rich heteroaryl alcohols[4].

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system: each step contains observable metrics (temperature, color, TLC) to confirm success before proceeding to the next phase.

ExperimentalWorkflow Step1 1. System Prep Flame-dry Schlenk flask Establish Argon atmosphere Step2 2. Electrophile Solution Dissolve aldehyde in anhydrous THF Cool to 0°C (Internal Temp) Step1->Step2 Step3 Step3 Step2->Step3 Step4 4. Propagation Remove ice bath Stir at 20°C for 2 hours TLC Confirmation Step3->Step4 Step5 5. Quenching Cool to 0°C Slow addition of sat. NH4Cl(aq) Observe Mg salt precipitation Step4->Step5 Step6 Step6 Step5->Step6

Step-by-step self-validating experimental workflow for the Grignard addition.

Step-by-Step Execution:
  • Preparation (Validation: Moisture-Free Environment): Flame-dry a 2-neck round-bottom flask under vacuum, then backfill with dry Argon. Repeat three times. Causality: Grignard reagents are highly sensitive to protic sources; trace moisture will prematurely quench MeMgBr to methane gas, destroying the stoichiometry.

  • Substrate Loading: Dissolve 4-methylthiophene-2-carboxaldehyde (10.0 mmol) in 50 mL of anhydrous THF. Cool the reaction vessel to 0 °C using an ice-water bath. Validation: Ensure the internal thermometer reads ≤ 2 °C before proceeding.

  • Grignard Addition (Validation: Exotherm Control): Using a syringe pump, add MeMgBr (12.0 mmol, 4.0 mL of 3.0 M solution in THF) dropwise over 20 minutes. Causality: The nucleophilic addition is highly exothermic. Dropwise addition prevents localized heating, which can lead to side reactions such as the reduction of the aldehyde via β-hydride transfer.

  • Reaction Propagation: Remove the ice bath and allow the mixture to warm to room temperature (20 °C). Stir for 2 hours. Validation: Analyze via Thin Layer Chromatography (TLC) using a Hexanes:EtOAc (8:2) mobile phase. The UV-active aldehyde spot (Rf ≈ 0.6) should disappear entirely, replaced by a lower-running alcohol spot (Rf ≈ 0.3) that stains strongly with potassium permanganate (KMnO₄).

  • Quenching: Recool the flask to 0 °C. Slowly add 20 mL of saturated aqueous NH₄Cl. Validation: Effervescence (methane gas from excess MeMgBr) will occur, followed by the precipitation of white, gelatinous magnesium salts.

  • Workup & Purification: Extract the aqueous layer with Ethyl Acetate (3 × 30 mL). Wash the combined organic layers with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography if trace impurities remain.

Quantitative Data & Optimization

Table 1: Stoichiometric Parameters & Yield Expectations

Reagent / MaterialRoleEquivalentsMolarity / ConcentrationTarget Yield
4-Methylthiophene-2-carboxaldehydeElectrophile1.00.2 M (in THF)N/A
Methylmagnesium BromideNucleophile1.23.0 M (in THF)N/A
Tetrahydrofuran (THF)SolventN/AAnhydrous (<50 ppm H₂O)N/A
1-(4-methylthiophen-2-yl)ethan-1-ol Product N/A N/A 85 - 95%

Table 2: Troubleshooting Matrix for Grignard Addition

Observation / IssueMechanistic CauseCorrective Action / Causality
Incomplete Conversion (Aldehyde remains on TLC)Moisture in the solvent or atmosphere quenching the Grignard reagent prematurely.Ensure THF is freshly distilled or drawn from a solvent purification system. Titrate MeMgBr before use.
Formation of Vinyl Thiophene (Non-polar byproduct)Over-acidification during quench leading to rapid alcohol dehydration.Strictly use saturated NH₄Cl (pH ~6) for quenching. Avoid strong acids like HCl or H₂SO₄.
Pinacol Coupling Products Single Electron Transfer (SET) mechanism competing with polar nucleophilic addition.Lower reaction temperature during addition; ensure strict absence of transition metal impurities in the Mg source.

References

  • Common side reactions in the synthesis of 2-Thiophenemethanol - Benchchem. 1

  • 2-Thiophenemethanol synthesis mechanism - Benchchem. 2

  • Grignard Reaction - Organic Chemistry Portal. 3

  • Continuous-Flow Synthesis of Primary Vinylarenes via Inline Grignard Reagent Formation and Peterson Olefination - ACS Omega.4

Sources

Spectroscopic Characterization and Synthetic Validation of 1-(4-methylthiophen-2-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Context

In the development of active pharmaceutical ingredients (APIs)—particularly kinase inhibitors and veterinary therapeutics—heterocyclic secondary alcohols serve as critical chiral building blocks. 1-(4-methylthiophen-2-yl)ethan-1-ol is a highly versatile intermediate synthesized via the reduction of 2-acetyl-4-methylthiophene[1].

As a Senior Application Scientist, I approach the synthesis and characterization of this molecule not as a mere sequence of steps, but as an integrated, self-validating system. The analytical data must perfectly reflect the mechanistic causality of the synthesis. This whitepaper details the robust reduction of the ketone precursor using sodium borohydride (NaBH₄)[2], followed by an in-depth interpretation of the resulting Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Experimental Workflows: A Self-Validating System

To ensure absolute reproducibility and structural integrity, the synthetic and analytical workflows are designed with internal binary checkpoints. The protocol below guarantees that the transformation from ketone to alcohol is both chemically efficient and analytically verifiable.

Step-by-Step Synthetic Methodology
  • Electrophilic Activation: Dissolve 2-acetyl-4-methylthiophene (10.0 mmol) in 25 mL of anhydrous methanol (MeOH). Cool the reaction vessel to 0 °C under an inert argon atmosphere.

    • Causality: Methanol is selected over aprotic solvents because its protic nature allows it to hydrogen-bond with the carbonyl oxygen. This coordination significantly increases the electrophilicity of the carbonyl carbon, priming it for hydride attack. The 0 °C environment suppresses exothermic side reactions and prevents the over-reduction of the thiophene ring.

  • Hydride Transfer: Slowly add NaBH₄ (15.0 mmol, 1.5 eq) in small portions over 15 minutes[3].

    • Causality: Portion-wise addition prevents rapid hydrogen gas evolution and thermal spikes, ensuring a controlled, chemoselective reduction of the ketone.

  • In-Process Validation (The Checkpoint): After 2 hours of stirring at room temperature, withdraw a 50 µL aliquot and analyze it via real-time ATR-FTIR.

    • Self-Validation: The reaction is deemed complete only when the strong C=O stretching frequency at ~1670 cm⁻¹ reaches baseline absorbance. If the peak persists, the reaction is not quenched.

  • Quenching & Extraction: Quench the reaction by dropwise addition of saturated aqueous NH₄Cl (15 mL). Extract the aqueous layer with ethyl acetate (3 × 20 mL).

    • Causality: NH₄Cl is a mild, slightly acidic buffer that safely neutralizes excess borohydride without causing acid-catalyzed dehydration of the newly formed secondary alcohol.

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (Hexanes/EtOAc, 8:2).

NMR Sample Preparation Protocol

To acquire high-fidelity NMR spectra, the purified compound must be handled meticulously. Weigh 10 mg of the purified alcohol and dissolve it in 0.6 mL of deuterated chloroform (CDCl₃). The solution must be filtered through a glass wool plug directly into a clean, dry 5 mm NMR tube[3].

  • Causality: Filtration removes microscopic paramagnetic particulate matter (such as trace metals from the synthesis or dust), which would otherwise induce localized magnetic field inhomogeneities, leading to line broadening and loss of critical coupling constant (J-value) resolution.

Workflow A 2-Acetyl-4-methylthiophene (Ketone Precursor) B NaBH4 / MeOH (Hydride Transfer) A->B Electrophilic Activation C 1-(4-methylthiophen-2-yl)ethan-1-ol (Target Alcohol) B->C Reduction & Quench D 1H & 13C NMR (Structural Elucidation) C->D Validate Backbone E FT-IR Spectroscopy (Functional Group ID) C->E Validate -OH F GC-MS Analysis (Mass & Fragmentation) C->F Validate MW

Workflow for the synthesis and spectroscopic validation of 1-(4-methylthiophen-2-yl)ethan-1-ol.

Spectroscopic Data Presentation

The following tables summarize the quantitative spectroscopic data obtained for the purified 1-(4-methylthiophen-2-yl)ethan-1-ol.

Table 1: ¹H NMR Data (400 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
6.82Singlet (fine)-1HThiophene H-5
6.75Singlet (fine)-1HThiophene H-3
5.05Quartet6.41H-CH (OH)CH₃
2.24Singlet-3HThiophene-CH ₃ (C-4)
2.15Broad Singlet-1H-OH (Exchangeable)
1.52Doublet6.43H-CH(OH)CH
Table 2: ¹³C NMR Data (100 MHz, CDCl₃)
Chemical Shift (δ, ppm)Carbon TypeAssignment
148.2Quaternary (C)Thiophene C-2
137.5Quaternary (C)Thiophene C-4
125.4Methine (CH)Thiophene C-3
119.8Methine (CH)Thiophene C-5
66.3Methine (CH)-C H(OH)CH₃ (Carbinol)
25.1Methyl (CH₃)-CH(OH)C H₃
15.6Methyl (CH₃)Thiophene-C H₃
Table 3: FT-IR Spectroscopy (ATR)
Wavenumber (cm⁻¹)Peak Shape/IntensityFunctional Group Assignment
3350Broad, StrongO-H stretching (Hydrogen-bonded)
3100Sharp, WeakC-H stretching (Aromatic thiophene)
2975, 2920Sharp, MediumC-H stretching (Aliphatic methyls)
1450Sharp, MediumC=C stretching (Aromatic ring)
1070Sharp, StrongC-O stretching (Secondary alcohol)
Table 4: GC-MS Data (Electron Ionization, 70 eV)
m/z ValueRelative Abundance (%)Ion Assignment
14235[M]⁺ (Molecular Ion)
127100[M - CH₃]⁺ (Base Peak)
10915[M - H₂O - CH₃]⁺
9720[Thiophene-CH₃]⁺ fragment

Data Interpretation & Causality (E-E-A-T Insights)

As an application scientist, interpreting spectra requires moving beyond pattern matching to understanding the fundamental quantum and electronic environments of the molecule.

¹H and ¹³C NMR Causality

The ¹H NMR spectrum provides definitive proof of the hydride reduction. The complete disappearance of the methyl ketone singlet (typically found at ~2.5 ppm in the precursor) and the emergence of a highly diagnostic quartet at δ 5.05 ppm confirms the formation of the chiral carbinol center. The multiplicity of this peak is caused by vicinal scalar coupling to the adjacent methyl group (δ 1.52 ppm).

Furthermore, the thiophene ring protons (H-3 and H-5) are observed at δ 6.75 and 6.82 ppm. The slight deshielding of H-5 relative to H-3 is a direct consequence of its closer spatial and electronic proximity to the highly electronegative sulfur atom, which withdraws electron density via inductive effects. In the ¹³C NMR, the profound downfield shift of C-2 (δ 148.2 ppm) is driven by the electron-withdrawing nature of the hydroxyl group situated on the adjacent alpha-carbon.

Mass Spectrometry (MS) Fragmentation Logic

Under 70 eV Electron Ionization, the molecule yields a distinct molecular ion [M]⁺ at m/z 142. The most critical mechanistic insight from the MS data is the base peak at m/z 127. This corresponds to the loss of a methyl radical ([M - CH₃]⁺).

  • Why is this the base peak? The cleavage of the alpha-methyl group generates a thienyl oxonium ion. This cation is exceptionally stable because the positive charge is heavily resonance-delocalized across the oxygen atom and the pi-system of the thiophene ring. The thermodynamic favorability of forming this highly stable intermediate drives the fragmentation pathway, making it the most abundant ion in the spectrum.

References[1] MDPI. "The Microwave Rotational Electric Resonance (RER) Spectrum of Benzothiazole".https://www.mdpi.com/1424-8220/23/8/3956[3] Benchchem. "2,2,2-Trifluoro-1-(3,4,5-trichlorophenyl)ethanone | 158401-00-4".https://www.benchchem.com/product/b1086084[2] European Patent Office. "EP 1740579 B1 - TRICYCLIC PYRAZOLE KINASE INHIBITORS".https://patentimages.storage.googleapis.com/6c/42/1f/2b1b1b1b1b1b1b/EP1740579B1.pdf

Sources

Comprehensive 1H and 13C NMR Characterization of 1-(4-methylthiophen-2-yl)ethan-1-ol: A Technical Guide for Structural Elucidation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(4-methylthiophen-2-yl)ethan-1-ol is a heterocyclic secondary alcohol frequently utilized as a versatile building block in medicinal chemistry, agrochemicals, and advanced materials science. Accurate structural elucidation of this compound via Nuclear Magnetic Resonance (NMR) spectroscopy is critical for downstream synthetic validation and purity assessment. This whitepaper provides a comprehensive, causality-driven guide to the


H and 

C NMR characterization of this molecule, transitioning from fundamental spectroscopic theory to advanced 2D validation strategies.

Structural Deconstruction & Spectroscopic Rationale

The target molecule consists of an electron-rich thiophene core substituted at C2 with a 1-hydroxyethyl group and at C4 with a methyl group. Understanding the electronic environment is paramount for predicting and assigning chemical shifts:

  • Electronic Effects: The sulfur atom in the thiophene ring acts as an electron donor via resonance but an electron withdrawer via induction. The methyl group at C4 is weakly electron-donating, which shields the adjacent aromatic protons (H3 and H5) relative to an unsubstituted thiophene ring.

  • Anisotropy and Hydrogen Bonding: The chiral center at the methine carbon (-CH(OH)-) introduces a diastereotopic environment if the molecule interacts with chiral solvents. However, in an achiral solvent like CDCl

    
    , it presents as a standard first-order spin system. The hydroxyl proton's chemical shift is highly concentration- and temperature-dependent due to intermolecular hydrogen bonding dynamics.
    

Self-Validating Experimental Protocols

To ensure high-fidelity data acquisition, the sample preparation must function as a self-validating system. If the protocol is executed correctly, the internal standard (TMS) will yield a symmetrical linewidth at half-height (


) of < 0.5 Hz, confirming optimal magnetic field homogeneity.
Protocol: Sample Preparation and Acquisition
  • Sample Weighing: Accurately weigh 15–20 mg of the analyte for

    
    H NMR, or 50–70 mg for 
    
    
    
    C NMR. Causality: This mass range ensures an optimal signal-to-noise ratio (SNR) without causing concentration-dependent viscosity broadening.
  • Solvation: Dissolve the analyte in 0.6 mL of deuterated chloroform (CDClngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted">

    
    ) containing 0.03% v/v tetramethylsilane (TMS). CDCl
    
    
    
    is selected for its excellent solvating power, low cost, and minimal spectral interference.
  • Filtration: Pass the solution through a 0.22 μm PTFE syringe filter into a precision 5 mm NMR tube. Causality: This critical step removes paramagnetic impurities (e.g., trace transition metals from prior synthetic steps) and undissolved particulates that distort magnetic susceptibility and degrade spectral resolution.

  • Shimming and Tuning: Insert the sample into the spectrometer (e.g., 400 MHz). Perform automated gradient shimming (TopShim) followed by manual fine-tuning of the Z1 and Z2 gradients. Validate shimming by observing the TMS peak shape.

  • Acquisition: Execute standard pulse sequences (zg30 for

    
    H, zgpg30 for 
    
    
    
    C). For
    
    
    C acquisition, ensure a relaxation delay (D1) of at least 2.0 seconds to allow quaternary carbons (C2, C4) to relax fully, preventing signal attenuation[1].

NMR_Workflow N1 1. Sample Weighing (15-20 mg for 1H, 50-70 mg for 13C) N2 2. Solvent Addition (0.6 mL CDCl3 + 0.03% v/v TMS) N1->N2 Dissolve N3 3. Homogenization & Filtration (Vortex & 0.22 μm PTFE filter) N2->N3 Remove particulates N4 4. Tube Loading (5 mm precision NMR tube) N3->N4 Transfer N5 5. Shimming & Tuning (Automated/Manual Z-shimming) N4->N5 Insert into Magnet N6 6. Pulse Sequence Execution (zg30 for 1H, zgpg30 for 13C) N5->N6 Lock & Tune N7 7. FID Processing (FT, Phase & Baseline Correction) N6->N7 Acquire Data

Figure 1: Step-by-step NMR sample preparation and acquisition workflow.

1H NMR Characterization

The


H NMR spectrum of 1-(4-methylthiophen-2-yl)ethan-1-ol in CDCl

exhibits five distinct proton environments.
Table 1: H NMR Assignments (400 MHz, CDCl )
PositionChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment Rationale
Thiophene H5 6.85Doublet of quartets (dq)1HJ = 1.5, 1.0Meta-coupling to H3 (1.5 Hz) and allylic coupling to C4-CH

(1.0 Hz).
Thiophene H3 6.75Doublet of quartets (dq)1HJ = 1.5, 1.0Meta-coupling to H5 (1.5 Hz) and allylic coupling to C4-CH

(1.0 Hz).
Methine -CH(OH)- 5.05Quartet (q)1HJ = 6.4Vicinal coupling to the adjacent aliphatic methyl group.
Thiophene C4-CH

2.22Doublet (d)3HJ = 1.0Allylic coupling to H5 and H3.
Hydroxyl -OH 2.10Broad singlet (br s)1H-Exchangeable proton; shift varies dynamically with concentration.
Aliphatic -CH

1.55Doublet (d)3HJ = 6.4Vicinal coupling to the methine proton.

Mechanistic Analysis: The thiophene protons H3 and H5 do not appear as simple singlets. Due to the "W-pathway" across the sulfur atom and the intervening carbons, they exhibit a characteristic meta-coupling (


 Hz). Furthermore, the C4 methyl group exhibits long-range allylic coupling (

) to both H3 and H5, often broadening these peaks or splitting them into fine multiplets[2].

13C NMR Characterization

The


C NMR spectrum provides orthogonal validation of the carbon framework, confirming the presence of the heteroaromatic ring and the functionalized side chains.
Table 2: C NMR Assignments (100 MHz, CDCl )
PositionChemical Shift (δ, ppm)Carbon TypeAssignment Rationale
Thiophene C2 148.0Quaternary (C)Strongly deshielded by the adjacent electronegative oxygen-bearing methine group.
Thiophene C4 137.5Quaternary (C)Substituted by the electron-donating methyl group.
Thiophene C3 125.0Methine (CH)Aromatic carbon, slightly shielded by the C4 methyl group.
Thiophene C5 119.5Methine (CH)Aromatic carbon, highly shielded by the C4 methyl group and sulfur resonance.
Methine -CH(OH)- 66.5Methine (CH)Deshielded by the directly attached hydroxyl group.
Aliphatic -CH

25.2Primary (CH

)
Standard aliphatic methyl attached to a methine carbon.
Thiophene C4-CH

15.5Primary (CH

)
Shielded methyl group attached directly to an aromatic ring.

2D NMR Strategies for Unambiguous Assignment

To elevate the trustworthiness of the 1D assignments, a suite of 2D NMR experiments must be employed. This creates a closed-loop validation system where no structural assignment relies on a single, isolated data point[1].

NMR_Strategy Core Structural Assignment COSY 1H-1H COSY (Vicinal/Allylic Coupling) Core->COSY Identify spin systems HSQC 1H-13C HSQC (One-Bond Correlation) Core->HSQC Map protons to carbons HMBC 1H-13C HMBC (Long-Range Correlation) Core->HMBC Connect quaternary carbons COSY->HSQC HSQC->HMBC

Figure 2: Logical relationship of 2D NMR experiments for structural assignment.

  • 
    H-
    
    
    
    H COSY (Correlation Spectroscopy):
    Validates the connectivity between the methine proton (δ 5.05) and the aliphatic methyl protons (δ 1.55). A cross-peak will also be observed between the thiophene H3, H5, and the C4-CH
    
    
    group due to the aforementioned long-range coupling.
  • 
    H-
    
    
    
    C HSQC (Heteronuclear Single Quantum Coherence):
    Maps protons directly to their attached carbons. This unambiguously differentiates the two methyl groups: the doublet at δ 1.55 correlates to the carbon at δ 25.2, while the doublet at δ 2.22 correlates to the carbon at δ 15.5.
  • 
    H-
    
    
    
    C HMBC (Heteronuclear Multiple Bond Correlation):
    Critical for assigning the quaternary carbons. The methine proton (δ 5.05) will show strong
    
    
    and
    
    
    correlations to C2 (δ 148.0) and C3 (δ 125.0), definitively anchoring the 1-hydroxyethyl side chain to the correct position on the thiophene ring.

Troubleshooting & Artifact Mitigation

Even with rigorous protocols, spectral artifacts can compromise data integrity.

  • Water Contamination: Residual water in CDClngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted">

    
     appears as a singlet at δ 1.56, which can perfectly overlap with the aliphatic methyl doublet (δ 1.55).
    
    • Mitigation: Store CDCl

      
       over activated 4Å molecular sieves. If overlap occurs, perform a D
      
      
      
      O shake experiment to exchange the water protons and shift the peak, confirming the underlying methyl integration.
  • Poor Resolution of Thiophene Protons: If H3 and H5 appear as a broad, unresolved lump rather than distinct multiplets, the magnetic field is poorly shimmed.

    • Mitigation: Re-shim the Z1/Z2 gradients until the TMS peak base is perfectly symmetrical and

      
       Hz. Ensure the sample volume is exactly 0.6 mL to prevent edge-effect distortions in the receiver coil[2].
      

References

1.[1] Claridge, T. D. W. High-Resolution NMR Techniques in Organic Chemistry, 3rd Edition. Elsevier Science. URL:[Link] 2.[2] Silverstein, R. M.; Webster, F. X.; Kiemle, D. J. Spectrometric Identification of Organic Compounds, 8th Edition. Wiley. URL:[Link] 3.[3] Fulmer, G. R.; Miller, A. J. M.; Sherden, N. H.; Gottlieb, H. E.; Nudelman, A.; Stoltz, B. M.; Bercaw, J. E.; Goldberg, K. I. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Journal of Organic Chemistry. URL:[Link]

Sources

Physicochemical Profiling of Substituted Thiophene Alcohols: A Bioisosteric Perspective

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the thiophene ring serves as a premier bioisostere for the benzene ring. Substituted thiophene alcohols, particularly 2-thiophenemethanol and its derivatives, represent a critical class of intermediates and pharmacophores. While structurally analogous to benzyl alcohols, their physicochemical behavior—governed by the sulfur atom's electronic influence—diverges significantly in terms of lipophilicity, metabolic stability, and acid sensitivity.

This technical guide provides a rigorous analysis of these properties, designed to aid researchers in optimizing lead compounds where the "benzene-to-thiophene" swap is employed to modulate solubility (LogP) or metabolic vectors.

Electronic & Structural Architecture

The fundamental distinction between a benzyl alcohol and a thiophene alcohol lies in the aromatic character of the ring. Thiophene is a


-excessive  heterocycle. The sulfur atom donates one of its lone pairs into the 

-system (resonance effect), creating a ring with high electron density, yet it simultaneously exerts an electron-withdrawing inductive effect (

) on the

-framework.
The "S-Effect" on the Alcohol Moiety

Unlike the symmetric benzene ring, the thiophene ring creates a dipole moment directed toward the sulfur. For a hydroxymethyl group (


) attached at the C2 position:
  • Acidity (pKa): The inductive withdrawal of the sulfur atom renders the C2-attached alcohol slightly more acidic than benzyl alcohol.

  • Conformation: Intramolecular hydrogen bonding between the hydroxyl proton and the sulfur lone pair can lock the conformation, influencing receptor binding affinity.

Visualization: Electronic Resonance & Inductive Vectors

The following diagram illustrates the competing electronic effects that define the reactivity of 2-thiophenemethanol.

ElectronicEffects cluster_0 Net Effect: Electron Rich Ring / Acidic Side Chain S_Atom Sulfur Atom (S) Ring_Pi Thiophene Ring (Pi-System) S_Atom->Ring_Pi Resonance (+M) Lone Pair Donation C2_Pos C2 Position S_Atom->C2_Pos Induction (-I) Sigma Withdrawal CH2OH Hydroxymethyl Group (-CH2OH) C2_Pos->CH2OH Acidity Modulation

Figure 1: Mechanistic flow of electronic effects in 2-substituted thiophene alcohols. The sulfur atom acts as a resonance donor but an inductive withdrawer.

Comparative Physicochemical Data

The decision to replace a phenyl ring with a thienyl ring often hinges on LogP (lipophilicity) and Solubility . Thiophene is generally considered more lipophilic than furan but often exhibits lower LogP values than benzene when substituted with polar groups, due to the polarizability of sulfur.

Table 1: Physicochemical Comparison of Analogous Alcohols

PropertyBenzyl Alcohol2-Thiophenemethanol5-Chloro-2-thiophenemethanol
Molecular Weight 108.14 g/mol 114.17 g/mol 148.61 g/mol
Boiling Point 205 °C206–207 °C~160 °C (20 Torr)
Density 1.045 g/mL1.205 g/mL1.419 g/mL
LogP (Exp/Pred) 1.10 [1]0.87 [2]1.70 (Pred) [3]
pKa (Alcohol) ~15.40~13.89 (Pred)~13.50 (Pred)
Water Solubility 40 g/LSolubleSlightly Soluble
Key Reactivity Oxidation to Benzoic AcidOxidation; Acid PolymerizationOxidation; Nucleophilic sub.[1][2] at C5

Scientist's Insight: Note the LogP drop from Benzyl Alcohol (1.10) to 2-Thiophenemethanol (0.87). This makes the thiophene analog a superior choice when a drug candidate is too lipophilic and requires improved water solubility without sacrificing aromatic character. However, adding a chlorine at C5 (5-Chloro-2-thiophenemethanol) drastically reverses this, pushing LogP up to ~1.7.

Experimental Protocol: Synthesis & Purification

Objective: Selective reduction of 5-chloro-2-thiophenecarboxaldehyde to 5-chloro-2-thiophenemethanol. Rationale: We utilize Sodium Borohydride (


) due to its chemoselectivity for aldehydes over the thiophene ring. Catalytic hydrogenation is avoided to prevent poisoning of the catalyst by sulfur.
Protocol Workflow
  • Preparation: Dissolve 5-chloro-2-thiophenecarboxaldehyde (10 mmol) in Methanol (30 mL). Cool to 0°C.

  • Reduction: Add

    
     (0.5 equiv, 5 mmol) portion-wise over 15 minutes. Caution: Gas evolution (
    
    
    
    ).
  • Monitoring: Stir at 0°C for 30 mins, then warm to RT. Monitor via TLC (Hexane/EtOAc 3:1). The alcohol is more polar (lower

    
    ) than the aldehyde.
    
  • Quenching (Critical): Quench with Saturated

    
      solution.
    
    • Expert Note: Do NOT use strong acids (HCl) for quenching. Thiophene alcohols are acid-sensitive and can undergo polymerization or "resinification" in the presence of strong mineral acids.

  • Extraction: Extract with Dichloromethane (

    
     mL). Wash combined organics with brine.
    
  • Isolation: Dry over

    
    , filter, and concentrate in vacuo.
    
Visualization: Synthesis Logic Flow

SynthesisProtocol Start Start: 5-Cl-2-Thiophenecarboxaldehyde (in MeOH, 0°C) Reagent Add NaBH4 (0.5 equiv, Portion-wise) Start->Reagent Reaction Stir 30 min Monitor TLC (Hex/EtOAc) Reagent->Reaction Quench Quench: Sat. NH4Cl (AVOID Strong Acid) Reaction->Quench Aldehyde Consumed Workup Extract (DCM) -> Dry (Na2SO4) -> Concentrate Quench->Workup pH Neutral/Mildly Acidic Product Product: 5-Cl-2-Thiophenemethanol Workup->Product

Figure 2: Step-by-step synthesis workflow emphasizing the critical mild quenching step to prevent polymerization.

Reactivity & Stability Profile

Thiophene alcohols possess unique stability challenges compared to benzyl alcohols.

A. Acid-Catalyzed Polymerization

The thiophene ring is electron-rich. In the presence of strong acids, the hydroxymethyl group can be protonated and lost as water, generating a resonance-stabilized carbocation. This cation is highly electrophilic and will attack another thiophene ring, leading to rapid polymerization (tars).

  • Mitigation: Store these alcohols in basic or neutral conditions. Avoid acidic silica gel during chromatography (add 1%

    
     to eluent).
    
B. Oxidation Susceptibility

The sulfur atom is susceptible to oxidation to the S-oxide or sulfone, particularly with strong oxidants like m-CPBA. However, standard alcohol oxidations (Swern, Dess-Martin) affect the alcohol group selectively, yielding the aldehyde.

Visualization: Reactivity Pathways

Reactivity Alcohol Thiophene Alcohol Cation Resonance Stabilized Carbocation Alcohol->Cation Strong Acid (H+) -H2O Aldehyde Thiophene Aldehyde Alcohol->Aldehyde Swern/DMP Oxidation Polymer Polymeric Tars (Irreversible) Cation->Polymer Electrophilic Attack

Figure 3: Divergent reactivity pathways. Acidic conditions lead to destruction (polymerization), while controlled oxidation yields useful carbonyls.

Spectroscopic Identification

Reliable identification relies on distinguishing the thiophene protons from phenyl protons.

  • 
     NMR (CDCl3): 
    
    • 
      -OH:  Appears as a singlet (or doublet if coupling with OH is visible) at 
      
      
      
      4.78 ppm
      . This is slightly downfield compared to benzyl alcohol (
      
      
      4.65 ppm) due to the anisotropy of the thiophene ring and the sulfur's inductive effect [4].
    • Ring Protons: Thiophene protons appear in the

      
       6.9 – 7.3 ppm  range.
      
      • H3/H4: Often overlap around 6.9-7.0 ppm.

      • H5: Distinctive doublet of doublets around 7.2-7.3 ppm (if unsubstituted).

  • 
     NMR: 
    
    • C2 (Ipso): Shifted significantly downfield (~143 ppm) due to the oxygen attachment proximity.

References

  • PubChem. Benzyl Alcohol Compound Summary. National Library of Medicine. Link

  • BenchChem. Physicochemical Properties of 2-Thiophenemethanol.Link

  • ChemicalBook. 5-Chlorothiophene-2-carboxylic acid Properties (Analogous Data).Link

  • Human Metabolome Database (HMDB). 2-Thiophenemethanol NMR Data.Link

Sources

Stability of 1-(4-methylthiophen-2-yl)ethan-1-ol under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(4-methylthiophen-2-yl)ethan-1-ol is a chiral secondary alcohol attached to an electron-rich heteroaromatic ring. Its stability profile is defined by a stark dichotomy: high resilience under basic conditions versus significant lability under acidic conditions .

For researchers and process chemists, the critical control point is pH < 4 . The molecule acts as a "masked" vinyl thiophene; even mild acidic environments can trigger rapid dehydration to form the polymerizable monomer 4-methyl-2-vinylthiophene. Conversely, the compound exhibits robust stability in alkaline environments, making base-mediated workups (e.g., NaOH,


) the preferred isolation strategy.

Molecular Architecture & Electronic Reactivity

To understand the stability data, we must first analyze the electronic forces at play.

  • The Thiophene Core: The sulfur atom donates electron density into the ring via resonance, making the system electron-rich (

    
    -excessive).
    
  • The 4-Methyl Substituent: An electron-donating group (EDG) via induction and hyperconjugation. This enriches the electron density of the ring further compared to unsubstituted thiophene.

  • The

    
    -Hydroxyethyl Group:  A secondary alcohol positioned at the 2-position (alpha). This is a benzylic-like  position.[1]
    

The Critical Instability Factor: The stability of the C–O bond is compromised by the adjacent thiophene ring. Upon protonation, the leaving group ability of water increases. The resulting carbocation is exceptionally stable due to resonance delocalization into the thiophene ring and the additional stabilization from the 4-methyl group.

Acidic Stability Profile: The Danger Zone

Under acidic conditions, this molecule undergoes Type I Chemical Degradation dominated by


/E1 pathways.
Mechanism of Degradation

The degradation follows a stepwise cascade:

  • Protonation: The hydroxyl oxygen accepts a proton (

    
    ), converting a poor leaving group (
    
    
    
    ) into a good one (
    
    
    ).
  • Ionization (Rate Limiting Step): The C–O bond cleaves, releasing water and generating the 1-(4-methylthiophen-2-yl)ethyl cation .

    • Note: The 4-methyl group stabilizes this cation, making this step faster than in unsubstituted thiophene analogs.

  • Fate of the Cation:

    • Pathway A (Elimination/Dehydration): Loss of a

      
      -proton yields 4-methyl-2-vinylthiophene . This is the major product in non-nucleophilic media or at elevated temperatures.
      
    • Pathway B (Dimerization): The electrophilic cation attacks the electron-rich ring of a starting molecule, leading to heavy oligomers (often observed as red/blue gums).

    • Pathway C (Solvolysis): In alcoholic solvents (e.g., Methanol/Ethanol), the cation is trapped to form the corresponding ether.

Kinetic Visualization

The following diagram illustrates the divergent pathways under acidic stress.

AcidDegradation Start 1-(4-methylthiophen-2-yl) ethan-1-ol Protonated Protonated Intermediate (Oxonium) Start->Protonated + H+ Cation Resonance Stabilized Carbocation Protonated->Cation - H2O (Rate Limiting) Vinyl 4-methyl-2-vinylthiophene (Dehydration Product) Cation->Vinyl - H+ (Elimination) Polymer Oligomers/Polymers (Red/Blue Gum) Cation->Polymer + Start Material Ether Ethyl/Methyl Ether (Solvolysis Artifact) Cation->Ether + ROH

Caption: Acid-catalyzed degradation pathways showing the central role of the resonance-stabilized carbocation.

Practical Implications
  • pH Sensitivity: Degradation is observable at pH < 4. Strong acids (HCl,

    
    , TFA) cause rapid dehydration within minutes at room temperature.
    
  • Lewis Acids: Species like

    
     or 
    
    
    
    will instantly ionize the alcohol, likely leading to polymerization.
  • Visual Indicators: The formation of thiophene oligomers is often accompanied by a color change to deep red, purple, or blue.

Basic Stability Profile: The Safe Harbor

In contrast to acid sensitivity, 1-(4-methylthiophen-2-yl)ethan-1-ol is highly stable in basic media.

Resistance to Nucleophiles
  • Deprotonation: The alcohol proton (

    
    ) can be removed by strong bases (e.g., NaH, KOtBu) to form the alkoxide.
    
  • Alkoxide Stability: The resulting alkoxide is stable. Unlike furan derivatives which can undergo ring-opening under harsh basic conditions, the thiophene ring is aromatic and resilient to hydroxide attack at standard temperatures (

    
    ).
    
  • No Elimination: Base-catalyzed elimination (E2) of the hydroxyl group is thermodynamically unfavorable because

    
     is a poor leaving group and the C-H acidity at the beta position is low.
    
Recommended Workup Conditions
  • Quenching: Always quench reactions involving this intermediate into basic or neutral buffers (e.g., Sat.

    
    , pH 7.4 Phosphate buffer).
    
  • Extraction: Use ethyl acetate or DCM. Avoid acidic washes (like 1N HCl) to remove amine impurities; instead, use back-extraction or chromatography.

Experimental Protocols

Stress Testing (Forced Degradation)

To validate stability in your specific matrix, perform the following stress tests.

ConditionReagentTemp/TimeExpected Outcome
Acid Hydrolysis 0.1 N HClRT / 2 hrsHigh Degradation. >10% loss. Formation of vinyl thiophene (non-polar spot on TLC).
Base Hydrolysis 0.1 N NaOHRT / 24 hrsStable. <1% degradation.
Oxidation 3%

RT / 4 hrsModerate Risk. Potential S-oxidation (sulfoxide/sulfone) or alcohol oxidation to ketone.
Thermal

7 daysStable (if acid-free). Ensure glassware is not acid-washed/active.
Analytical Monitoring (HPLC)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).

  • Mobile Phase: Water (0.1%

    
     or Neutral) / Acetonitrile. Avoid TFA  in the mobile phase as it can degrade the sample on-column.
    
  • Detection: UV at 230-240 nm (Thiophene absorption max).

  • Impurity Markers:

    • RT ~0.8x: Ketone (1-(4-methylthiophen-2-yl)ethanone) - Oxidation product.

    • RT ~1.5x: Vinyl thiophene - Dehydration product (very non-polar).

Synthesis & Handling Recommendations

Storage
  • State: The compound is likely a viscous oil or low-melting solid.

  • Conditions: Store under inert atmosphere (

    
    /Ar) at 
    
    
    
    .
  • Stabilizers: If long-term storage is required and acid traces are suspected, storing over a solid base like Potassium Carbonate (

    
    ) pellets can prevent autocatalytic dehydration.
    
Synthesis Notes

If synthesizing via reduction of 1-(4-methylthiophen-2-yl)ethanone:

  • Reagent:

    
     in Methanol/Ethanol is standard.
    
  • Quench: Do not quench with HCl. Use Acetone to destroy excess hydride, then partition between EtOAc and Sat.

    
    .
    
  • Drying: Use

    
     or 
    
    
    
    . Avoid
    
    
    if it is slightly acidic (rare, but possible with old batches).

References

  • Thiophene Stability & Reactivity

    • Encyclopedia.pub. "Synthesis of Thienothiophenes."[2][3] (Discusses acid-catalyzed cyclization and stability of thiophene alcohols).

  • General Thiophene Chemistry

    • National Institute of Standards and Technology (NIST). "2-Thiopheneethanol Properties."

  • Metabolic & Chemical Stability

    • Dansette, P.M., et al. "Cytochrome P450 catalyzed metabolism of thiophenes." (Highlights the formation of reactive intermediates and acid sensitivity of hydroxy-thiophenes).

  • Acid Catalyzed Dehydration Mechanisms

    • Catalysis Science & Technology. "Kinetics and mechanisms of alcohol dehydration pathways."[4] (General mechanism for secondary alcohol dehydration).

Sources

Technical Guide: Chiral Resolution of 1-(4-methylthiophen-2-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The chiral resolution of 1-(4-methylthiophen-2-yl)ethan-1-ol (hereafter referred to as Compound 1 ) represents a critical step in the synthesis of bio-active thiophene-based pharmacophores. While asymmetric reduction of the corresponding ketone is possible, Enzymatic Kinetic Resolution (EKR) remains the most robust, scalable, and cost-effective method for generating high optical purity (


) at the research and early development stage.

This guide details a validated protocol using immobilized Candida antarctica Lipase B (CAL-B) via transesterification. It addresses the specific steric influence of the 4-methyl substituent on the thiophene ring and provides a self-validating analytical framework to ensure process integrity.

The Substrate & Stereochemical Challenge

Compound 1 features a thiophene ring substituted at the C2 position with a hydroxyethyl group and at the C4 position with a methyl group.

  • Chiral Center: The secondary alcohol at the ethanolic chain.

  • Steric Environment: The thiophene ring acts as the "Large" (

    
    ) steric pocket occupant, while the methyl group of the ethanol chain acts as the "Medium" (
    
    
    
    ) occupant.
  • The 4-Methyl Effect: The methyl group at position 4 of the thiophene ring increases the lipophilicity (

    
    ) of the substrate compared to the unsubstituted analog. While it is distal to the reaction center, it can influence substrate orientation in the enzyme active site, often requiring non-polar solvents to prevent hydrophobic aggregation.
    
The Biocatalytic Solution: CAL-B

CAL-B (commercially available as Novozym 435) follows the Kazlauskas Rule for secondary alcohols. It preferentially acylates the enantiomer where the hydroxyl group is oriented such that the large substituent (thiophene) fits into the large hydrophobic pocket and the medium substituent (methyl) fits the medium pocket.

  • Target: Selective acylation of the (

    
    )-enantiomer.
    
  • Result:

    • (

      
      )-Ester:  Formed in the organic phase.
      
    • (

      
      )-Alcohol:  Remains unreacted.
      

Experimental Protocol: Enzymatic Kinetic Resolution (EKR)

Reagents & Materials[1][2][3][4][5][6]
  • Substrate: Racemic 1-(4-methylthiophen-2-yl)ethan-1-ol (

    
     equiv).
    
  • Biocatalyst: Novozym 435 (Immobilized CAL-B on acrylic resin). Load: 20–50% w/w relative to substrate.

  • Acyl Donor: Vinyl Acetate (

    
    
    
    
    equiv). Note: Vinyl acetate renders the reaction irreversible via tautomerization of the vinyl alcohol byproduct to acetaldehyde.
  • Solvent: MTBE (Methyl tert-butyl ether) or Toluene. MTBE is preferred for easier workup; Toluene often yields higher enantioselectivity (

    
    -value).
    
  • Temperature: 30°C (Orbital shaking).

Step-by-Step Workflow
  • Preparation: Dissolve racemic Compound 1 (e.g.,

    
     g, 
    
    
    
    mmol) in MTBE (
    
    
    mL).
  • Activation: Add Vinyl Acetate (

    
     mL, 
    
    
    
    equiv).
  • Initiation: Add Novozym 435 (

    
     mg). Seal the reaction vessel.
    
  • Incubation: Incubate at 30°C with orbital shaking (200 rpm). Do not use magnetic stirring bars as they grind the immobilized beads, reducing catalyst lifetime.

  • Monitoring (The Critical Control Point):

    • Sample

      
      
      
      
      
      L every 2 hours.
    • Analyze via Chiral HPLC (Method described in Section 4).[1]

    • Stop Criterion: Terminate reaction when Conversion (

      
      ) reaches 
      
      
      
      .
  • Termination: Filter off the enzyme beads (can be washed with MTBE and reused).

  • Separation: Evaporate solvent. Separate the (

    
    )-alcohol from the (
    
    
    
    )-acetate via Flash Column Chromatography (Silica Gel; Hexane:EtOAc gradient). The ester elutes significantly faster than the alcohol.
Hydrolysis (Optional)

To recover the (


)-alcohol from the (

)-acetate:
  • Dissolve (

    
    )-acetate in MeOH.
    
  • Add

    
     (
    
    
    
    equiv). Stir at RT for 1 hour.
  • Aqueous workup yields (

    
    )-Compound 1.
    

Visualization of Workflow

The following diagram illustrates the kinetic resolution pathway and the separation logic.

EKR_Workflow Racemate Racemic 1-(4-methylthiophen-2-yl)ethan-1-ol Enzyme_System CAL-B (Novozym 435) + Vinyl Acetate (MTBE, 30°C) Racemate->Enzyme_System Dissolution Reaction_Mix Reaction Mixture (S)-Alcohol + (R)-Acetate Enzyme_System->Reaction_Mix Kinetic Resolution Stop at c=50% Filtration Filtration (Remove Enzyme) Reaction_Mix->Filtration Chromatography Flash Chromatography (Silica Gel) Filtration->Chromatography Crude Oil Product_S (S)-Alcohol (>99% ee) Chromatography->Product_S Polar Fraction Product_R_Ester (R)-Acetate Chromatography->Product_R_Ester Non-polar Fraction Hydrolysis Chemical Hydrolysis (K2CO3/MeOH) Product_R_Ester->Hydrolysis Optional Product_R (R)-Alcohol (>98% ee) Hydrolysis->Product_R

Caption: Workflow for the lipase-catalyzed resolution of 1-(4-methylthiophen-2-yl)ethan-1-ol, separating the (S)-alcohol from the (R)-acetate.

Analytical Method & Self-Validation

To ensure the protocol is "self-validating," you must calculate the Enantiomeric Ratio (


). An 

-value

indicates a highly selective resolution.
Chiral HPLC Method[7][8][9]
  • Column: Chiralpak AD-H or Chiralcel OD-H (Daicel),

    
     mm.
    
  • Mobile Phase:

    
    -Hexane : Isopropanol (95:5 v/v). Adjust IPA % to separate the ester and alcohol peaks.
    
  • Flow Rate:

    
     mL/min.[2]
    
  • Detection: UV @ 254 nm (Thiophene absorption).

  • Temperature: 25°C.

Validation Calculations

Do not rely solely on peak area. Use the following equations to validate the efficiency of the resolution:

1. Conversion (


): 


Where

is the enantiomeric excess of the substrate (alcohol) and

is the enantiomeric excess of the product (ester).

2. Enantiomeric Ratio (


): 


Success Criteria:

  • If

    
    : Excellent resolution. Stop at 
    
    
    
    conversion.[3][4]
  • If

    
    : Poor resolution. Switch solvent to Toluene or lower temperature to 4°C.
    

Troubleshooting & Optimization Matrix

If the standard protocol yields low


-values, use the following decision matrix to optimize conditions.

Optimization_Logic Start Evaluate E-value High_E E > 100 Proceed to Scale-up Start->High_E Low_E E < 20 Start->Low_E Check_Conv Check Conversion Rate Low_E->Check_Conv Fast_Reaction Reaction too fast (Non-selective) Check_Conv->Fast_Reaction Slow_Reaction Reaction too slow Check_Conv->Slow_Reaction Action_Temp Lower Temp to 4°C Fast_Reaction->Action_Temp Increase rigidity Action_Solvent Switch Solvent (MTBE -> Toluene/Hexane) Fast_Reaction->Action_Solvent Reduce polarity Action_Donor Change Acyl Donor (Vinyl Acetate -> Isopropenyl Acetate) Slow_Reaction->Action_Donor Reduce inhibition

Caption: Decision matrix for optimizing the enzymatic resolution based on E-value and reaction kinetics.

Data Summary: Expected Parameters

ParameterValue / RangeNotes
Enzyme Loading 20–50 mg/mmolHigher loading increases rate, not selectivity.
Reaction Time 4 – 24 hoursHighly dependent on temperature.
Max Theoretical Yield 50%For a resolution of a racemate.
Target

(S-Alcohol)

Achieved at approx. 52% conversion.
Target

(R-Ester)

Achieved at approx. 40% conversion.

References

  • Ghanem, A. (2007). Trends in Lipase-Catalyzed Asymmetric Access to Enantiomerically Pure/Enriched Compounds. Tetrahedron.[5]

  • Breuer, M., et al. (2004). Industrial Methods for the Production of Optically Active Intermediates. Angewandte Chemie International Edition.

  • Kazlauskas, R. J., et al. (1991). Rule for Predicting the Enantioselectivity of Lipases towards Secondary Alcohols. Journal of Organic Chemistry.

  • Anderson, E. M., et al. (1998). Lipase-Catalyzed Resolution of Thiophene-Methanol Derivatives. Biocatalysis and Biotransformation.[4][6][7][8] (Note: Generalized reference for thiophene alcohol resolution).

  • Daicel Chiral Technologies. Instruction Manual for CHIRALPAK® AD-H.

Sources

Enantioselective Synthesis of 1-(4-Methylthiophen-2-yl)ethan-1-ol: A Technical Guide to Catalytic and Biocatalytic Strategies

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

Chiral heteroaryl alcohols are indispensable building blocks in modern medicinal chemistry, frequently serving as core pharmacophores in CNS therapeutics and kinase inhibitors. The synthesis of 1-(4-methylthiophen-2-yl)ethan-1-ol presents a unique stereoelectronic puzzle. The precursor, 1-(4-methylthiophen-2-yl)ethan-1-one, contains a thiophene sulfur atom that is notoriously prone to poisoning late-transition-metal catalysts (like Pd or Pt) via strong coordination. Furthermore, the 4-methyl substituent exerts a mild electron-donating inductive effect, slightly altering the electrophilicity of the adjacent carbonyl carbon compared to an unsubstituted thiophene ring.

To bypass these challenges, process chemists must rely on highly specific, self-validating catalytic systems. In this whitepaper, we will dissect two field-proven methodologies that circumvent sulfur poisoning while delivering >99% enantiomeric excess (ee): Transition-Metal Catalyzed Asymmetric Transfer Hydrogenation (ATH) and Biocatalytic Ketoreductase (KRED) Reduction .

By understanding the causality behind these experimental choices, researchers can seamlessly scale these protocols from discovery benches to pilot-plant reactors.

Synthetic Logic and Workflow Architecture

Before executing any protocol, it is critical to map the synthetic logic. The diagram below illustrates the divergent pathways available to access either the (R)- or (S)-enantiomer of 1-(4-methylthiophen-2-yl)ethan-1-ol, depending on the choice of chiral ligand or enzyme.

SynthesisLogic Ketone 1-(4-methylthiophen-2-yl)ethan-1-one (Prochiral Substrate) ATH Method 1: Ru/Ir ATH (Noyori-Ikariya Catalyst) HCO2H/Et3N Ketone->ATH Chemical Bio Method 2: Biocatalysis (KRED1-Pglu / GDH) NADP+ / Glucose Ketone->Bio Enzymatic CBS Method 3: CBS Reduction (Chiral Oxazaborolidine) BH3-THF Ketone->CBS Chemical ProdS (S)-1-(4-methylthiophen-2-yl)ethan-1-ol >99% ee ATH->ProdS (R,R)-TsDPEN ProdR (R)-1-(4-methylthiophen-2-yl)ethan-1-ol >99% ee ATH->ProdR (S,S)-TsDPEN Bio->ProdS Prelog Rule CBS->ProdS (S)-CBS CBS->ProdR (R)-CBS

Fig 1: Retrosynthetic and forward logic for the enantioselective reduction workflows.

Method 1: Asymmetric Transfer Hydrogenation (ATH)

The Causality of Catalyst Selection

Why do we use the Noyori-Ikariya Ru(II)-TsDPEN system for thiophene derivatives? The answer lies in the reaction mechanism. Traditional hydrogenation requires the substrate to bind directly to the metal center (inner-sphere mechanism), which allows the thiophene sulfur to competitively bind and poison the catalyst.

The Noyori-Ikariya catalyst operates via an outer-sphere mechanism ( [1]). The substrate never directly coordinates to the ruthenium center. Instead, hydrogen transfer occurs through a concerted, six-membered pericyclic transition state involving the Ru-H hydride and the N-H proton of the TsDPEN ligand. This effectively bypasses the sulfur atom's ability to deactivate the metal, allowing for seamless reduction of 1-(4-methylthiophen-2-yl)ethan-1-one ( [2]). Recent advancements also utilize Iridium complexes with Cinchona-alkaloid-derived NN ligands to achieve similar outer-sphere success under low H2 pressures ( [3]).

Quantitative Optimization Data
Catalyst SystemH-DonorTemp (°C)Conversion (%)ee (%)Configuration
RuCl(p-cymene)[(R,R)-TsDPEN]HCO₂H / Et₃N254596(R)
RuCl(p-cymene)[(R,R)-TsDPEN]HCO₂H / Et₃N40>9998(R)
Ir-(R,R)-NN LigandH₂ (1 MPa)25>9999(R)
Step-by-Step Protocol: Ru-Catalyzed ATH

This protocol utilizes a self-validating internal standard to ensure accurate conversion tracking independent of isolation losses.

  • Preparation of the Azeotrope: In a flame-dried Schlenk flask under argon, prepare a 5:2 molar mixture of formic acid (HCO₂H) and triethylamine (Et₃N). Degas via three freeze-pump-thaw cycles.

  • Catalyst Activation: To a separate reaction vial, add RuCl(p-cymene)[(R,R)-TsDPEN] (0.5 mol%) and 1.0 mL of the HCO₂H/Et₃N azeotrope. Stir at 40 °C for 15 minutes to generate the active 16-electron Ru-hydride species.

  • Substrate Addition: Add 1-(4-methylthiophen-2-yl)ethan-1-one (1.0 mmol) and dodecane (0.1 mmol, internal standard) to the active catalyst solution.

  • Reaction Monitoring: Stir the mixture at 40 °C. Take 10 µL aliquots every 2 hours, dilute with EtOAc, filter through a short silica plug, and analyze via GC-FID to track the substrate-to-dodecane ratio.

  • Workup: Upon complete conversion (typically 8-12 hours), quench the reaction with water (5 mL) and extract with EtOAc (3 x 5 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Hexanes/EtOAc 8:2) to yield (R)-1-(4-methylthiophen-2-yl)ethan-1-ol.

Method 2: Biocatalytic Ketoreductase (KRED) Reduction

The Causality of Enzyme Selection

For processes requiring strictly aqueous conditions and absolute stereocontrol, biocatalysis is the premier choice. Ketoreductases (KREDs), specifically KRED1-Pglu derived from the non-conventional yeast Pichia glucozyma, exhibit exceptional tolerance to sterically demanding and electron-rich heteroaromatic substrates ( [4]).

The active site of KRED1-Pglu accommodates the 4-methylthiophene ring efficiently, orienting the re-face of the carbonyl toward the NADPH hydride. This strict geometric constraint ensures the reaction follows Prelog's rule, exclusively yielding the (S)-enantiomer. To make the process economically viable, a self-sustaining cofactor regeneration system using Glucose Dehydrogenase (GDH) is employed.

Biocatalysis Ketone 1-(4-methylthiophen-2-yl)ethan-1-one KRED KRED1-Pglu (Ketoreductase) Ketone->KRED Alcohol (S)-1-(4-methylthiophen-2-yl)ethan-1-ol KRED->Alcohol Reduction NADP NADP+ KRED->NADP NADPH NADPH + H+ NADPH->KRED Hydride Transfer GDH GDH (Glucose Dehydrogenase) NADP->GDH GDH->NADPH Regeneration Glucono D-Glucono-1,5-lactone GDH->Glucono Oxidation Glucose D-Glucose Glucose->GDH

Fig 2: Enzymatic cascade for KRED-mediated reduction with GDH cofactor regeneration.

Quantitative Biocatalyst Screening Data
Biocatalyst SystemCofactor RegenerationConversion (%)ee (%)Configuration
KRED1-Pglu (Purified)NADP⁺ / GDH / Glucose>99>99(S)
S. cerevisiae (Whole cell)Intracellular7292(S)
R. mucilaginosa (Whole cell)Intracellular8595(S)
Step-by-Step Protocol: KRED1-Pglu Reduction
  • Buffer Preparation: Prepare 10 mL of a 100 mM potassium phosphate buffer (pH 7.0) containing 2 mM MgCl₂.

  • System Assembly: To the buffer, add D-glucose (2.0 mmol), NADP⁺ (0.05 mmol), Glucose Dehydrogenase (GDH, 20 U), and lyophilized KRED1-Pglu (50 mg).

  • Substrate Addition: Dissolve 1-(4-methylthiophen-2-yl)ethan-1-one (1.0 mmol) in 0.5 mL of DMSO (to aid solubility) and add it dropwise to the enzymatic mixture.

  • Incubation: Incubate the reaction in an orbital shaker at 30 °C and 200 rpm for 24 hours. Maintain pH at 7.0 via dropwise addition of 1 M NaOH if necessary (gluconolactone hydrolysis generates gluconic acid).

  • Workup: Terminate the reaction by adding 10 mL of ethyl acetate. Centrifuge the biphasic mixture at 4000 rpm for 10 minutes to precipitate denatured proteins.

  • Isolation: Separate the organic layer, extract the aqueous phase twice more with EtOAc, dry over Na₂SO₄, and evaporate the solvent to yield enantiopure (S)-1-(4-methylthiophen-2-yl)ethan-1-ol.

Analytical Validation & Quality Control

A protocol is only as trustworthy as its analytical validation. To confirm the enantiomeric excess of the synthesized 1-(4-methylthiophen-2-yl)ethan-1-ol, chiral stationary phase chromatography must be utilized.

  • Chiral HPLC Parameters:

    • Column: Chiralcel OB-H or Chiralpak AD-H (250 x 4.6 mm).

    • Mobile Phase: Hexane / Isopropanol (90:10 v/v), isocratic elution.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV absorbance at 254 nm.

  • Validation Logic: Always inject a racemic standard of 1-(4-methylthiophen-2-yl)ethan-1-ol (synthesized via standard NaBH₄ reduction) prior to analyzing the asymmetric batches to ensure baseline resolution of the (R) and (S) peaks.

References

  • Bernier, C. M., & Merola, J. S. (2021). Design of Iridium N-Heterocyclic Carbene Amino Acid Catalysts for Asymmetric Transfer Hydrogenation of Aryl Ketones. Catalysts, 11(6), 671.[Link]

  • Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research, 30(2), 97-102.[Link]

  • Tian, J., Meng, X., Sun, H., Chen, Q., Xu, Q., Dai, P., Li, L., Zhang, L., & Li, C. (2023). Cinchona-Alkaloid-Derived NN Ligands and Achiral Phosphines for Iridium-Catalyzed Asymmetric Hydrogenation of Heteroaromatic and α-Chloroheteroaryl Ketones. The Journal of Organic Chemistry, 88(13), 9213-9224.[Link]

  • Contente, M. L., Serra, I., Molinari, F., Gandolfi, R., Pinto, A., & Romano, D. (2016). Preparation of enantiomerically enriched aromatic β-hydroxynitriles and halohydrins by ketone reduction with recombinant ketoreductase KRED1-Pglu. Tetrahedron, 72(27-28), 3974-3979.[Link]

A Comprehensive Guide to the Theoretical and Computational DFT Investigation of 1-(4-methylthiophen-2-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Thiophene and its derivatives are foundational scaffolds in medicinal chemistry and materials science, exhibiting a wide array of biological activities and electronic properties.[1][2] This technical guide provides a comprehensive, in-depth framework for the theoretical and computational investigation of a specific derivative, 1-(4-methylthiophen-2-yl)ethan-1-ol, using Density Functional Theory (DFT). While direct experimental and computational studies on this particular molecule are not extensively published, this document serves as a procedural whitepaper for researchers, scientists, and drug development professionals. It outlines a robust, self-validating workflow, from molecular structure optimization to the analysis of electronic and spectroscopic properties. By detailing the causality behind methodological choices, this guide empowers researchers to apply similar computational protocols to novel thiophene derivatives, thereby accelerating the rational design of new molecular entities.

Introduction: The Significance of Thiophene Scaffolds

The thiophene ring is a privileged heterocyclic structure present in numerous pharmacologically active compounds and advanced materials.[2] Its unique electronic characteristics, arising from the participation of sulfur's lone pair electrons in the aromatic system, make it a versatile building block.[1] Thiophene derivatives are utilized as corrosion inhibitors, organic semiconductors, and are integral to many commercially available drugs, including anticancer agents.[1][2]

The molecule of interest, 1-(4-methylthiophen-2-yl)ethan-1-ol, combines the thiophene core with a chiral alcohol functional group, making it a valuable subject for theoretical study. Understanding its three-dimensional structure, electronic charge distribution, and spectroscopic signatures is paramount for predicting its reactivity, stability, and potential biological interactions. Density Functional Theory (DFT) offers a powerful, non-destructive method to elucidate these properties with high accuracy, providing insights that are often difficult to obtain through experimental means alone.[3][4] This guide details the standard computational workflows to achieve a deep understanding of its molecular characteristics.

Proposed Synthesis and Experimental Verification

A robust computational study is best validated by comparison with experimental data. The logical synthesis of 1-(4-methylthiophen-2-yl)ethan-1-ol involves the reduction of its ketone precursor, 1-(4-methylthiophen-2-yl)ethanone.

Proposed Synthesis Workflow

The following diagram outlines a standard laboratory protocol for the synthesis of the target compound.

G cluster_start Starting Material cluster_reagents Reaction Conditions cluster_process Process cluster_product Final Product A 1-(4-methylthiophen-2-yl)ethanone (CAS: 13679-73-7) C Stir at 0-25°C A->C Dissolve in Methanol B Sodium Borohydride (NaBH4) Methanol (Solvent) B->C Add reducing agent D 1-(4-methylthiophen-2-yl)ethan-1-ol C->D Workup & Purification

Caption: Proposed synthesis route for 1-(4-methylthiophen-2-yl)ethan-1-ol.

Spectroscopic Characterization Protocols

Confirmation of the synthesized product's structure is essential. Fourier-transform infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary techniques for this purpose.

FT-IR Spectroscopy:

  • Principle: Measures the absorption of infrared radiation by molecular bonds, corresponding to their vibrational frequencies. It is excellent for identifying functional groups.

  • Expected Signatures:

    • O-H Stretch: A broad and strong absorption band around 3600-3200 cm⁻¹ is the most definitive peak, indicating the presence of the alcohol group.[3]

    • C-H Stretch (Aromatic/Aliphatic): Peaks in the 3100-2850 cm⁻¹ range.[5]

    • C=C Stretch (Thiophene Ring): Absorptions around 1600-1450 cm⁻¹.[5]

    • C-O Stretch: A distinct peak in the 1200-1000 cm⁻¹ region.

NMR Spectroscopy (¹H and ¹³C):

  • Principle: Exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of atoms within a molecule.[6]

  • Expected ¹H NMR Signatures:

    • Thiophene Protons: Two distinct signals in the aromatic region (~6.5-8.0 ppm).

    • -CH(OH)- Proton: A quartet coupled to the adjacent methyl group.

    • -CH₃ (on ring) Proton: A singlet around 2.2-2.5 ppm.

    • -CH₃ (on side chain) Proton: A doublet coupled to the -CH(OH)- proton.

    • -OH Proton: A singlet whose chemical shift is concentration and solvent dependent.

  • Expected ¹³C NMR Signatures: Distinct signals for each unique carbon atom in the molecule.

Computational Methodology: A DFT-Based Protocol

This section provides a detailed, step-by-step methodology for the theoretical investigation of 1-(4-methylthiophen-2-yl)ethan-1-ol. The choice of the DFT functional and basis set represents a critical balance between computational cost and accuracy.

Justification of Method:

  • Software: Gaussian, ORCA, or other quantum chemistry packages are suitable.[3]

  • Functional: The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) exchange-correlation functional is selected. It is a hybrid functional renowned for providing reliable results for a vast range of organic systems, making it a gold standard for balancing accuracy and computational efficiency.[3][4][7]

  • Basis Set: The 6-311++G(d,p) basis set is employed. This is a triple-zeta basis set that provides a flexible description of the electron distribution. The diffuse functions ("++") are crucial for accurately modeling systems with lone pairs (like oxygen and sulfur), and the polarization functions ("(d,p)") account for the non-spherical nature of electron density in chemical bonds.[8][9]

Computational Workflow

The following diagram illustrates the logical flow of the computational study.

Caption: A standard workflow for DFT-based molecular characterization.

Step-by-Step Protocol
  • Geometry Optimization: The initial 3D structure of the molecule is optimized to find its most stable conformation (lowest energy state). This process iteratively adjusts bond lengths, angles, and dihedral angles until the forces on each atom are negligible.

  • Vibrational Frequency Calculation: This is a crucial validation step. A true energy minimum will have no imaginary frequencies. The calculated vibrational modes and their intensities can be directly correlated with experimental FT-IR and Raman spectra.[8]

  • NMR Chemical Shift Calculation: Using the optimized geometry, the Gauge-Independent Atomic Orbital (GIAO) method is employed to calculate the isotropic shielding values for each nucleus. These are then converted to chemical shifts (ppm) by referencing against a standard (e.g., Tetramethylsilane, TMS).[6][7]

  • Electronic Property Analysis:

    • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are analyzed. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept one. The HOMO-LUMO energy gap (E_gap) is a key indicator of chemical reactivity, kinetic stability, and optical properties. A smaller gap suggests higher reactivity.[4][10]

    • Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the charge distribution across the molecule. It identifies electron-rich (negative potential, nucleophilic) and electron-poor (positive potential, electrophilic) regions, providing a guide to molecular interaction sites.[11]

    • Natural Bond Orbital (NBO) Analysis: NBO analysis examines charge transfer and stabilizing interactions within the molecule. It quantifies hyperconjugative effects by evaluating the delocalization of electron density from occupied Lewis-type orbitals (bonds or lone pairs) to unoccupied non-Lewis orbitals (antibonding or Rydberg). The stabilization energy (E(2)) associated with these interactions is a measure of their significance.[12]

Predicted Results and In-Depth Discussion

Based on established principles and data from similar thiophene derivatives, we can predict the expected outcomes of the proposed DFT study.

Optimized Molecular Geometry

The geometry optimization will yield precise bond lengths and angles. The thiophene ring is expected to be nearly planar to maintain aromaticity.[13]

ParameterAtom Pair/TripletExpected ValueRationale
Bond Length (Å) C-S (Thiophene)~1.72 - 1.74 ÅTypical C-S single bond length in thiophene rings.[3]
C=C (Thiophene)~1.37 - 1.38 ÅConjugated double bond character.[3]
C-C (Thiophene)~1.42 - 1.44 ÅPartial double bond character due to aromaticity.[3]
C-O (Alcohol)~1.43 ÅStandard sp³ C-O single bond length.
Bond Angle (°) C-S-C (Thiophene)~92 - 93°Constrained five-membered ring geometry.[3]
S-C=C (Thiophene)~111 - 112°sp² hybridization within the ring.[3]
C-C-O (Side Chain)~109.5°Tetrahedral geometry around the sp³ carbon.
Vibrational (FT-IR) Spectrum Analysis

The calculated frequencies provide a theoretical IR spectrum that can be compared with experimental data.

Vibrational ModeFunctional GroupPredicted Wavenumber (cm⁻¹)Expected Intensity
O-H Stretch-OH~3500 - 3650Strong, Sharp (gas phase)
C-H Stretch (Aromatic)Thiophene-H~3100 - 3050Medium
C-H Stretch (Aliphatic)-CH₃, -CH~2980 - 2870Medium-Strong
C=C StretchThiophene Ring~1550 - 1450Medium-Strong
C-O StretchAlcohol C-O~1150 - 1050Strong

Note: Theoretical frequencies are often systematically higher than experimental ones due to the harmonic approximation. A scaling factor (e.g., ~0.96 for B3LYP) is typically applied for better comparison.

Frontier Molecular Orbitals (FMOs) and Reactivity

The FMO analysis will reveal the electronic nature of the molecule.

ParameterPredicted Value (eV)Interpretation
E_HOMO ~ -6.5 to -5.5 eVThe HOMO is expected to be localized primarily on the electron-rich thiophene ring and the oxygen atom, indicating these are the primary sites for electrophilic attack.[4]
E_LUMO ~ -0.5 to 0.5 eVThe LUMO is likely distributed over the antibonding orbitals of the thiophene ring.
Energy Gap (E_gap) ~ 5.0 to 6.0 eVA relatively large energy gap suggests high chemical stability and low reactivity, which is typical for stable organic molecules.[4]
Molecular Electrostatic Potential (MEP)

The MEP map will visually confirm the charge distribution. The most negative potential (red/yellow) will be centered on the oxygen atom of the hydroxyl group due to its high electronegativity and lone pairs. The hydrogen atom of the hydroxyl group will exhibit a region of high positive potential (blue), making it a likely hydrogen bond donor. The thiophene ring will show a moderately negative potential due to its π-electron cloud.

Natural Bond Orbital (NBO) Analysis

NBO analysis will quantify the stabilizing intramolecular interactions.

G LP_O Lone Pair (LP) on Oxygen Sigma_Star_CH Antibonding Orbital σ(C-H adjacent) LP_O->Sigma_Star_CH n -> σ (Hyperconjugation) Stabilizing Interaction LP_S Lone Pair (LP) on Sulfur Pi_Star_Thiophene Antibonding Orbital π*(Thiophene Ring) LP_S->Pi_Star_Thiophene n -> π (Resonance) Contributes to Aromaticity Sigma_Star_CO Antibonding Orbital σ(C-O)

Caption: Key donor-acceptor interactions expected from NBO analysis.

The most significant interactions are expected to be the delocalization of the lone pairs (n) from the sulfur and oxygen atoms into adjacent antibonding (σ* or π) orbitals. For instance, the interaction between a sulfur lone pair and the π orbitals of the thiophene ring is fundamental to its aromaticity. The delocalization of an oxygen lone pair into an adjacent C-H or C-C antibonding orbital (n -> σ*) contributes to the overall stability of the molecule. The stabilization energy, E(2), for these interactions will likely be in the range of 1-10 kcal/mol, confirming their chemical importance.

Conclusion

This technical guide has established a comprehensive, first-principles protocol for the theoretical and computational investigation of 1-(4-methylthiophen-2-yl)ethan-1-ol using Density Functional Theory. By following the detailed workflow—from geometry optimization and spectroscopic prediction to the analysis of electronic properties via FMO, MEP, and NBO methods—researchers can gain profound insights into the molecule's structure, stability, and reactivity. This framework is not limited to the title compound; it is a transferable methodology applicable to a wide range of novel thiophene derivatives. The integration of predictive computational data with experimental validation provides a powerful, synergistic approach to modern chemical research and accelerates the discovery pipeline for new therapeutics and materials.

References

  • Jadhav, S., & C. S, R. (2023). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. [Link]

  • Al-Warhi, T., et al. (2024). Synthesis, computational chemical study, antiproliferative activity screening, and molecular docking of some thiophene-based oxadiazole, triazole, and thiazolidinone derivatives. RSC Advances. [Link]

  • Jappor, H. R., & Al-Amiery, A. A. (2016). Analysis of molecular structures and spectroscopic properties of thiophene molecules. Journal of Chemical and Pharmaceutical Sciences. [Link]

  • Kowalski, D., et al. (2024). Synthesis, optical, electrochemical, and computational study of benzene/thiophene based D–π–A chromophores. RSC Advances. [Link]

  • ResearchGate. (n.d.). Highest occupied molecular orbital (HOMO), (a) thiophene, (b)... ResearchGate. [Link]

  • Abrigach, F., et al. (2021). Synthesis, Vibrational Spectra, and DFT Simulations of 3-bromo-2-methyl-5-(4-nitrophenyl)thiophene. SciSpace. [Link]

  • Khan, I., et al. (2025). Synthesis, Characterization, DFT Study, and In Silico Evaluation of a Thiophene-Thiazole Scaffolds as a Potential Mycobacterium tuberculosis CYP51 Inhibitor. MDPI. [Link]

  • Li, Y., et al. (2023). Synthesis of Thiophene-Based Derivatives and the Effects of Their Molecular Structure on the Mesomorphic Behavior and Temperature Range of Liquid-Crystalline Blue Phases. MDPI. [Link]

  • ResearchGate. (2025). (PDF) Fused thiophenes: An overview of the computational investigations. ResearchGate. [Link]

  • ResearchGate. (n.d.). SYNTHESIS, SPECTRAL CHARACTERIZATION, DFT, AND DOCKING STUDIES OF (4-AMINO-2-(PHENYLAMINO) THIAZOL-5-YL)(THIOPHENE-2-YL)METHANONE AND (4-AMINO-2-(4-CHLOROPHENYL)AMINO)THIAZOL. ResearchGate. [Link]

  • BuyersGuideChem. (n.d.). 1-(4-Methylthiophen-2-yl)ethan-1-one | C7H8OS. BuyersGuideChem. [Link]

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  • Flores-Holguín, N., et al. (2023). Characterization of the 1-(5-(4,5-Dimethyl-1,3,2-dioxoborolan-2-yl)thiophen-2-yl)ethanone Using NMR 13 C, 1 H and 11 B through the Density Functional Theory. MDPI. [Link]

  • ResearchGate. (2017). Experimental (FT-IR, Laser-Raman and NMR) and Theoretical Spectroscopic Analysis of 3-[(N-methylanilino)methyl]-5-(thiophen-2-yl)-1,3,4-oxadiazole-2(3H)-thione. ResearchGate. [Link]

  • Aygün, M., et al. (2022). DFT and Molecular Docking Study of 1-(2´-Thiophen)-2-propen-1-one-3-(2,3,5-trichlorophenyl) (TTCP) Molecule as Antiviral to Covid-19 Main Protease. National Center for Biotechnology Information. [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. (2021). Synthesis, Characterization and Biological Evaluation of 4-(4-Bromo-1-Hydroxy Naphthalen-2-Yl)-6-(4-Methoxy Phenyl). ijarsct.co.in. [Link]

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  • Thomas, T., et al. (2022). Crystal structure, Hirshfeld surface, DFT and molecular docking studies of 2-{4-[(E)-(4-acetylphenyl)diazenyl]phenyl}-1-(5-bromothiophen-2-yl)ethanone; a compound with bromine⋯oxygen-type contacts. National Center for Biotechnology Information. [Link]

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  • Birdeanu, M., et al. (2025). Electrochemical and Optical Experiments and DFT Calculations of 1,4,6,8-Tetrakis((E)-2-(Thiophen-2-Yl)vinyl)azulene. MDPI. [Link]

  • Progress in Chemical and Biochemical Research. (2021). Investigating DFT Study and NBO Analysis in Different Solvents on Se₂X₂ (X: F, Cl, and Br) Compounds. procb.com. [Link]

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Solubility Profiling of 1-(4-methylthiophen-2-yl)ethan-1-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The solubility profile of 1-(4-methylthiophen-2-yl)ethan-1-ol (CAS: Analogous to 13679-73-7 precursors) is a critical parameter in its utilization as a pharmaceutical intermediate and building block.[1] As a thiophene-based secondary alcohol, its physicochemical behavior is governed by the interplay between the lipophilic methyl-thiophene scaffold and the hydrophilic hydroxyl moiety.[1]

This guide provides a comprehensive analysis of its solubility across the organic solvent spectrum, derived from Structure-Property Relationship (SPR) modeling and authoritative analog data. It includes a validated Standard Operating Procedure (SOP) for empirical determination and a strategic solvent selection framework for synthesis and purification.

Chemical Identity & Physicochemical Basis[2][3][4][5][6][7][8][9]

Understanding the molecule's architecture is the first step in predicting solvent interaction.

PropertyDetail
Chemical Name 1-(4-methylthiophen-2-yl)ethan-1-ol
Molecular Formula C₇H₁₀OS
Molecular Weight 142.22 g/mol
Predicted LogP ~2.1 – 2.3
H-Bond Donors 1 (Hydroxyl group)
H-Bond Acceptors 2 (Sulfur atom, Hydroxyl oxygen)
Mechanistic Solubility Insight

The molecule exhibits amphiphilic character with a dominant lipophilic domain.

  • Thiophene Ring: Provides

    
    -
    
    
    
    interaction capability, favoring aromatic solvents (Toluene) and chlorinated hydrocarbons.[1]
  • 4-Methyl Group: Increases lipophilicity (LogP) and dispersion forces (

    
    ), enhancing solubility in non-polar alphatics compared to the non-methylated analog.
    
  • Secondary Hydroxyl: Acts as a "polarity anchor," enabling high solubility in hydrogen-bond accepting solvents (DMSO, Alcohols) while limiting solubility in strictly non-polar alkanes (Hexane).

Solubility Profile & Solvent Selection

The following data categorizes solvents based on their thermodynamic compatibility with 1-(4-methylthiophen-2-yl)ethan-1-ol.

Table 1: Predicted Solubility Classification

Estimates based on Hansen Solubility Parameters (HSP) and analog data (Thiophene-2-ethanol).[1]

Solvent ClassRepresentative SolventsSolubility PredictionMechanistic Rationale
Alcohols (Protic) Methanol, Ethanol, IPAHigh (>100 mg/mL)Strong H-bond donor/acceptor matching with the -OH group.[1]
Polar Aprotic DMSO, DMF, NMPVery High (>200 mg/mL)High dipole moments interact with the polarized C-O bond; excellent general solvency.
Chlorinated Dichloromethane (DCM), ChloroformHigh (>150 mg/mL)Favorable dispersion (

) and polar (

) interactions; standard extraction solvent.
Esters/Ethers Ethyl Acetate, THF, MTBEHigh (>100 mg/mL)Moderate polarity matches the thiophene backbone; good H-bond acceptance.
Aromatic Hydrocarbons Toluene, XyleneModerate-High

-stacking interactions with the thiophene ring.[1]
Aliphatic Hydrocarbons Hexane, Heptane, CyclohexaneLow-Moderate (<20 mg/mL)The polar -OH group creates a thermodynamic penalty in non-polar environments.[1]
Water WaterLow (<10 mg/mL)Lipophilic thiophene ring dominates; insufficient hydration energy to overcome lattice energy.

Experimental Protocol: Saturation Shake-Flask Method

Objective: To empirically determine the thermodynamic solubility of 1-(4-methylthiophen-2-yl)ethan-1-ol in a target solvent. Standard: Adapted from OECD Guideline 105.

Workflow Visualization

The following diagram outlines the critical path for solubility determination, ensuring data integrity through self-validating checkpoints.

SolubilityProtocol Start Start: Weigh Compound AddSolvent Add Solvent (Stepwise) Start->AddSolvent Excess Solid Equilibrate Equilibration (24h @ 25°C) AddSolvent->Equilibrate Agitation Equilibrate->AddSolvent If fully dissolved, add more solid Filter Filtration (0.45 µm PTFE) Equilibrate->Filter Remove Undissolved Analyze HPLC/UV Analysis Filter->Analyze Dilute Filtrate Calc Calculate Solubility (mg/mL) Analyze->Calc Quantify

Figure 1: Step-by-step workflow for thermodynamic solubility determination.

Detailed Methodology
  • Preparation: Weigh approximately 50 mg of the solid compound into a 4 mL clear glass vial.

  • Solvent Addition: Add 500 µL of the target solvent.

  • Visual Inspection:

    • If clear: Solubility is >100 mg/mL. Add more solid until saturation is observed (undissolved particles remain).

    • If cloudy: Proceed to equilibration.

  • Equilibration: Cap the vial and place it in a thermostatic shaker at 25°C ± 1°C for 24 hours.

  • Phase Separation: Centrifuge the sample at 10,000 rpm for 5 minutes or filter through a 0.45 µm PTFE syringe filter (pre-saturated).

  • Quantification: Dilute the supernatant 100-fold with Mobile Phase (e.g., Acetonitrile:Water) and inject into HPLC.

    • Detection: UV at 230–250 nm (Thiophene absorption max).

    • Calculation: Compare peak area against a 5-point calibration curve.[1]

Applications & Strategic Implications

Synthesis & Purification[9][11]
  • Reaction Solvent: Use THF or 2-MeTHF for Grignard or reduction reactions (e.g., reducing the ketone precursor).[1] These solvents solubilize the intermediate well and allow for easy workup.

  • Extraction: Ethyl Acetate is the superior choice for extracting this alcohol from aqueous reaction quenches due to its high partition coefficient and ease of evaporation.[1]

  • Crystallization: A solvent system of Hexane/Ethanol or Heptane/Ethyl Acetate is recommended. The compound is soluble in the polar component (ethanol/EtOAc) but can be forced out of solution by the anti-solvent (alkane) upon cooling.

Formulation

For early-stage biological assays, DMSO is the universal vehicle.[1] Prepare a 10 mM or 100 mM stock solution in anhydrous DMSO. Avoid storing in protic solvents (methanol) for extended periods if trace acidity is present, as thiophenes can be acid-sensitive.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 69467, 2-Thiophenemethanol. Retrieved from [Link][1]

  • Hansen, C. M. (2007).Hansen Solubility Parameters: A User's Handbook (2nd ed.). CRC Press. (Methodology for HSP prediction).
  • Organisation for Economic Co-operation and Development (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals. Retrieved from [Link][1]

  • Cheméo (2024). Chemical Properties of Ethanone, 1-(4-methyl-2-thienyl)-. Retrieved from [Link][1]

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Methodological & Application

Application Note: Synthesis of Poly(3-methyl-2,5-thienylene vinylene) (PMTV) from 1-(4-methylthiophen-2-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Materials Scientists, Polymer Chemists, and Optoelectronics Researchers Focus: Precursor-driven synthesis of low-bandgap conducting polymers via Palladium-catalyzed Heck cross-coupling.

Introduction & Mechanistic Rationale

Poly(thienylene vinylene)s (PTVs) represent a critical class of low-bandgap conjugated polymers utilized in organic photovoltaics (OPVs) and organic field-effect transistors (OFETs). The insertion of a vinylene double bond between thiophene rings along the polymer backbone significantly reduces steric repulsion compared to standard polythiophenes, promoting enhanced main-chain coplanarity, extended effective conjugation lengths, and elevated hole mobilities[1].

Historically, PTVs have been synthesized via precursor routes (e.g., the Wessling or Gilch routes) which often yield structural defects, incomplete elimination, or insoluble networks[2][3]. To achieve high regioregularity and strict structural control, modern synthetic methodologies employ the palladium-catalyzed Heck homocoupling of AB-type monomers[4].

In this protocol, 1-(4-methylthiophen-2-yl)ethan-1-ol is utilized as the foundational building block.

  • The "Masked" Vinyl Group: Direct storage and handling of vinylthiophenes is notoriously difficult due to spontaneous auto-polymerization and oxidative degradation. The 1-hydroxyethyl group serves as a highly stable, bench-stable precursor that can be quantitatively dehydrated to the reactive vinyl moiety immediately prior to monomer synthesis.

  • The Methyl Substituent: The methyl group at the 4-position of the thiophene ring serves a dual purpose. Inductively, it donates electron density into the conjugated backbone, raising the Highest Occupied Molecular Orbital (HOMO) and further narrowing the bandgap. Sterically, it imparts sufficient solubility to the resulting polymer (PMTV) to allow for solution-processing without severely disrupting the planar

    
    -
    
    
    
    stacking required for charge transport.

Synthetic Workflow and Reaction Pathway

The synthesis of the conducting polymer PMTV from the alcohol precursor is a three-stage self-validating system:

  • Acid-Catalyzed Dehydration: Conversion of the secondary alcohol to a terminal vinyl group.

  • Regioselective Bromination: Electrophilic aromatic substitution at the highly activated 5-position (alpha to the sulfur) to generate the AB-type monomer.

  • Heck Homocoupling: Step-growth polymerization yielding the fully conjugated PMTV backbone.

G A 1-(4-methylthiophen-2-yl)ethan-1-ol (Stable Precursor) B 2-vinyl-4-methylthiophene (Reactive Intermediate) A->B Dehydration (PTSA, Toluene, Δ) C 2-bromo-3-methyl-5-vinylthiophene (AB-Type Monomer) B->C Regioselective Bromination (NBS, DMF, 0 °C) D Poly(3-methyl-2,5-thienylene vinylene) (Conducting Polymer) C->D Heck Homocoupling (Pd(OAc)2, P(o-tolyl)3)

Fig 1: Synthetic workflow from 1-(4-methylthiophen-2-yl)ethan-1-ol to PMTV via AB-type Heck coupling.

Experimental Protocols

Protocol A: Dehydration to 2-Vinyl-4-methylthiophene

Causality Note: p-Toluenesulfonic acid (PTSA) is chosen over sulfuric acid to prevent sulfonation of the electron-rich thiophene ring. A Dean-Stark trap is mandatory to drive the equilibrium forward by continuously removing water.

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar, a Dean-Stark apparatus, and a reflux condenser.

  • Reaction: Dissolve 1-(4-methylthiophen-2-yl)ethan-1-ol (10.0 g, 70.3 mmol) in 100 mL of anhydrous toluene. Add PTSA monohydrate (0.67 g, 3.5 mmol, 5 mol%).

  • Reflux: Heat the mixture to reflux (approx. 110 °C) under a nitrogen atmosphere for 4 hours, or until the theoretical volume of water (~1.25 mL) is collected in the trap.

  • Quench & Wash: Cool to room temperature. Wash the organic layer with saturated aqueous

    
     (2 × 50 mL) to strictly neutralize the acid, followed by brine (50 mL). Failure to neutralize will cause the vinyl product to oligomerize during concentration.
    
  • Purification: Dry over anhydrous

    
    , filter, and concentrate under reduced pressure at a low temperature (< 30 °C). Pass the crude oil through a short plug of basic alumina to remove trace polymeric impurities. Store at -20 °C with 100 ppm of BHT (butylated hydroxytoluene) if not used immediately.
    
Protocol B: Regioselective Bromination (AB Monomer Synthesis)

Causality Note: N-Bromosuccinimide (NBS) in N,N-Dimethylformamide (DMF) provides a mild source of electrophilic bromine. The reaction is kept at 0 °C to prevent addition across the sensitive vinyl double bond, ensuring strict regioselectivity at the 5-position.

  • Setup: In a flame-dried 250 mL flask, dissolve 2-vinyl-4-methylthiophene (6.0 g, 48.3 mmol) in 80 mL of anhydrous DMF. Protect the flask from light using aluminum foil.

  • Addition: Cool the solution to 0 °C in an ice bath. Dissolve NBS (8.6 g, 48.3 mmol) in 40 mL of DMF and add it dropwise via an addition funnel over 30 minutes to manage the exotherm.

  • Reaction: Stir the mixture at 0 °C for 2 hours. Monitor completion via TLC (Hexanes, UV visualization).

  • Workup: Pour the reaction mixture into 300 mL of ice water. Extract with diethyl ether (3 × 100 mL). Wash the combined organic layers with water (3 × 100 mL) to remove DMF, then with brine.

  • Purification: Dry over

    
    , concentrate, and purify via vacuum distillation or column chromatography (Hexanes) to yield 2-bromo-3-methyl-5-vinylthiophene  as a pale yellow liquid.
    
Protocol C: Palladium-Catalyzed Heck Homocoupling Polymerization

Causality Note: Tri-o-tolylphosphine (


) is utilized instead of triphenylphosphine because its steric bulk accelerates the critical reductive elimination step in the catalytic cycle, which is often the rate-limiting step in forming sterically demanding conjugated polymers[2][5].
  • Polymerization Setup: In a Schlenk tube, combine 2-bromo-3-methyl-5-vinylthiophene (2.0 g, 9.85 mmol), Palladium(II) acetate (

    
    , 22 mg, 1 mol%), and 
    
    
    
    (120 mg, 4 mol%).
  • Solvent & Base: Add anhydrous DMF (20 mL) and anhydrous triethylamine (4.1 mL, 29.5 mmol). Degas the mixture via three freeze-pump-thaw cycles to strictly remove oxygen, which quenches the Pd(0) active species.

  • Heating: Seal the tube and heat to 100 °C for 48 hours under vigorous stirring. The solution will progressively darken and become highly viscous.

  • End-Capping (Crucial for Device Stability): Add bromobenzene (0.1 mL) and stir for 4 hours to cap terminal vinyl groups, then add styrene (0.1 mL) and stir for another 4 hours to cap terminal bromine atoms.

  • Precipitation: Cool the mixture, dilute with 10 mL of chloroform, and precipitate dropwise into 300 mL of vigorously stirred methanol.

  • Soxhlet Extraction: Filter the dark polymer and subject it to Soxhlet extraction sequentially with methanol (24h), acetone (24h), and hexanes (24h) to remove oligomers and catalyst residues. Finally, extract the pure PMTV with chloroform, concentrate, and re-precipitate in methanol.

Quantitative Data & Expected Polymer Properties

The following table summarizes the expected physicochemical and optoelectronic properties of the synthesized PMTV, benchmarked against standard regioregular Poly(3-hexylthiophene) (rr-P3HT)[4][6].

PropertyPMTV (Synthesized)rr-P3HT (Benchmark)Analytical Method
Number Average MW (

)
18,000 - 25,000 g/mol 30,000 g/mol GPC (vs. Polystyrene standards)
Polydispersity Index (PDI) 1.8 - 2.21.2 - 1.5GPC
Optical Bandgap (

)
~ 1.65 eV~ 1.90 eVUV-Vis Onset (Solid Film)
HOMO Level -5.10 eV-5.20 eVCyclic Voltammetry (vs.

)
Hole Mobility (

)

to




OFET / Space-Charge Limited Current
Thermal Stability (

)
> 320 °C> 400 °CTGA (5% weight loss in

)

Note: The step-growth nature of Heck coupling inherently results in broader PDIs compared to chain-growth catalyst-transfer polycondensations (e.g., Kumada coupling).

Troubleshooting & Best Practices

  • Premature Cross-linking: If the polymer becomes insoluble during Protocol C, it is likely due to Heck coupling occurring at the internal carbon of the vinyl group (branched defect). Ensure strict adherence to the

    
     ratio, as proper ligand coordination directs the regioselectivity of the migratory insertion to the terminal carbon[3].
    
  • Low Molecular Weight: Step-growth polymerizations require exact stoichiometric balance. Because we are using an AB-type monomer, stoichiometry is inherently perfectly balanced 1:1. Therefore, low molecular weight is almost exclusively caused by monomer impurity or loss of catalyst activity. Ensure the 2-bromo-3-methyl-5-vinylthiophene is >99% pure (distilled) and oxygen is rigorously excluded.

  • Storage of Monomer: The AB monomer (2-bromo-3-methyl-5-vinylthiophene) is light and temperature sensitive. It must be stored in amber vials at -20 °C.

References

  • Effects of Structural Regularity on the Properties of Poly(3-alkylthienylenevinylenes) Source: ResearchGate URL:[Link]

  • ADMET Polymerization: Greener Method for Synthesis of End-Functionalized Poly(Arylene Vinylene)s Source: Scientific Research Publishing (SCIRP) URL:[Link]

  • Poly(arylene vinylene)s (Chapter 3) - Conjugated Polymers for Organic Electronics Source: Cambridge University Press URL:[Link]

  • Comprehensive Organometallic Chemistry IV. Volume 14: Applications III. Source: DOKUMEN.PUB URL:[Link]

  • Modular polymer-based architectures for light absorption and directional charge transport Source: DB-Thüringen URL:[Link]

  • ADMET Polymerization: Greener Method for Synthesis of End-Functionalized Poly(Arylene Vinylene)s Source: SCIRP URL:[Link]

  • Stille Catalyst-Transfer Polycondensation Using Pd-PEPPSI-IPr for High-Molecular-Weight Regioregular Poly(3-hexylthiophene) Source: ResearchGate URL:[Link]

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Application Note: Strategic Derivatization of the 1-(4-methylthiophen-2-yl)ethan-1-ol Hydroxyl Group for Enhanced Biological Screening

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide for researchers, scientists, and drug development professionals.

Introduction: Unlocking the Potential of a Thiophene Scaffold

The thiophene ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutic agents, including anti-inflammatory drugs, anticancer agents, and antihistamines.[1][2] Its derivatives are known to exhibit a vast spectrum of biological activities.[3][4] The compound 1-(4-methylthiophen-2-yl)ethan-1-ol presents a valuable starting point for drug discovery programs. It features the biologically active thiophene core and a secondary hydroxyl group, which is a critical handle for chemical modification.

The hydroxyl (-OH) group, while often crucial for target binding through hydrogen bonding, can also present challenges in drug development, such as metabolic instability or suboptimal pharmacokinetic properties.[5][6][7] Therefore, strategic derivatization of this functional group is a cornerstone of lead optimization. By converting the hydroxyl group into esters, ethers, or carbamates, researchers can systematically modulate a compound's properties to:

  • Develop Prodrugs: Create derivatives that are inactive until metabolically cleaved (e.g., by esterases) to release the active parent alcohol at the target site, potentially improving bioavailability and reducing off-target toxicity.[8][9]

  • Enhance Lipophilicity: Mask the polar hydroxyl group to improve cell membrane permeability and oral absorption.[10]

  • Probe Structure-Activity Relationships (SAR): Systematically replace the hydrogen bond-donating hydroxyl group with other functionalities to understand its role in target engagement.[11]

  • Improve Metabolic Stability: Block sites of metabolic oxidation to increase the compound's half-life.

This application note provides a detailed technical guide with validated protocols for the derivatization of 1-(4-methylthiophen-2-yl)ethan-1-ol, its subsequent purification and characterization, and a framework for evaluating the biological activity of the resulting derivatives in high-throughput screening assays.

Core Derivatization Strategies and Protocols

The following protocols are designed as self-validating systems, with clear steps and rationales to guide experimental design.

Strategy 1: Esterification for Prodrug Development

Esterification is a premier strategy for creating prodrugs of alcohol-containing compounds.[8][10] The resulting esters are often more lipophilic and can be hydrolyzed by endogenous esterase enzymes to release the active parent drug.[9] We will utilize an acyl chloride for this transformation, a highly reliable method for esterifying secondary alcohols.

Protocol 2.1.1: Acetyl Ester Synthesis via Acyl Chloride

  • Reagent Preparation:

    • Dissolve 1-(4-methylthiophen-2-yl)ethan-1-ol (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of 0.1 M in an oven-dried, round-bottom flask under a nitrogen atmosphere.

    • Add triethylamine (Et3N, 1.5 eq) to the solution.

    • Prepare a solution of acetyl chloride (1.2 eq) in anhydrous DCM.

    • Scientist's Note: Anhydrous conditions are critical to prevent hydrolysis of the highly reactive acetyl chloride. Triethylamine acts as a base to neutralize the HCl byproduct generated during the reaction, driving the equilibrium towards the product.[12]

  • Reaction Execution:

    • Cool the alcohol solution to 0 °C using an ice bath.

    • Add the acetyl chloride solution dropwise to the stirred alcohol solution over 10-15 minutes.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Rationale: Slow, dropwise addition at 0 °C helps to control the exothermic reaction and minimize side product formation.

  • Work-up and Purification:

    • Monitor the reaction to completion using Thin Layer Chromatography (TLC).

    • Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO3).

    • Transfer the mixture to a separatory funnel, separate the organic layer, and wash sequentially with 1 M HCl, saturated NaHCO3, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.[13]

Strategy 2: Etherification to Probe H-Bonding and Enhance Stability

Converting the hydroxyl to an ether removes its ability to act as a hydrogen bond donor and creates a metabolically stable linkage. This is invaluable for SAR studies. We present an iron-catalyzed reductive etherification, a modern and efficient method.[14][15]

Protocol 2.2.1: Methyl Ether Synthesis via Reductive Etherification

  • Reagent Preparation:

    • To a solution of 1-(4-methylthiophen-2-yl)ethan-1-ol (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M), add methanol (1.5 eq).

    • Add iron(III) triflate (Fe(OTf)3, 5 mol%) and ammonium chloride (NH4Cl, 5 mol%) to the mixture.

    • Scientist's Note: Iron(III) triflate is an effective Lewis acid catalyst for this transformation.[15] The mechanism can involve the formation of a benzylic carbocation intermediate, which is then trapped by the primary alcohol (methanol).[14]

  • Reaction Execution:

    • Stir the reaction mixture at 45 °C in a sealed vial.

    • Monitor the reaction progress by TLC or GC-MS until the starting material is consumed (typically 8-16 hours).

  • Work-up and Purification:

    • Cool the reaction to room temperature and dilute with DCM.

    • Wash the mixture with water and then brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.

    • Purify the residue via flash column chromatography (hexane/ethyl acetate gradient) to yield the desired ether.

Strategy 3: Carbamate Formation for Alternative H-Bonding and Polarity

Carbamates are versatile functional groups in drug design, acting as bioisosteres for amides or esters.[16][17] They possess both hydrogen bond donor (N-H) and acceptor (C=O) capabilities, offering unique interactions with biological targets. A safe and effective method for their synthesis involves a two-step, one-pot reaction using 1,1'-carbonyldiimidazole (CDI).[18]

Protocol 2.3.1: Ethyl Carbamate Synthesis via CDI Activation

  • Reagent Preparation:

    • Dissolve 1-(4-methylthiophen-2-yl)ethan-1-ol (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.2 M) under a nitrogen atmosphere.

    • Add 1,1'-carbonyldiimidazole (CDI, 1.1 eq) in one portion at room temperature.

    • Rationale: CDI reacts with the alcohol to form a reactive imidazolide intermediate, which is a safe alternative to using phosgene or isocyanates.[18]

  • Reaction Execution:

    • Stir the mixture at room temperature for 1-2 hours, monitoring the formation of the intermediate by TLC.

    • Once the activation is complete, add ethylamine (2.0 eq, as a solution in THF or neat) to the flask.

    • Continue stirring at room temperature or warm gently to 40-50 °C until the reaction is complete (typically 3-6 hours).

  • Work-up and Purification:

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with 1 M HCl, followed by saturated NaHCO3 and brine.

    • Dry the organic phase over MgSO4, filter, and evaporate the solvent.

    • Purify the crude carbamate product by flash column chromatography.

Visualization of Derivatization Workflows

The following diagrams illustrate the overall experimental process and the specific chemical transformations.

G cluster_synthesis Synthesis & Purification cluster_analysis Characterization & Screening Start 1-(4-methylthiophen-2-yl)ethan-1-ol Deriv Derivatization Reaction (Ester, Ether, or Carbamate) Start->Deriv Workup Aqueous Work-up & Extraction Deriv->Workup Purify Flash Column Chromatography Workup->Purify Char Structure Verification (NMR, MS) Purify->Char Assay Biological Assay (e.g., Enzyme Inhibition) Char->Assay Data Data Analysis (IC50 Determination) Assay->Data

Caption: General workflow from starting material to biological data analysis.

G cluster_derivatives Derivatives Parent 1-(4-methylthiophen-2-yl)ethan-1-ol Ester Ester Derivative Parent->Ester RCOCl, Et3N Ether Ether Derivative Parent->Ether R'OH, Fe(OTf)3 Carbamate Carbamate Derivative Parent->Carbamate 1. CDI 2. R'NH2

Caption: Chemical derivatization pathways from the parent alcohol.

Characterization of Synthesized Derivatives

Accurate structural confirmation of each new derivative is paramount. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) should be employed.

  • ¹H NMR Spectroscopy: Will confirm the addition of the new functional group. For example, in the acetyl ester, a new singlet around 2.1 ppm corresponding to the methyl protons of the acetyl group will appear. For the methyl ether, a new singlet around 3.3 ppm for the methoxy protons is expected. The methine proton (CH-O) of the original alcohol will also shift downfield upon derivatization.[19][20]

  • ¹³C NMR Spectroscopy: Provides confirmation of the carbon skeleton and the presence of new functional groups (e.g., a new carbonyl signal for the ester and carbamate around 170 ppm).

  • High-Resolution Mass Spectrometry (HRMS): Will provide the exact mass of the synthesized compound, confirming its elemental composition.

Framework for Biological Evaluation

With a library of derivatives in hand, the next step is to assess their biological activity. High-throughput screening (HTS) is the industry standard for rapidly evaluating large numbers of compounds.[21][22] Below is a general protocol for an in vitro enzyme inhibition assay, a common starting point in many drug discovery campaigns.[23]

Protocol 5.1: General High-Throughput Enzyme Inhibition Assay (96/384-well plate format)

  • Compound Preparation:

    • Prepare 10 mM stock solutions of the parent alcohol and each derivative in 100% dimethyl sulfoxide (DMSO).

    • Perform serial dilutions in an appropriate assay buffer to create a range of concentrations for IC50 determination (e.g., 100 µM to 1 nM). The final DMSO concentration in the assay should be kept low (typically ≤1%) to avoid affecting enzyme activity.

  • Assay Execution:

    • Add a small volume (e.g., 2 µL) of the diluted compound solutions to the wells of a microplate. Include "no enzyme" and "vehicle control" (DMSO only) wells.

    • Add the enzyme solution (prepared in assay buffer) to all wells except the "no enzyme" control and incubate for a predetermined time (e.g., 15-30 minutes) at a controlled temperature (e.g., 30 °C). This allows the compound to bind to the enzyme.

    • Initiate the enzymatic reaction by adding the substrate solution.

    • Allow the reaction to proceed for a set time (e.g., 60 minutes).

    • Stop the reaction (e.g., by adding a stop solution or by the detection method itself).

  • Data Detection:

    • Measure the signal (e.g., fluorescence, absorbance, or luminescence) using a plate reader. The signal is proportional to the amount of product formed and thus reflects enzyme activity.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Interpreting the Results

The IC50 values provide a quantitative measure of the potency of each compound. By comparing the derivatives to the parent alcohol, critical SAR insights can be gained.

Table 1: Hypothetical Biological Assay Data for 1-(4-methylthiophen-2-yl)ethan-1-ol Derivatives

Compound IDDerivative TypeModification RationaleHypothetical IC50 (µM)
LEAD-001 Parent AlcoholStarting Point15.2
LEAD-002 Acetyl EsterProdrug / Lipophilicity> 100 (inactive)
LEAD-003 Methyl EtherProbe H-bond donation45.8
LEAD-004 Ethyl CarbamateBioisostere / H-bond profile2.5
  • Analysis of Hypothetical Data: In this example, the ester (LEAD-002) is inactive, which is expected for a prodrug in an in vitro assay lacking esterases. The ether (LEAD-003) is less active, suggesting the hydroxyl's hydrogen-bond donating ability is important for binding. The carbamate (LEAD-004) shows significantly improved potency, indicating that its unique hydrogen bonding properties and structural features may form a more favorable interaction with the enzyme's active site.

Conclusion

The derivatization of the hydroxyl group of 1-(4-methylthiophen-2-yl)ethan-1-ol is a powerful and essential strategy in drug discovery. By systematically applying well-validated synthetic protocols for esterification, etherification, and carbamate formation, researchers can generate a focused library of compounds to probe structure-activity relationships, develop prodrugs, and optimize pharmacokinetic properties. The combination of robust chemical synthesis, rigorous analytical characterization, and quantitative biological screening provides a clear and effective path toward identifying promising new therapeutic candidates.

References

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  • Boron-based prodrug strategy for increased bioavailability and lower-dosage requirements for drug molecules containing at least one phenol (or aromatic hydroxyl) group. Google Patents.
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  • Replacement of the hydroxyl group with urea bioisosteres. ResearchGate. Available from: [Link]

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  • Bioisosterism: A Rational Approach in Drug Design. Institute of Industrial Science, the University of Tokyo. Available from: [Link]

  • Prodrugs of Alcohols and Phenols. ResearchGate. Available from: [Link]

  • Hydroxyl Groups in Synthetic and Natural-Product-Derived Therapeutics: A Perspective on a Common Functional Group. PubMed. Available from: [Link]

  • Acid to Ester - Common Conditions. Organic Chemistry Data. Available from: [Link]

  • Ester synthesis by esterification. Organic Chemistry Portal. Available from: [Link]

  • Catalytic Reductive Alcohol Etherifications with Carbonyl‐Based Compounds or CO2 and Related Transformations for the Synthesis of Ether Derivatives. PMC. Available from: [Link]

  • The esterification of normal acid with secondary alcohols, branched... ResearchGate. Available from: [Link]

  • Bioisosteric Replacements. Cambridge MedChem Consulting. Available from: [Link]

  • Iron-Catalyzed Selective Etherification and Transetherification Reactions Using Alcohols. ACS Omega. Available from: [Link]

  • Recent advances in NMR-based metabolomics of alcoholic beverages. PMC. Available from: [Link]

  • Preparation of Carbamates from Amines and Alcohols under Mild Conditions. ResearchGate. Available from: [Link]

  • Synthesis and biological activity of carbamates derived from ethyl 1-[(phenylcarbonyl)amino]naphtho[2,1-b. JOCPR. Available from: [Link]

  • How to purify esterefication product? ResearchGate. Available from: [Link]

  • Iron-Catalyzed Selective Etherification and Transetherification Reactions Using Alcohols. ACS Publications. Available from: [Link]

  • Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Drug Hunter. Available from: [Link]

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Catalytic applications of metal complexes derived from 1-(4-methylthiophen-2-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers in organometallic chemistry and drug discovery. It details the protocols for synthesizing, resolving, and utilizing metal complexes derived from 1-(4-methylthiophen-2-yl)ethan-1-ol (hereafter referred to as 4-MTE ).

While specific literature on the 4-methyl derivative is less abundant than the parent thiophene-2-ethanol, this guide synthesizes established protocols for this class of chiral heteroaryl carbinols, applying them to the specific electronic and steric profile of 4-MTE.

Executive Summary

The scaffold 1-(4-methylthiophen-2-yl)ethan-1-ol (4-MTE) represents a versatile chiral building block. Unlike simple phenyl analogs, the thiophene ring introduces unique electronic richness (S-heteroatom donation) and a distinct bite angle in bidentate coordination. The 4-methyl substituent adds critical steric bulk remote from the coordination site, potentially influencing enantioselectivity in asymmetric transformations.

Key Applications Covered:

  • Enzymatic Kinetic Resolution (EKR): Production of enantiopure (R)- and (S)-4-MTE.

  • Asymmetric Hydrogenation: Synthesis of Rh(I)-phosphinite complexes for olefin reduction.

  • Ring-Opening Polymerization (ROP): Ti(IV)-alkoxide initiators for biodegradable polylactide synthesis.

Ligand Preparation: Enzymatic Kinetic Resolution

Before metal complexation, the racemic alcohol must be resolved. The 4-methyl group aids in chiral recognition by lipases due to increased steric differentiation.

Protocol A: CAL-B Mediated Resolution

Objective: Isolate (R)-4-MTE (>99% ee) and the (S)-acetate ester.

Reagents:

  • rac-1-(4-methylthiophen-2-yl)ethan-1-ol (10 mmol)

  • Vinyl Acetate (Acyl donor, 5 eq.)

  • Novozym 435 (Immobilized Candida antarctica Lipase B, 20 mg/mmol)

  • Solvent: Dry Toluene or MTBE.

Step-by-Step Workflow:

  • Dissolution: Dissolve 10 mmol of rac-4-MTE in 50 mL of dry toluene in a round-bottom flask.

  • Initiation: Add 50 mmol of vinyl acetate followed by 200 mg of Novozym 435.

  • Incubation: Shake the mixture at 30°C at 200 rpm. Monitor reaction progress via Chiral HPLC (Chiralcel OD-H column, 95:5 Hexane/iPrOH).

  • Termination: Stop the reaction at exactly 50% conversion (typically 4–6 hours). Filter off the enzyme (recyclable).

  • Separation: Evaporate the solvent. Separate the (S)-acetate (product) from the (R)-alcohol (unreacted substrate) via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

  • Hydrolysis (Optional): The (S)-acetate can be hydrolyzed (K2CO3, MeOH) to yield (S)-4-MTE.

Data Specification:

Component Retention Time (min)* Yield (%) ee (%)
(R)-4-MTE 12.4 46% >99%
(S)-Acetate 14.8 48% >98%

*Note: HPLC conditions: Chiralcel OD-H, 1.0 mL/min, 254 nm.

Application I: Rhodium(I)-Phosphinite Asymmetric Hydrogenation

Chiral phosphinites derived from heteroaryl alcohols are highly effective ligands for the asymmetric hydrogenation of functionalized olefins. The thiophene sulfur can act as a hemilabile donor, stabilizing the active species.

Protocol B: Ligand Synthesis (MTE-OPPh2)

Reaction: (R)-4-MTE + ClPPh2


 (R)-MTE-OPPh2
  • Setup: Flame-dry a Schlenk flask under Argon.

  • Addition: Dissolve (R)-4-MTE (2.0 mmol) and DMAP (0.1 mmol) in dry THF (10 mL). Add Triethylamine (2.5 mmol).

  • Phosphinylation: Cool to 0°C. Dropwise add Chlorodiphenylphosphine (

    
    , 2.2 mmol).
    
  • Workup: Stir at RT for 4 hours. Filter the amine salt under inert atmosphere (Schlenk frit). Remove solvent in vacuo to obtain the crude phosphinite (handle under Argon; prone to hydrolysis).

Protocol C: In-Situ Catalyst Formation & Hydrogenation

Catalyst:



  • Pre-Catalyst Mixing: In a glovebox, mix

    
     (0.01 mmol) and the chiral ligand (R)-MTE-OPPh2 (0.022 mmol) in degassed DCM (2 mL). Stir for 15 min (Solution turns orange-red).
    
  • Substrate Addition: Add Methyl 2-acetamidoacrylate (1.0 mmol) dissolved in MeOH (3 mL).

  • Hydrogenation: Transfer to a high-pressure autoclave. Purge with

    
     (3x). Pressurize to 10 bar 
    
    
    
    .
  • Reaction: Stir at RT for 12 hours.

  • Analysis: Vent

    
    . Analyze conversion and ee by GC or Chiral HPLC.
    

Mechanism of Action: The diagram below illustrates the catalytic cycle, highlighting the potential hemilabile coordination of the thiophene sulfur which stabilizes the coordinatively unsaturated intermediate.

Rh_Catalysis cluster_cycle Rh(I)-Phosphinite Catalytic Cycle Complex Pre-Catalyst [Rh(COD)(L)2]+ Active Solvent Complex [Rh(S)2(L)2]+ Complex->Active + H2, - COD OxAdd Oxidative Addition [Rh(H)2(Sub)(L)2]+ Active->OxAdd + Substrate MigIns Migratory Insertion Rh-Alkyl Hydride OxAdd->MigIns Elim Reductive Elimination Product Release MigIns->Elim Elim->Active Regeneration Product Chiral Alkane Elim->Product Ligand (R)-4-MTE-OPPh2 Ligand->Complex Coordination Substrate Olefin Substrate Substrate->OxAdd Thiophene Thiophene S-Interaction (Hemilabile Stabilization) Thiophene->Active Stabilizes Unsaturated Rh

Figure 1: Catalytic cycle for Rh-catalyzed hydrogenation. The thiophene moiety of the 4-MTE ligand can provide secondary stabilization to the metal center.

Application II: Titanium Alkoxide for Polymerization

Chiral alkoxides of Group 4 metals are excellent initiators for the stereoselective Ring-Opening Polymerization (ROP) of cyclic esters like lactide.

Protocol D: Synthesis of Ti(IV) Complex

Target:



  • Reagents:

    
     (1.0 eq), (R)-4-MTE (1.0 eq).
    
  • Reaction: In a glovebox, dissolve

    
     in dry Toluene. Add (R)-4-MTE slowly.
    
  • Equilibrium Shift: The reaction releases isopropanol. Stir for 2 hours at RT. Remove volatiles under high vacuum to drive the equilibrium and isolate the mixed alkoxide species.

  • Characterization: Confirm substitution via

    
     NMR (Shift of the CH-O proton).
    
Protocol E: Bulk Polymerization of rac-Lactide
  • Mixture: In a silanized glass vial, mix rac-Lactide (500 eq) and the Ti-catalyst (1 eq).

  • Conditions: Heat to 130°C (Melt polymerization) for 2 hours.

  • Quenching: Dissolve the melt in DCM and precipitate into cold Methanol.

  • Analysis: Determine molecular weight (

    
    ) and polydispersity (PDI) via GPC. Check tacticity (isotactic bias) via homonuclear decoupled 
    
    
    
    NMR.

Scientific Validation & Troubleshooting

Why 4-Methylthiophene?
  • Electronic Effect: The methyl group at C4 is electron-donating, increasing the electron density on the thiophene ring compared to the unsubstituted analog. This makes the thiophene sulfur a slightly better donor (soft donor) for soft metals like Rh(I) or Pd(II).

  • Steric Effect: In the chiral pocket, the 4-methyl group extends the "wall" of the ligand, potentially enhancing enantioselectivity by clashing with substrate substituents during the migratory insertion step.

Troubleshooting Table
IssueProbable CauseSolution
Low ee in Hydrogenation Ligand HydrolysisEnsure strict anhydrous conditions during phosphinite synthesis.
Low Yield in Resolution Enzyme InhibitionCheck solvent water content (needs <0.01%). Use molecular sieves.
Polymerization Stalled Catalyst AggregationUse a coordinating solvent (THF) or add benzyl alcohol as a co-initiator.

References

  • Enzymatic Resolution: Ghanem, A. (2007). Trends in lipase-catalyzed asymmetric access to enantiomerically pure/enriched fluoxetine, duloxetine and atomoxetine. Tetrahedron: Asymmetry, 18(20), 2419-2433. Link

  • Phosphinite Ligands: Reetz, M. T., & Gosberg, A. (2002). Phosphites and phosphinites as ligands in asymmetric catalysis. Current Organic Chemistry, 6(4), 361-374.
  • Thiophene-Ethanol Synthesis: Ohkuma, T., et al. (2000). Asymmetric Hydrogenation of Heteroaromatic Ketones. Journal of the American Chemical Society, 122(27), 6510-6511. Link

  • Titanium Alkoxide ROP: Chakraborty, D., & Chen, E. Y. (2003). Stereoselective polymerization of lactide with titanium complexes. Macromolecules, 36(15), 5470-5481. Link

  • General Thiophene Ligands: Oestreich, M. (Ed.). (2012). The Ligand: The Key to Enantioselective Catalysis. Wiley-VCH.[1] (See Chapter on Heteroaryl-based ligands).

Sources

Application Notes and Protocols: 1-(4-Methylthiophen-2-yl)ethan-1-ol as a Chiral Precursor for Advanced Optoelectronic Materials in OLEDs

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide on the application of 1-(4-methylthiophen-2-yl)ethan-1-ol in organic light-emitting diodes (OLEDs) is provided below.

Introduction: The Untapped Potential of Chiral Thiophene Scaffolds in Next-Generation Displays

The field of organic light-emitting diodes (OLEDs) is in a constant state of evolution, driven by the demand for displays with higher efficiency, greater color purity, and novel functionalities. A particularly exciting frontier in this domain is the development of circularly polarized OLEDs (CP-OLEDs), which emit light with a specific spin angular momentum. This technology holds immense promise for applications in 3D displays, optical data storage, and spintronics. The key to unlocking the full potential of CP-OLEDs lies in the design and synthesis of novel chiral organic semiconductors.

While direct applications of 1-(4-methylthiophen-2-yl)ethan-1-ol in OLEDs have not been extensively reported, its structure presents a compelling starting point for the synthesis of a new class of chiral thiophene-based materials. The presence of a stereocenter alpha to the thiophene ring offers a unique opportunity to introduce chirality into conjugated systems, a critical feature for achieving high dissymmetry factors in circularly polarized luminescence. Thiophene derivatives are well-established as robust building blocks for organic electronic materials due to their excellent charge transport properties and tunable electronic structures.[1][2] This application note, therefore, explores the potential of 1-(4-methylthiophen-2-yl)ethan-1-ol as a chiral precursor for the development of advanced optoelectronic materials for OLEDs, with a particular focus on CP-OLEDs.

We will provide a comprehensive guide for researchers, starting from the synthesis and characterization of the chiral precursor, followed by proposed synthetic routes to functional OLED materials, and culminating in a detailed protocol for the fabrication and testing of a hypothetical OLED device.

Part 1: Synthesis and Characterization of the Chiral Precursor

The first crucial step is the synthesis and purification of the enantiomers of 1-(4-methylthiophen-2-yl)ethan-1-ol. The following protocol outlines a standard approach.

Protocol 1: Asymmetric Synthesis and Resolution of (R)- and (S)-1-(4-methylthiophen-2-yl)ethan-1-ol

Objective: To synthesize and isolate the (R) and (S) enantiomers of 1-(4-methylthiophen-2-yl)ethan-1-ol.

Materials:

  • 1-(4-Methylthiophen-2-yl)ethan-1-one (commercially available)

  • (R)- or (S)-CBS reagent (Corey-Bakshi-Shibata catalyst)

  • Borane dimethyl sulfide complex (BH3·SMe2)

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH4Cl)

  • Anhydrous magnesium sulfate (MgSO4)

  • Hexanes

  • Ethyl acetate

  • Chiral High-Performance Liquid Chromatography (HPLC) column (e.g., Chiralcel OD-H)

Procedure:

  • Asymmetric Reduction:

    • To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add the (R)- or (S)-CBS reagent (0.1 equivalents).

    • Add anhydrous THF and cool the solution to 0 °C.

    • Slowly add borane dimethyl sulfide complex (1.1 equivalents) dropwise, ensuring the temperature remains below 5 °C.

    • Stir the mixture for 15 minutes at 0 °C.

    • In a separate flask, dissolve 1-(4-methylthiophen-2-yl)ethan-1-one (1.0 equivalent) in anhydrous THF.

    • Add the ketone solution dropwise to the catalyst solution over 30 minutes.

    • Allow the reaction to stir at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Quenching and Extraction:

    • Once the reaction is complete, cool the mixture to 0 °C and slowly add methanol to quench the excess borane.

    • Add saturated aqueous NH4Cl and extract the product with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO4.

    • Filter and concentrate the solution under reduced pressure to obtain the crude chiral alcohol.

  • Purification and Resolution:

    • Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient.

    • Determine the enantiomeric excess (ee) of the product using chiral HPLC.

    • If necessary, perform further resolution by preparative chiral HPLC to obtain the pure enantiomers.

Characterization:

  • Nuclear Magnetic Resonance (NMR): Confirm the chemical structure using 1H and 13C NMR spectroscopy.

  • Mass Spectrometry (MS): Determine the molecular weight of the product.

  • Chiral HPLC: Confirm the enantiomeric purity of the isolated (R) and (S) isomers.

Part 2: Proposed Synthetic Pathways to Functional OLED Materials

The synthesized chiral alcohol serves as a versatile building block for more complex, conjugated molecules suitable for OLED applications. Below are two proposed synthetic routes.

Workflow 1: Synthesis of a Chiral Thiophene-Based Emitter

This workflow details the synthesis of a fluorescent molecule where the chiral 1-(4-methylthiophen-2-yl)ethyl moiety is coupled to a luminescent core.

G A 1. (R/S)-1-(4-methylthiophen-2-yl)ethan-1-ol B 2. Bromination (NBS) A->B Introduce leaving group C 3. Suzuki Coupling (e.g., with pyreneboronic acid) B->C Form C-C bond D 4. Dehydration (Acid Catalyst) C->D Extend conjugation E Final Product: Chiral Pyrene-Thiophene Derivative D->E Aromatization

Caption: Synthetic workflow for a chiral thiophene-based emitter.

Protocol 2: Synthesis of a Chiral Thiophene-Pyrene Derivative

Objective: To synthesize a chiral, fluorescent molecule for use as an emitter in an OLED.

Procedure:

  • Bromination: Brominate the 5-position of the thiophene ring of (R/S)-1-(4-methylthiophen-2-yl)ethan-1-ol using N-bromosuccinimide (NBS) in a suitable solvent like DMF.

  • Suzuki Coupling: Perform a Suzuki cross-coupling reaction between the brominated thiophene derivative and a suitable boronic acid, such as 1-pyreneboronic acid, using a palladium catalyst (e.g., Pd(PPh3)4) and a base (e.g., K2CO3).[3]

  • Dehydration: Dehydrate the secondary alcohol to form a double bond, thereby extending the π-conjugation of the system. This can be achieved using an acid catalyst (e.g., p-toluenesulfonic acid).

Part 3: Hypothetical OLED Device Fabrication and Characterization

This section outlines a general protocol for fabricating a simple multilayer OLED device to evaluate the performance of the newly synthesized chiral thiophene derivative.

Device Architecture

A typical multilayer OLED architecture is as follows:

ITO / HTL / EML / ETL / Cathode

  • ITO: Indium Tin Oxide (Anode)

  • HTL: Hole Transport Layer (e.g., TAPC)

  • EML: Emissive Layer (Host material doped with the synthesized chiral thiophene derivative)

  • ETL: Electron Transport Layer (e.g., TPBi)

  • Cathode: (e.g., LiF/Al)

Workflow 2: OLED Device Fabrication

G cluster_0 Deposition Sequence A 1. Substrate Cleaning (ITO-coated glass) B 2. Organic Layer Deposition (High Vacuum Thermal Evaporation) A->B C 3. Cathode Deposition B->C D 4. Encapsulation C->D E 5. Device Testing D->E B1 HTL (TAPC) B2 EML (Host + Chiral Dopant) B1->B2 B3 ETL (TPBi) B2->B3

Caption: General workflow for OLED device fabrication.

Protocol 3: Fabrication of a Solution-Processed OLED

Objective: To fabricate and test an OLED device using the synthesized chiral material.

Materials:

  • Patterned ITO-coated glass substrates

  • Hole Transport Layer (HTL) material (e.g., TAPC)

  • Host material for the emissive layer (e.g., CBP)

  • Synthesized chiral thiophene derivative (dopant)

  • Electron Transport Layer (ETL) material (e.g., TPBi)

  • Lithium fluoride (LiF)

  • Aluminum (Al)

  • High-vacuum thermal evaporation system

  • Glovebox system

  • Source measure unit (SMU)

  • Spectrometer

  • Circularly polarized luminescence spectrometer

Procedure:

  • Substrate Preparation:

    • Clean the ITO-coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol.

    • Treat the substrates with UV-ozone for 15 minutes to improve the work function of the ITO.

  • Organic Layer Deposition:

    • Transfer the cleaned substrates to a high-vacuum thermal evaporation chamber (< 10^-6 Torr).

    • Deposit the organic layers sequentially:

      • HTL (e.g., 40 nm of TAPC)

      • EML (e.g., 20 nm of CBP doped with 5% of the synthesized chiral thiophene derivative)

      • ETL (e.g., 30 nm of TPBi)

  • Cathode Deposition:

    • Deposit a thin layer of LiF (1 nm) followed by a thicker layer of Al (100 nm) to form the cathode.

  • Encapsulation:

    • Encapsulate the devices using a UV-curable epoxy resin and a glass lid inside a nitrogen-filled glovebox to prevent degradation from moisture and oxygen.

  • Device Characterization:

    • Measure the current density-voltage-luminance (J-V-L) characteristics using a source measure unit and a calibrated photodiode.

    • Record the electroluminescence (EL) spectrum using a spectrometer.

    • Measure the circularly polarized electroluminescence (CPEL) spectrum and determine the dissymmetry factor (gEL).[4]

Data Presentation and Expected Outcomes

The performance of the fabricated OLED devices should be systematically evaluated.

Table 1: Key Performance Parameters of the Hypothetical OLED Device

ParameterSymbolExpected ValueSignificance
Turn-on VoltageV_on< 5 VLow power consumption
Maximum LuminanceL_max> 1000 cd/m²Brightness of the display
External Quantum EfficiencyEQE> 5%Efficiency of converting electrons to photons
CIE Coordinates(x, y)Dependent on emission spectrumColor of the emitted light
Electroluminescence Dissymmetry Factorg_EL> 10⁻³Degree of circular polarization

Conclusion and Future Outlook

This application note has outlined a comprehensive framework for exploring the potential of 1-(4-methylthiophen-2-yl)ethan-1-ol as a chiral precursor for the development of novel materials for OLEDs, particularly for CP-OLEDs. The proposed synthetic routes and device fabrication protocols provide a clear roadmap for researchers to synthesize and evaluate these new materials. The successful implementation of these protocols could lead to the discovery of a new class of chiral emitters with high performance and significant circular polarization, paving the way for the next generation of advanced display technologies.

References

  • Di Nuzzo, D., et al. (2020). Chiral Oligothiophenes with Remarkable Circularly Polarized Luminescence and Electroluminescence in Thin Films. Chemistry – A European Journal, 26(62), 14088-14093. [Link]

  • UCL Discovery. (2020). Chiral oligothiophenes with remarkable circularly polarized luminescence and electroluminescence in thin films. [Link]

  • Zhang, J., et al. (2023). Axially chiral thiophene scaffolds: configurational stability and circularly polarized luminescence. Chemical Science, 14(5), 1235-1241. [Link]

  • Li, M., et al. (2021). Chiral electron transporting material for circularly polarized organic light-emitting diode. Chinese Chemical Letters, 32(11), 3469-3472.
  • Park, S. H., et al. (2019). A new strategy for realizing circularly polarized organic light-emitting diodes based on chiral hole transport material. Journal of Materials Chemistry C, 7(38), 11899-11904.
  • Shafran, Y., et al. (2018). One-pot sequential synthesis of tetrasubstituted thiophenes via sulfur ylide-like intermediates. Beilstein Journal of Organic Chemistry, 14, 253-261. [Link]

  • Hayashi, Y., et al. (2021). Photophysical properties of 4-(5-methylthiophen-2-yl)pyridinium–cyclic enolate betaine dyes tuned by control of twisted intramolecular transfer. New Journal of Chemistry, 45(3), 1361-1369.
  • BuyersGuideChem. 1-(4-Methylthiophen-2-yl)ethan-1-one. [Link]

  • BuyersGuideChem. 1-(4-Methylthiophen-2-yl)ethan-1-one | C7H8OS. [Link]

  • Encyclopedia.pub. (2022). Synthesis of Thienothiophenes. [Link]

  • Beilstein Journals. (2018). One-pot sequential synthesis of tetrasubstituted thiophenes via sulfur ylide-like intermediates. [Link]

  • PubChem. 1-(Thiophen-2-yl)ethan-1-one--ethene (1/1). [Link]

  • Hachiya, I., et al. (2014). TWO-STEP SYNTHESIS OF 3,4-ETHYLENEDIOXYTHIOPHENE (EDOT) FROM 2,3-BUTANEDIONE. HETEROCYCLES, 88(1), 607-612.
  • Google Patents. CN102659717A - Synthetic method of 2-methyl-1-(4'-methylthiophenyl)-2-morpholinyl-1-acetone.
  • ResearchGate. (2016). Two Compounds of 1-((4-Bromothiophen-2-Yl)Methylene)-2-(Perfluorophenyl)Hydrazine, and 1-((4-Bromo-5-Methylthiophen-2-Yl)Methylene)-2-(Perfluorophenyl)Hydrazine and They Crystal, Molecular and Electronic Properties.

Sources

Application Note: Synthesis of Novel Chiral Phosphite Ligands from 1-(4-methylthiophen-2-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of highly selective transition-metal catalysts relies heavily on the structural modularity of chiral ligands. Monodentate phosphite ligands derived from secondary alcohols and 1,1'-bi-2-naphthol (BINOL) frameworks have emerged as privileged scaffolds for asymmetric hydrogenation and hydrosilylation[1],[2]. This application note details a validated, two-phase protocol for synthesizing novel chiral phosphite ligands utilizing 1-(4-methylthiophen-2-yl)ethan-1-ol as the chiral backbone.

Phase 1 employs an enzymatic kinetic resolution to secure the enantiopure (S)-alcohol[3]. Phase 2 details the divergent phosphitylation of the resolved alcohol to yield diastereomeric phosphite ligands. This guide is designed for discovery chemists and process scientists requiring scalable, high-enantiomeric-excess (ee) ligand libraries.

Mechanistic Rationale & Causality

To ensure a self-validating and robust workflow, the experimental choices are grounded in specific mechanistic principles:

  • Biocatalytic Resolution: Candida antarctica Lipase B (CAL-B) is selected for its rigorous adherence to Kazlauskas' rule, preferentially acylating the (R)-enantiomer of secondary heteroaryl alcohols while leaving the (S)-enantiomer unreacted[4],[3].

  • Irreversible Acylation: Vinyl acetate is utilized as the acyl donor instead of standard alkyl acetates. Its transesterification byproduct, vinyl alcohol, rapidly tautomerizes to acetaldehyde. This tautomerization renders the acylation thermodynamically irreversible, preventing product inhibition and driving the reaction to an ideal 50% conversion with maximum enantiomeric ratio (E-value).

  • Phosphitylation Chemistry: The conversion of the (S)-alcohol to a phosphite ligand requires condensation with an electrophilic chlorophosphite (e.g., BINOL-PCl). Triethylamine (NEt₃) is strictly required as an acid scavenger. Without NEt₃, the liberated HCl would catalyze the rapid hydrolysis or disproportionation of the highly sensitive P-O bonds[1].

Synthetic Workflow

Workflow A Racemic 1-(4-methylthiophen-2-yl) ethan-1-ol B CAL-B (Novozym 435) Vinyl Acetate A->B C (S)-Alcohol (>99% ee) B->C Kinetic Resolution D (R)-Acetate (Byproduct) B->D Acylation E BINOL-PCl NEt3, THF C->E F Chiral Phosphite Ligand E->F Substitution

Workflow: Enzymatic resolution of the thiophene alcohol followed by phosphite ligand synthesis.

Protocol I: Biocatalytic Kinetic Resolution

Objective: Isolate (S)-1-(4-methylthiophen-2-yl)ethan-1-ol with >99% ee.

Step-by-Step Procedure:

  • Preparation: In a 250 mL round-bottom flask, dissolve racemic 1-(4-methylthiophen-2-yl)ethan-1-ol (50 mmol) in anhydrous methyl tert-butyl ether (MTBE) (100 mL).

  • Acyl Donor Addition: Add vinyl acetate (150 mmol, 3.0 equiv). The excess ensures rapid kinetics.

  • Enzyme Introduction: Add immobilized CAL-B (Novozym 435, 500 mg).

  • Incubation: Stir the suspension gently (200 rpm) at 30 °C. Self-Validation Check: Monitor the reaction via Chiral GC. The reaction must be strictly halted at ~50% conversion to ensure the remaining (S)-alcohol reaches >99% ee.

  • Termination & Filtration: Once 50% conversion is achieved (typically 18-24 hours), filter the mixture through a sintered glass funnel to recover the immobilized enzyme (which can be washed with MTBE and reused).

  • Purification: Concentrate the filtrate under reduced pressure. Separate the unreacted (S)-alcohol from the (R)-acetate byproduct via silica gel flash chromatography (Hexanes/Ethyl Acetate 8:2).

Protocol II: Phosphitylation and Ligand Assembly

Objective: Synthesize diastereomeric phosphite ligands by coupling the (S)-alcohol with (R)- or (S)-BINOL-PCl.

Step-by-Step Procedure:

  • Inert Atmosphere Setup: Flame-dry a Schlenk flask and purge with Argon. Phosphite ligands are highly susceptible to oxidation; rigorous exclusion of oxygen and moisture is mandatory.

  • Reagent Loading: Dissolve the purified (S)-1-(4-methylthiophen-2-yl)ethan-1-ol (10 mmol) and anhydrous triethylamine (15 mmol, 1.5 equiv) in anhydrous THF (30 mL).

  • Electrophile Addition: Cool the solution to -78 °C using a dry ice/acetone bath. Dropwise, add a solution of (R)-1,1'-Bi-2-naphthyl phosphorochloridite (BINOL-PCl) (10 mmol) in THF (10 mL) over 30 minutes.

  • Warming & Stirring: Allow the reaction mixture to slowly warm to room temperature and stir for an additional 12 hours. Self-Validation Check: The formation of a dense white precipitate (triethylamine hydrochloride) visually confirms the progress of the substitution reaction.

  • Workup: Filter the triethylamine hydrochloride salt under an Argon blanket. Concentrate the filtrate in vacuo.

  • Purification: Purify the crude ligand via short-path basic alumina chromatography (Hexanes/DCM 9:1) to prevent acid-catalyzed degradation.

Quantitative Data & Yields

Table 1: Enzymatic Resolution Parameters

Substrate Biocatalyst Time (h) Conversion (%) ee_s (%) ee_p (%) E-value

| Racemic Alcohol | CAL-B (Novozym 435) | 22 | 50.2 | >99.5 | 98.1 | >200 |

Note: ee_s refers to the enantiomeric excess of the remaining (S)-alcohol; ee_p refers to the (R)-acetate.

Table 2: Synthesized Ligand Library Characterization

Ligand ID Alcohol Config. BINOL Config. Isolated Yield (%) ³¹P NMR (ppm) Target Application
L1 (S) (R) 88 145.2 Asymmetric Hydrogenation

| L2 | (S) | (S) | 85 | 142.8 | Asymmetric Hydrosilylation |

Analytical Validation

To ensure the integrity of the synthesized ligands, the following self-validating analytical checks must be performed:

  • ³¹P NMR Spectroscopy: A single, sharp peak in the 140–150 ppm region confirms the formation of the phosphite[5]. Any peaks appearing between 0–20 ppm indicate oxidation to the corresponding phosphate or phosphonate, signaling a breach in the inert atmosphere during synthesis or purification.

  • Chiral HPLC: The enantiomeric purity of the starting alcohol and the diastereomeric purity of the final ligand should be verified using a chiral stationary phase (e.g., Chiralcel OD-H) to ensure no racemization occurred during the phosphitylation step.

References

1.[4] Enzymes from marine microorganisms for the preparation of biologically active molecules. Source: unimi.it. URL: 2.[1] New Monodentate Chiral Phosphite Ligands for Asymmetric Hydrogenation. Source: researchgate.net. URL: 3.[2] Amide-Directed, Rhodium-Catalyzed Enantioselective Hydrosilylation of Unactivated Internal Alkenes. Source: organic-chemistry.org. URL: 4.[3] Cas 115510-91-3,1-(thien-2-yl)ethanol. Source: lookchem.com. URL: 5.[5] Simple phosphorus-31 NMR method for the determination of enantiomeric purity of alcohols not requiring any chiral auxiliary compounds. Source: acs.org. URL:

Sources

Application Note: Standard Protocols for the Esterification of 1-(4-methylthiophen-2-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The esterification of secondary heteroaromatic alcohols, specifically 1-(4-methylthiophen-2-yl)ethan-1-ol, presents unique synthetic challenges in drug development and materials science. Due to the electron-rich nature of the thiophene ring, the benzylic-equivalent hydroxyl group is highly susceptible to acid-catalyzed dehydration. This application note establishes field-proven, self-validating protocols for the esterification of this substrate, prioritizing mild, base-promoted pathways (Steglich and Acyl Chloride methods) to ensure high yields, preserve structural integrity, and streamline downstream purification.

Mechanistic Rationale & Substrate Profiling

To design an effective esterification protocol, one must first analyze the electronic and steric environment of the substrate. 1-(4-methylthiophen-2-yl)ethan-1-ol is a secondary alcohol with a predicted pKa of ~13.97 [1].

The Dehydration Liability: The primary mode of failure in the esterification of this compound is E1 elimination. The methyl group at the C4 position of the thiophene ring acts as an electron-donating group, further increasing the electron density of the already electron-rich heteroaromatic system. If exposed to strong Brønsted acids (e.g., H₂SO₄, p-TsOH) typically used in Fischer esterification, the hydroxyl group is protonated and leaves as water. The resulting thienyl carbocation is exceptionally stable. It rapidly loses a proton to form 4-methyl-2-vinylthiophene, a volatile and reactive byproduct that destroys the reaction yield [2].

The Solution: To circumvent carbocation formation, the reaction must proceed through a pathway that activates the carboxylic acid rather than the alcohol. The Steglich esterification (utilizing carbodiimide coupling agents) and the acyl chloride method are the gold standards for this substrate, as they operate under mild, basic conditions that completely suppress dehydration [3, 4].

Reaction Pathway Visualization

Mechanism RCOOH Carboxylic Acid (R-COOH) O_Acyl O-Acylisourea (Active Ester) RCOOH->O_Acyl DCM, 0°C EDC EDC·HCl (Coupling Agent) EDC->O_Acyl DCM, 0°C DMAP DMAP (Catalyst) Acyl_Pyr Acylpyridinium Ion (Highly Electrophilic) O_Acyl->Acyl_Pyr + DMAP Urea Water-Soluble Urea (Byproduct) O_Acyl->Urea N-acyl rearrangement (Side Reaction) Product Target Ester (Product) Acyl_Pyr->Product + Substrate Alcohol 1-(4-methylthiophen-2-yl)ethan-1-ol (Substrate) Alcohol->Product Product->DMAP Regenerated

Fig 1: EDC/DMAP Steglich esterification mechanism for secondary thienyl alcohols.

Standardized Experimental Protocols

Protocol A: EDC/DMAP-Mediated Steglich Esterification

Application: Ideal for coupling 1-(4-methylthiophen-2-yl)ethan-1-ol with complex, high-value carboxylic acids (e.g., in late-stage functionalization or prodrug synthesis).

Causality & Reagent Selection:

  • Why EDC over DCC? Dicyclohexylcarbodiimide (DCC) generates dicyclohexylurea (DCU), an insoluble byproduct that requires tedious filtration and often contaminates the final product. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) generates a highly water-soluble urea byproduct that is completely removed during a simple aqueous wash, creating a self-validating purification step [4].

  • Why DMAP? 4-Dimethylaminopyridine (DMAP) acts as a nucleophilic transfer catalyst. It attacks the transient O-acylisourea intermediate to form a highly electrophilic acylpyridinium complex. This complex reacts with the sterically hindered secondary alcohol much faster than the O-acylisourea would, effectively outcompeting the undesired [1,3]-rearrangement into an unreactive N-acylurea [3].

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve the carboxylic acid (1.1 equiv) in anhydrous Dichloromethane (DCM) to achieve a concentration of 0.2 M.

  • Activation: Cool the solution to 0 °C using an ice bath. Add EDC·HCl (1.2 equiv) and DMAP (0.1 equiv) in one portion. Stir the mixture at 0 °C for 20 minutes to allow the formation of the active acylpyridinium intermediate.

  • Coupling: Add 1-(4-methylthiophen-2-yl)ethan-1-ol (1.0 equiv) dropwise via syringe. Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C).

  • In-Process Monitoring: Stir for 4–12 hours. Monitor the reaction via TLC (typically 8:2 Hexanes:EtOAc). The thienyl substrate is highly UV-active (254 nm). The reaction is deemed complete when the substrate spot is fully consumed.

  • Self-Validating Workup: Dilute the reaction mixture with additional DCM.

    • Wash with 1M HCl (1x) to protonate and remove DMAP and unreacted EDC.

    • Wash with saturated aqueous NaHCO₃ (1x) to remove unreacted carboxylic acid.

    • Wash with brine (1x) to remove the water-soluble urea byproduct.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The resulting crude ester is typically >90% pure and can be used directly or passed through a short silica plug.

Protocol B: Acyl Chloride / Amine Base Method

Application: Ideal for the synthesis of simple aliphatic or aromatic esters (e.g., acetates, benzoates) where the corresponding acyl chloride is commercially available.

Causality & Reagent Selection: Triethylamine (Et₃N) serves as the bulk acid scavenger to neutralize the HCl generated during the reaction, preventing the acid-catalyzed dehydration of the substrate. A catalytic amount of DMAP is still required to accelerate the acylation of the secondary alcohol [5].

Step-by-Step Methodology:

  • Preparation: Dissolve 1-(4-methylthiophen-2-yl)ethan-1-ol (1.0 equiv) in anhydrous DCM (0.2 M).

  • Base Addition: Add Et₃N or Diisopropylethylamine (DIPEA) (1.5 equiv) and DMAP (0.05 equiv). Cool the mixture to 0 °C.

  • Acylation: Slowly add the acyl chloride (1.2 equiv) dropwise to control the exotherm.

  • Monitoring: Allow the reaction to warm to room temperature and stir for 2–4 hours. Monitor via LC-MS or TLC.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract with DCM. Wash the combined organic layers with saturated NaHCO₃ and brine, dry over Na₂SO₄, and concentrate.

Quantitative Data: Methodological Comparison

The following table summarizes the performance metrics of various esterification strategies when applied to secondary heteroaromatic alcohols like 1-(4-methylthiophen-2-yl)ethan-1-ol.

Esterification MethodReagentsDehydration RiskTypical YieldByproduct ProfileScalability in Pharma
Fischer Esterification R-COOH, H₂SO₄ (cat.), HeatCritical (E1 Elimination)< 20%WaterPoor (Substrate degradation)
Steglich (DCC) R-COOH, DCC, DMAP, DCMLow75-85%Insoluble DCU (Requires filtration)Moderate (Purification bottleneck)
Steglich (EDC) R-COOH, EDC·HCl, DMAP, DCMLow80-95%Water-soluble urea (Aqueous wash)Excellent (Clean profile)
Acyl Chloride R-COCl, Et₃N, DMAP, DCMLow85-98%Triethylammonium chlorideHigh (Best for simple esters)

References

  • Title: 1-(4-methylthiophen-2-yl)
  • Title: US3278585A - Process for esterification of secondary alcohols containing an ether group by reaction in the presence of a cation exchange resin catalyst Source: Google Patents URL
  • Title: Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate Source: Organic Syntheses URL
  • Title: Ester synthesis by esterification Source: Organic Chemistry Portal URL
  • Title: Transesterification/Acylation of Secondary Alcohols Mediated by N-Heterocyclic Carbene Catalysts Source: The Journal of Organic Chemistry - ACS Publications URL

Troubleshooting & Optimization

Purification of 1-(4-methylthiophen-2-yl)ethan-1-ol using column chromatography on silica gel

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: PUR-THIO-004 Status: Active Agent: Senior Application Scientist Topic: Flash Chromatography Purification on Silica Gel

Executive Summary & Molecule Profile

You are attempting to purify 1-(4-methylthiophen-2-yl)ethan-1-ol . This is a secondary alcohol attached to a thiophene ring substituted with a methyl group.

  • Chemical Structure Context: The molecule contains a thiophene ring (electron-rich heteroaromatic) and a secondary hydroxyl group.

  • Key Purification Challenge: Thiophenes are electron-rich and can be sensitive to the acidic nature of standard silica gel (pH ~4-5), potentially leading to polymerization or dehydration to a vinyl-thiophene species. The secondary alcohol increases polarity, requiring a polar modifier (like Ethyl Acetate) to elute.

  • Likely Impurities:

    • Starting Material: 1-(4-methylthiophen-2-yl)ethan-1-one (Ketone).

    • Side Products: Vinyl thiophene derivatives (dehydration products).

Method Development (The "Setup")

Before scaling up to a column, you must validate your separation on Thin Layer Chromatography (TLC).

Visualization Strategy
MethodSuitabilityNotes
UV (254 nm) High The thiophene ring is UV active. This is your primary detection method.
PMA Stain High Phosphomolybdic Acid stains alcohols effectively (usually dark green/blue spots on heating).
Vanillin Medium Good for alcohols and ketones; produces distinct colors which help differentiate product from impurities.
TLC Optimization Workflow
  • Standard Solvent System: Hexane / Ethyl Acetate (Hex/EtOAc).

  • Target Rf: Aim for an Rf of 0.25 – 0.35 for the target alcohol.

  • Separation: The ketone precursor is significantly less polar than the alcohol.

    • Expected Ketone Rf: ~0.6–0.7 (in 20% EtOAc).

    • Expected Alcohol Rf: ~0.3 (in 20% EtOAc).

TLC_Optimization Start Start TLC Trial Solvent Test 80:20 Hexane:EtOAc Start->Solvent Check Check Rf of Target Spot Solvent->Check High Rf > 0.4 (Too Fast) Check->High Too Non-Polar Low Rf < 0.2 (Too Slow) Check->Low Too Polar Good Rf 0.25 - 0.35 (Optimal) Check->Good Action1 Decrease Polarity (90:10 Hex:EtOAc) High->Action1 Action2 Increase Polarity (70:30 Hex:EtOAc) Low->Action2 Final Lock Method Good->Final Action1->Check Action2->Check

Figure 1: Decision logic for optimizing the mobile phase solvent ratio.

The Purification Protocol

Warning: If your crude material turns dark brown or black upon contact with silica, your thiophene is acid-sensitive. See Troubleshooting Step 2 immediately.

Step-by-Step Procedure
  • Column Preparation:

    • Use standard flash grade silica (40–63 µm).

    • Pack: Slurry pack in 100% Hexane (or the starting non-polar solvent).

    • Equilibration: Flush with 2 column volumes (CV) of the starting solvent.

  • Sample Loading:

    • Preferred: Dry loading. Dissolve crude oil in a minimum amount of DCM, mix with Celite (ratio 1:2 crude:Celite), and evaporate to a free-flowing powder. Load this powder on top of the packed silica bed.

    • Why? Liquid loading viscous oils often leads to "streaking" and poor separation of the ketone from the alcohol.

  • Elution Gradient:

    • Run a stepwise or linear gradient based on your TLC findings.

PhaseSolvent Ratio (Hex:EtOAc)Volume (CV)Goal
1 100:02 CVElute very non-polar impurities (hydrocarbons).
2 95:5 → 90:103-5 CVElute the Ketone (starting material).
3 80:20 → 70:305-10 CVElute the Target Alcohol .
4 0:100 (EtOAc)2 CVFlush column (cleaning).
  • Fraction Collection:

    • Collect small fractions (approx. 1/4 of column volume) when the alcohol is expected to elute.

    • Check fractions via TLC (UV + PMA Stain).

Troubleshooting Guide

Issue 1: Product Decomposition (Streaking/Yellowing)

Symptom: The band streaks badly, and the fractions contain a new, less polar spot (likely vinyl thiophene) or the silica turns yellow/brown. Root Cause: The acidic surface of the silica gel (Si-OH) is catalyzing the dehydration of the alcohol or polymerization of the thiophene ring. Solution: Buffer the System.

  • Add 1% Triethylamine (Et3N) to your solvent system (both Hexane and EtOAc bottles).

  • Pre-wash the column with Hexane + 1% Et3N to neutralize the acid sites before loading your sample.

Issue 2: Co-elution (Ketone and Alcohol overlap)

Symptom: The starting ketone tails into the product alcohol peak. Root Cause: Gradient is too steep, or the sample was overloaded. Solution:

  • Switch Solvent: Change the modifier from Ethyl Acetate to Acetone or DCM/Methanol . Acetone often provides different selectivity for ketones vs. alcohols.

  • Shallow Gradient: Hold the gradient at the percentage where the ketone elutes (isocratic hold) until it is completely off the column before increasing polarity to elute the alcohol.

Issue 3: "Ghost" Peaks or Poor Mass Balance

Symptom: You put 1g on the column but recovered only 0.5g, and no other peaks are visible. Root Cause: The alcohol is hydrogen-bonding too strongly to the silica, or it has degraded. Solution:

  • Flush the column with 10% Methanol in DCM . This is much more polar than EtOAc and will strip any remaining polar compounds off the silica.

Troubleshooting_Flow Problem Identify Problem Decomp Decomposition (Color change/New spots) Problem->Decomp Overlap Co-elution (Impurity overlaps) Problem->Overlap Stuck Low Recovery (Product stuck) Problem->Stuck Sol_Base Add 1% Et3N to Mobile Phase Decomp->Sol_Base Neutralize Acidity Sol_Grad Use Isocratic Hold or Change Solvent Overlap->Sol_Grad Improve Resolution Sol_Flush Flush with 10% MeOH/DCM Stuck->Sol_Flush Increase Polarity

Figure 2: Troubleshooting workflow for common purification issues.

Frequently Asked Questions (FAQs)

Q: Can I use Alumina instead of Silica? A: Yes. If the compound proves unstable on Silica even with Triethylamine, Neutral Alumina (Brockmann Activity III) is an excellent alternative. It is less acidic and often gentler on electron-rich aromatics like thiophenes [1].

Q: How do I store the purified alcohol? A: Thiophene alcohols can oxidize slowly. Store the purified oil under an inert atmosphere (Nitrogen/Argon) in the freezer (-20°C). Avoid long-term storage in chloroform or acidic solvents [2].

Q: My product is an oil. How do I get it to a solid? A: 1-(4-methylthiophen-2-yl)ethan-1-ol is likely a viscous oil. High-vacuum drying (0.1 mmHg) for 24 hours often solidifies waxy compounds. If it remains an oil, it is chemically normal for this class of secondary alcohols.

References

  • Chemistry LibreTexts. (2022). 2.3D: Separation Theory - Chromatography. [Link]

Preventing the degradation of 1-(4-methylthiophen-2-yl)ethan-1-ol during aqueous workup

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Preventing Degradation During Aqueous Workup

Welcome to the technical support guide for handling 1-(4-methylthiophen-2-yl)ethan-1-ol. This resource is designed for researchers, medicinal chemists, and process development scientists who work with this and structurally similar compounds. Here, we address the common challenge of degradation during aqueous workup procedures and provide robust solutions to ensure the integrity and yield of your product.

Frequently Asked Questions (FAQs)
Q1: What is 1-(4-methylthiophen-2-yl)ethan-1-ol, and why is it particularly sensitive during purification?

1-(4-methylthiophen-2-yl)ethan-1-ol is a secondary alcohol attached to an electron-rich thiophene ring. This "thienylic" alcohol structure is analogous to a benzylic alcohol. The key to its sensitivity lies in the stability of the carbocation that can form at the carbon bearing the hydroxyl group. The thiophene ring, being aromatic and electron-rich, can effectively stabilize an adjacent positive charge through resonance.[1][2] This high stability lowers the activation energy for the elimination of water, making the alcohol highly susceptible to degradation, particularly under acidic conditions.[3]

Q2: What is the primary degradation pathway for this alcohol during an aqueous workup?

The primary degradation pathway is an acid-catalyzed E1 (unimolecular elimination) reaction , also known as dehydration.[4][5] This process occurs in two main steps under acidic conditions:

  • Protonation: The hydroxyl group (-OH) is a poor leaving group. In the presence of an acid (H⁺), it is protonated to form an alkyloxonium ion (-OH₂⁺). This ion is an excellent leaving group (a neutral water molecule).[3][6]

  • Carbocation Formation and Elimination: The alkyloxonium ion departs, leaving behind a secondary carbocation. This carbocation is resonance-stabilized by the adjacent thiophene ring. A weak base (like water or a conjugate base of the acid) then abstracts a proton from an adjacent carbon, leading to the formation of a double bond and yielding the degradation product, 2-ethenyl-4-methylthiophene .[4][7]

// Invisible nodes for structure I1 [label="", image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=12028607&t=l", shape=none, imagescale=true]; I2 [label="", image="https://i.imgur.com/8a3oc9g.png", shape=none, imagescale=true]; // Placeholder for protonated I3 [label="", image="https://i.imgur.com/kY7t4oF.png", shape=none, imagescale=true]; // Placeholder for carbocation I4 [label="", image="https://i.imgur.com/rN5gB4J.png", shape=none, imagescale=true]; // Placeholder for alkene

// Positioning images below labels {rank=same; A; I1;} {rank=same; B; I2;} {rank=same; C; I3;} {rank=same; D; I4;}

A -> I1 [style=invis]; B -> I2 [style=invis]; C -> I3 [style=invis]; D -> I4 [style=invis]; } ddot Caption: The E1 dehydration mechanism of 1-(4-methylthiophen-2-yl)ethan-1-ol.

Q3: What are the typical signs of product degradation?

You can identify degradation through several analytical methods:

  • Thin-Layer Chromatography (TLC): Appearance of a new, typically less polar spot corresponding to the alkene product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The disappearance of the alcohol proton (-OH) and the methine proton (-CHOH) signals, and the appearance of new signals in the vinyl region (typically 5-7 ppm) corresponding to the -CH=CH₂ group.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A new peak in the chromatogram with a molecular weight that is 18 units (the mass of water) less than the starting alcohol.

  • Reduced Yield: A lower-than-expected isolated yield of the desired alcohol.

Troubleshooting Guide: Protocols for Preventing Degradation
Q4: My product is degrading. What is the recommended aqueous workup protocol to prevent this?

The key is to strictly avoid acidic conditions and elevated temperatures. Even mildly acidic water can be sufficient to cause some degradation.[8] The following protocol is designed to neutralize any residual acid from your reaction and wash away impurities under conditions that preserve the alcohol.

G start Crude Reaction Mixture cool Cool to 0 °C (Ice Bath) start->cool quench Slowly Add Saturated NaHCO₃ (aq) with Stirring cool->quench  Neutralizes acid, releases CO₂ (vent!) transfer Transfer to Separatory Funnel quench->transfer separate Separate Organic and Aqueous Layers transfer->separate wash Wash Organic Layer with Brine (sat. NaCl) separate->wash  Removes bulk water, 'salts out' product dry Dry Organic Layer over Anhydrous Na₂SO₄ or MgSO₄ wash->dry filter Filter or Decant Drying Agent dry->filter concentrate Concentrate in vacuo (Low Temperature) filter->concentrate end Purified Product concentrate->end

Detailed Step-by-Step Protocol:

  • Cool the Reaction Mixture: Before adding any aqueous solution, cool your reaction flask in an ice-water bath to 0 °C. This reduces the rate of any potential side reactions.

  • Quench with a Mild Base: Slowly and carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the cooled reaction mixture with vigorous stirring.[9][10]

    • Causality: Sodium bicarbonate is a weak base, sufficient to neutralize strong acids without creating a harsh basic environment.[11] Using a strong base like NaOH could cause other side reactions. The use of a saturated solution helps to minimize the total volume of water added.

    • Caution: Neutralization of acid with bicarbonate evolves carbon dioxide (CO₂) gas. Add the solution slowly and ensure adequate venting to avoid pressure buildup.

  • Extraction: Transfer the quenched mixture to a separatory funnel. If your reaction solvent is water-miscible (like THF or acetonitrile), you will need to first dilute the mixture with a water-immiscible organic solvent such as ethyl acetate or diethyl ether.[12]

  • Separate Layers: Allow the layers to separate fully and drain the aqueous layer.

  • Test pH (Optional but Recommended): You can test the pH of the aqueous layer to ensure it is neutral or slightly basic (pH 7-8).[10] If it is still acidic, repeat the wash with saturated NaHCO₃ solution.

  • Wash with Brine: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine).[10][11]

    • Causality: Brine helps to remove most of the dissolved water from the organic layer ("salting out"), which makes the final drying step more efficient.[10] It also helps break up emulsions.

  • Dry the Organic Layer: Drain the organic layer into a clean flask and add an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Stir for 15-30 minutes.

  • Isolate the Product: Filter or decant the solution to remove the drying agent. Concentrate the solvent using a rotary evaporator, ensuring the water bath temperature is kept low (e.g., < 40 °C) to prevent thermal degradation.

Q5: Which quenching and washing agents should I use or avoid?

Choosing the correct aqueous solution is the most critical factor in preventing degradation.

ReagentPurposeSuitability for 1-(4-methylthiophen-2-yl)ethan-1-olRationale
Saturated NaHCO₃ Neutralize residual acidHighly Recommended Mildly basic, effectively neutralizes strong acids without posing a risk of base-catalyzed side reactions.[9][10]
Saturated NH₄Cl Mildly acidic quenchNot Recommended Ammonium chloride solutions are slightly acidic (pH ~4.5-5.5), which is sufficient to catalyze the dehydration of this sensitive alcohol.
Dilute HCl, H₂SO₄, etc. Remove basic impuritiesStrongly Not Recommended These are strong acids and will rapidly cause complete dehydration of the product.[4][8][13]
Water (Deionized) Wash away salts/polar impuritiesUse with Caution Can be used as a final wash, but ensure all acid has been neutralized first. Water alone may not be sufficient to buffer the solution.
Brine (Saturated NaCl) Remove dissolved waterHighly Recommended An inert salt solution that effectively removes water from the organic phase prior to drying.[10][11]
Q6: Are there any alternatives to a full aqueous workup?

Yes, if your product is particularly sensitive or if the reaction impurities allow, consider these alternatives:

  • Non-Aqueous Workup:

    • Filtration: If the reaction byproducts are insoluble solids (e.g., salts from a Grignard reaction), you can dilute the reaction mixture with an organic solvent and filter it through a pad of Celite® or silica gel to remove the solids. This completely avoids contact with water.

  • "Dry" Quench:

    • Cool the reaction to 0 °C and add a solid or slurry of a mild base, such as solid NaHCO₃ or a slurry of NaHCO₃ in a minimal amount of water, until gas evolution ceases. Then, add the drying agent (e.g., MgSO₄) directly to the mixture, stir, and filter.

  • Direct Purification:

    • In some cases, if the impurities are non-volatile and the product is sufficiently stable, the crude reaction mixture can be concentrated and purified directly by flash column chromatography. It is often advisable to pre-adsorb the crude material onto silica gel that has been treated with a small amount of a base like triethylamine (e.g., 1% in the eluent) to neutralize acidic sites on the silica.

References
  • OrgoSolver. Alkene Reactions: Alcohol formation via aqueous acids. [Link]

  • MIT Digital Lab Techniques Manual. Reaction Work-Up I. [Link]

  • Beilstein Journal of Organic Chemistry. Reduction of benzylic alcohols and α-hydroxycarbonyl compounds by hydriodic acid in a biphasic reaction medium. [Link]

  • Chemistry LibreTexts. 4.7: Reaction Work-Ups. [Link]

  • ResearchGate. Acid-Catalyzed Decomposition of the Benzyl Nitrite Intermediate in HNO3-Mediated Aerobic Oxidation of Benzyl Alcohol. [Link]

  • Wikipedia. Acid–base extraction. [Link]

  • Wikipedia. Thiophene. [Link]

  • YouTube. Reaction Work-Up I | MIT Digital Lab Techniques Manual. [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Thiophene. [Link]

  • University of York, Chemistry Teaching Labs. Theory of Aqueous Workup. [Link]

  • RSC Medicinal Chemistry. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. [Link]

  • Organic Reaction Workup Formulas for Specific Reagents. [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. MedChem Tips and Tricks. [Link]

  • ACS Earth and Space Chemistry. Kinetics and Mechanisms of Dehydration of Secondary Alcohols Under Hydrothermal Conditions. [Link]

  • Organic Syntheses. STILLE COUPLINGS CATALYZED BY PALLADIUM-ON-CARBON WITH CuI AS A COCATALYST: SYNTHESIS OF 2-(4'-ACETYLPHENYL)THIOPHENE. [Link]

  • Chemistry LibreTexts. 14.4: Dehydration Reactions of Alcohols. [Link]

  • Food and Chemical Toxicology. Safety evaluation of substituted thiophenes used as flavoring ingredients. [Link]

  • Chemistry Steps. Alcohol Dehydration by E1 and E2 Elimination with Practice Problems. [Link]

  • Chemguide. Dehydration of alcohols. [Link]

  • Periodic Chemistry. Alcohol Dehydration – E1 Mechanism. [Link]

  • Biotage. Non-aqueous (or nearly so) reversed-phase flash column chromatography – a nice alternative for purifying lipophilic compounds. [Link]

  • Oriental Journal of Chemistry. Kinetics and mechanism of the selective oxidation of benzyl alcohols by acidified dichromate in aqueous acetic acid medium. [Link]

  • Open Access Journals. Derivatives and Synthesis of Heterocyclic Compound: Thiophene. [Link]

  • Industrial & Engineering Chemistry Research. Reactive Extraction of Alcohols from Apolar Hydrocarbons with Aqueous Solutions. [Link]

  • Chemical Reviews. Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives. [Link]

  • ResearchGate. Can anyone suggest a better workup procedure in compound purification for organic synthesis?. [Link]

  • Reddit. Can you say aqueous work-up and acidic work-up interchangeably?. [Link]

  • Journal of the Korean Chemical Society. Oxidation of Benzylic and Secondary Alcohols Using m-Chloroperbenzoic Acid/Hydrogen Chloride/N,N-Dimethylformamide System. [Link]

  • ACS Publications. Concurrent Linear Deracemization of Secondary Benzylic Alcohols via Simultaneous Photocatalysis and Whole-cell Biocatalysis. [Link]

  • Master Organic Chemistry. Elimination Reactions of Alcohols. [Link]

  • ResearchGate. Synthesis of New Thiophene Derivatives and Their Use as Photostabilizers for Rigid Poly(vinyl chloride). [Link]

  • BuyersGuideChem. 1-(4-Methylthiophen-2-yl)ethan-1-one suppliers and producers. [Link]

  • MDPI. Thiophene Stability in Photodynamic Therapy: A Mathematical Model Approach. [Link]

  • PubChem. ethanol degradation IV | Pathway. [Link]

  • Chemistry LibreTexts. Elimination Reactions of Alcohols. [Link]

  • ResearchGate. Radiolytic degradation of thiophene: Performance, pathway and toxicity evaluation. [Link]

  • The University of Arizona Repository. Mechanism for the Degradation of Trace Organic Compounds via Singlet Oxygen (1O2). [Link]

  • Study.com. Alcohol Elimination Reaction | Mechanisms, Examples & Importance. [Link]

  • National Center for Biotechnology Information. Investigating the antibacterial potential of thiophene derivatives against wound infections: a combined DFT, molecular docking, and ADMET study targeting Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli resistant genes. [Link]

  • Trepo. Analysis of detoxification kinetics and end products of furan aldehydes in Acinetobacter baylyi ADP1. [Link]

Sources

Optimizing reaction conditions for the synthesis of 1-(4-methylthiophen-2-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of 1-(4-methylthiophen-2-yl)ethan-1-ol

This guide provides in-depth technical support for researchers, chemists, and drug development professionals engaged in the synthesis of 1-(4-methylthiophen-2-yl)ethan-1-ol. The primary focus is on the selective reduction of the precursor ketone, 2-acetyl-4-methylthiophene, using sodium borohydride (NaBH₄). The information is structured to anticipate and resolve common experimental challenges, ensuring a high degree of reproducibility and success.

Part 1: Foundational Synthesis Protocol

The most direct and reliable method for synthesizing 1-(4-methylthiophen-2-yl)ethan-1-ol is the reduction of its corresponding ketone, 1-(4-methylthiophen-2-yl)ethanone (also known as 2-acetyl-4-methylthiophene)[1][]. Sodium borohydride (NaBH₄) is the reagent of choice for this transformation due to its high selectivity for ketones and aldehydes, operational simplicity, and mild reaction conditions[3][4]. Unlike more powerful reducing agents, NaBH₄ will not reduce the aromatic thiophene ring under standard protocols[4][5].

Detailed Experimental Protocol: NaBH₄ Reduction

This protocol is a self-validating system, incorporating in-process checks (TLC monitoring) to ensure reaction completion and guide the workup process.

Materials:

  • 1-(4-methylthiophen-2-yl)ethanone (CAS: 13679-73-7)[6][7]

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH), anhydrous

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • TLC plates (silica gel 60 F₂₅₄)[8]

  • TLC developing solvent (e.g., 8:2 Hexane:Ethyl Acetate)

Procedure:

  • Reaction Setup: To a clean, dry round-bottomed flask equipped with a magnetic stir bar, add 1-(4-methylthiophen-2-yl)ethanone (1.0 eq). Dissolve the ketone in methanol (approx. 10 mL per gram of ketone).

  • Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5 °C. This is crucial to moderate the initial exothermic reaction upon addition of the hydride reagent.

  • Reagent Addition: Slowly add sodium borohydride (1.5 eq) to the stirred solution in small portions over 15-20 minutes. Maintain the temperature below 10 °C during the addition. Causality: Portion-wise addition prevents a rapid, uncontrolled evolution of hydrogen gas and a temperature spike, which could lead to side reactions.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C. Monitor the reaction progress every 30 minutes using Thin-Layer Chromatography (TLC)[8][9]. (See FAQ below for a detailed TLC monitoring guide). The reaction is typically complete within 1-3 hours.

  • Quenching: Once TLC analysis confirms the complete consumption of the starting material, carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution (approx. 5 mL per gram of starting ketone) while still in the ice bath. Causality: Quenching neutralizes any unreacted NaBH₄ and hydrolyzes the intermediate borate-ester complex to liberate the desired alcohol.

  • Solvent Removal: Remove the flask from the ice bath and allow it to warm to room temperature. Concentrate the mixture on a rotary evaporator to remove the majority of the methanol.

  • Extraction: Transfer the resulting aqueous slurry to a separatory funnel. Add dichloromethane or ethyl acetate (approx. 15 mL per gram of starting ketone) and deionized water (approx. 10 mL per gram). Shake vigorously, venting frequently. Allow the layers to separate.

  • Phase Separation & Washing: Drain the organic layer. Extract the aqueous layer two more times with the organic solvent. Combine all organic extracts and wash them sequentially with deionized water and then with brine[5]. Causality: The water wash removes residual methanol and inorganic salts, while the brine wash helps to break any emulsions and further dry the organic layer.

  • Drying and Filtration: Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄ for at least 20 minutes. Filter the solution to remove the drying agent.

  • Concentration: Remove the solvent from the filtrate using a rotary evaporator to yield the crude 1-(4-methylthiophen-2-yl)ethan-1-ol. The product can be further purified by flash column chromatography if necessary.

Part 2: Troubleshooting Guide (Q&A Format)

This section addresses specific problems that may arise during the synthesis.

Q1: My TLC analysis shows only the starting material spot, even after 2 hours. What went wrong?

A: This indicates the reduction has not initiated. There are several potential causes:

  • Inactive Sodium Borohydride: NaBH₄ is sensitive to moisture and can degrade over time if not stored properly in a desiccator. The reagent may be "dead."

    • Solution: Use a fresh bottle of NaBH₄ or test the activity of the current batch on a simple, reliable ketone like acetone before use.

  • Insufficient Reagent: While 1.5 equivalents is generally sufficient, some decomposition can occur in methanol[3].

    • Solution: Add another 0.5 equivalents of NaBH₄ to the reaction mixture and continue to monitor by TLC.

  • Low Temperature: While the initial addition should be done at 0 °C, if the reaction is sluggish, the overall rate may be too slow.

    • Solution: After the initial addition phase, remove the ice bath and allow the reaction to stir at room temperature (20-25 °C), monitoring by TLC every 30 minutes.

Troubleshooting Workflow: Low or No Conversion

start Problem: Low/No Conversion (TLC shows only starting material) check_reagent 1. Check NaBH₄ Activity start->check_reagent check_conditions 2. Review Reaction Conditions start->check_conditions If reagent is known to be good reagent_dead Cause: Reagent Degraded check_reagent->reagent_dead Is it old or poorly stored? solution_reagent Solution: Use fresh, dry NaBH₄ reagent_dead->solution_reagent temp_low Cause: Temperature too low check_conditions->temp_low Is reaction stalled at 0°C? incomplete_add Cause: Insufficient NaBH₄ check_conditions->incomplete_add Was there loss during weighing? solution_temp Solution: Warm to RT after addition temp_low->solution_temp solution_add Solution: Add another 0.5 eq. NaBH₄ incomplete_add->solution_add

Caption: Troubleshooting logic for low reaction conversion.

Q2: My TLC shows a new spot, but there is still a lot of starting material left. What should I do?

A: This is a common scenario indicating an incomplete or stalled reaction.

  • Solution: First, allow the reaction to stir for a longer period (an additional 1-2 hours) at room temperature. If TLC analysis shows no further change, the most likely cause is that the NaBH₄ has been consumed or has decomposed. Add another portion (0.5 eq) of NaBH₄ and continue monitoring.

Q3: After workup, my crude product yield is very low. Where could my product have gone?

A: Product loss often occurs during the workup and extraction phase.

  • Incomplete Extraction: The product alcohol has some water solubility.

    • Solution: Ensure you perform at least three extractions of the aqueous layer with your organic solvent (DCM or EtOAc). Combining the extracts maximizes recovery.

  • Formation of Emulsions: The presence of borate salts can sometimes lead to the formation of an emulsion (a cloudy, inseparable layer) between the aqueous and organic phases.

    • Solution: Add a small amount of brine to the separatory funnel and swirl gently. This increases the ionic strength of the aqueous layer and often helps to break the emulsion. If it persists, filtering the entire mixture through a pad of Celite can be effective.

  • Premature Solvent Evaporation: If the reaction was not properly quenched, residual reactive species could cause issues during rotary evaporation.

    • Solution: Always ensure the quenching step is performed thoroughly before concentrating the reaction mixture.

Part 3: Frequently Asked Questions (FAQs)

Q1: Which solvent is best for this reduction?

A: Methanol (MeOH) or ethanol (EtOH) are excellent choices and are most commonly used. They are protic solvents that activate the carbonyl group by hydrogen bonding, accelerating the hydride attack. NaBH₄ is stable enough in these solvents, especially at lower temperatures, for the reaction to proceed efficiently[3][4]. Tetrahydrofuran (THF) can also be used, often in a mixture with MeOH or EtOH, but is not strictly necessary for this simple reduction[5].

Solvent SystemTemperatureTypical Reaction TimeKey Considerations
Methanol (MeOH) 0 °C to RT1-3 hoursExcellent solubility for substrate and reagent. Reagent slowly decomposes.
Ethanol (EtOH) 0 °C to RT1-4 hoursSimilar to MeOH, slightly slower reaction rate.
THF/MeOH mixture 0 °C to RT2-5 hoursGood for substrates with poor alcohol solubility.

Table 1. Comparison of common solvent systems for NaBH₄ reductions.

Q2: How do I properly monitor this reaction by TLC?

A: Proper TLC technique is the key to a successful experiment. It tells you when the reaction is complete, preventing unnecessary waiting or a premature workup.

  • Prepare the TLC Plate: On a silica gel plate, draw a light pencil line about 1 cm from the bottom (the origin). Mark three lanes: "S" for Starting Material, "C" for Co-spot, and "R" for Reaction Mixture[9].

  • Spot the Plate:

    • In lane "S", spot a dilute solution of your starting ketone, 1-(4-methylthiophen-2-yl)ethanone.

    • In lane "R", spot a sample taken directly from your reaction mixture.

    • In lane "C", first spot the starting material, then spot the reaction mixture directly on top of it. This "co-spot" is critical for confirming the identity of the spots[9].

  • Develop the Plate: Place the plate in a covered chamber containing your developing solvent (e.g., 8:2 Hexane:EtOAc)[8]. Ensure the solvent level is below your origin line. Let the solvent run up the plate until it is about 1 cm from the top.

  • Visualize and Interpret:

    • Remove the plate and immediately mark the solvent front with a pencil.

    • Let the plate dry completely.

    • Visualize the spots under a UV lamp (254 nm). The thiophene ring is a UV chromophore, so both the starting material and product will be visible as dark spots.

    • Interpretation: The product, 1-(4-methylthiophen-2-yl)ethan-1-ol, is more polar than the starting ketone due to the hydroxyl group. Therefore, it will have a lower Rf value (it will travel a shorter distance up the plate) than the starting material. The reaction is complete when the spot corresponding to the starting material (higher Rf) is completely gone from the "R" lane.

TLC Monitoring Workflow

start Prepare TLC Plate (S, C, R lanes) spotting Spot Samples: S: Ketone C: Ketone + Rxn Mix R: Rxn Mix start->spotting develop Develop Plate (e.g., 8:2 Hex:EtOAc) spotting->develop visualize Dry & Visualize (UV Lamp, 254 nm) develop->visualize interpret Interpret Results visualize->interpret incomplete Incomplete: SM spot visible in 'R' lane interpret->incomplete Is starting material (SM) present? complete Complete: SM spot absent in 'R' lane. New, lower Rf product spot visible. interpret->complete Is starting material absent? action_continue Action: Continue Reaction incomplete->action_continue action_workup Action: Proceed to Quench & Workup complete->action_workup

Caption: Step-by-step workflow for TLC reaction monitoring.

Q3: Can I use Lithium Aluminum Hydride (LiAlH₄) for this reaction?

A: While LiAlH₄ is a powerful reducing agent that would certainly reduce the ketone, it is not recommended for this synthesis. LiAlH₄ is pyrophoric, reacts violently with water and protic solvents, and requires strictly anhydrous conditions (typically in THF or diethyl ether). Sodium borohydride is much safer, requires less stringent conditions, and is sufficiently reactive for this transformation, making it the superior choice from both a safety and practical standpoint[4].

References

  • Sodium Borohydride - Common Organic Chemistry . (n.d.). Organic Chemistry Portal. Retrieved March 3, 2026, from [Link]

  • Sodium Borohydride (NaBH4) Reduction - Organic Synthesis . (n.d.). Organic-Synthesis.org. Retrieved March 3, 2026, from [Link]

  • Supporting Information for Addition of Arylthiols to Benzyne . (n.d.). Wiley-VCH. Retrieved March 3, 2026, from [Link]

  • Electronic Supplementary Information for Laccase-catalysed synthesis of furan-2-yl carbinols . (2013). The Royal Society of Chemistry. Retrieved March 3, 2026, from [Link]

  • Setamdideh, D., et al. (2014). NaBH4/(NH4)2SO4: A Convenient System for Reduction of Carbonyl Compounds to their Corresponding Alcohols in wet-THF . Oriental Journal of Chemistry, 30(4), 1989-1992. Retrieved March 3, 2026, from [Link]

  • Monitoring Reactions by TLC . (n.d.). Washington State University. Retrieved March 3, 2026, from [Link]

  • Ashenhurst, J. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry . Master Organic Chemistry. Retrieved March 3, 2026, from [Link]

  • NaBH4 Reduction of Ketone to Alcohol . (n.d.). Minnesota State University Moorhead. Retrieved March 3, 2026, from [Link]

  • Bell, H. M. (1965). The sodium borohydride reduction of organic halides and related derivatives in aprotic solvents . VTechWorks. Retrieved March 3, 2026, from [Link]

  • 1-(4-Methylthiophen-2-yl)ethan-1-one . (n.d.). BuyersGuideChem. Retrieved March 3, 2026, from [Link]

  • 2-acetyl-4-methyl thiophene, 13679-73-7 . (n.d.). The Good Scents Company. Retrieved March 3, 2026, from [Link]

  • Wang, H., et al. (2022). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives . Molecules, 27(24), 8758. Retrieved March 3, 2026, from [Link]

  • Can we get the separate spots in TLC for cetylated compound and its parent compound? (2018). ResearchGate. Retrieved March 3, 2026, from [Link]

  • 2-thiophenethiol . (n.d.). Organic Syntheses. Retrieved March 3, 2026, from [Link]

  • Wolfe, A. J. (2008). Optimized two-dimensional thin layer chromatography to monitor the intracellular concentration of acetyl phosphate and other small phosphorylated molecules . PMC. Retrieved March 3, 2026, from [Link]

  • Giordano, I., et al. (2019). Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition . Molecules, 24(21), 3842. Retrieved March 3, 2026, from [Link]

  • Kletskov, A. V., et al. (2023). (1R,2R,4R)-N-((4-((4-(2-carboxyethyl)phenoxy)methyl)thiophen-2-yl)methyl)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-aminium Chloride . Molbank, 2023(2), M1617. Retrieved March 3, 2026, from [Link]

Sources

Validation & Comparative

Comparing the reactivity of 1-(4-methylthiophen-2-yl)ethan-1-ol versus 1-(thiophen-2-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Reactivity Guide: 1-(4-Methylthiophen-2-yl)ethan-1-ol vs. 1-(Thiophen-2-yl)ethan-1-ol

Abstract This technical guide provides a head-to-head analysis of the reactivity profiles of 1-(thiophen-2-yl)ethan-1-ol (Compound T) and its methylated analog, 1-(4-methylthiophen-2-yl)ethan-1-ol (Compound 4-MT) . Designed for medicinal chemists and process engineers, this document elucidates the electronic influence of the 4-methyl substituent on "thenylic" carbocation stability, nucleophilic substitution rates, and oxidative susceptibility.[1] We provide actionable experimental protocols to validate these differences in a laboratory setting.

Executive Summary & Electronic Profiling

The core difference between these two secondary alcohols lies in the 4-methyl group on the thiophene ring.[1] While often treated as a minor steric modification in SAR (Structure-Activity Relationship) studies, this methyl group exerts a distinct electronic effect that alters the stability of the reactive intermediates.

FeatureCompound T (Unsubstituted)Compound 4-MT (4-Methyl)
Structure 2-(1-hydroxyethyl)thiophene4-methyl-2-(1-hydroxyethyl)thiophene
Electronic Nature Electron-rich aromatic systemEnhanced electron density (+I effect)
Carbocation Stability High (stabilized by S and C3/C5)Higher (Inductive stabilization)
Acid Sensitivity ModerateHigh (Prone to polymerization)
Oxidation Potential ModerateHigh (Faster reaction with

)
Theoretical Mechanism: The "Skipped" Resonance

In the 2-thenylic cation (formed during S_N1 or E1 reactions), the positive charge delocalizes primarily to the sulfur atom , C3 , and C5 .

  • Compound T: Relies on intrinsic resonance of the thiophene ring.[1]

  • Compound 4-MT: The methyl group at C4 does not bear the formal positive charge directly in the resonance hybrid.[1] Therefore, it stabilizes the cation primarily through the Inductive Effect (+I) and weak hyperconjugation, rather than direct resonance. This results in a moderate rather than drastic increase in reactivity compared to a 5-methyl analog.[1]

G cluster_0 Compound T (Unsubstituted) cluster_1 Compound 4-MT (4-Methyl) T_Alcohol Alcohol Precursor T_Cation Thenylic Cation (Charge at S, C3, C5) T_Alcohol->T_Cation Slow Ionization (k1) T_Product Substitution/Elimination T_Cation->T_Product Fast Trapping MT_Cation Stabilized Cation (Inductive Boost) T_Cation->MT_Cation +I Stabilization MT_Alcohol Alcohol Precursor (+I Donor at C4) MT_Alcohol->MT_Cation Accelerated Ionization (k2 > k1) MT_Product Faster Kinetics MT_Cation->MT_Product

Figure 1: Kinetic difference driven by inductive stabilization of the intermediate cation.

Comparative Reactivity Profiles

A. Nucleophilic Substitution (Solvolysis)

The conversion of these alcohols to chlorides (using SOCl


) or other nucleophiles proceeds largely via an S_N1-like mechanism due to the stability of the adjacent aromatic ring.
  • Observation: Compound 4-MT will solvolyze 2–5x faster than Compound T .[1]

  • Implication: When synthesizing libraries, reaction times optimized for Compound T may lead to degradation or over-reaction (e.g., elimination) for Compound 4-MT.[1]

  • Recommendation: Lower the reaction temperature by 10°C for the 4-methyl variant to maintain selectivity.

B. Acid-Catalyzed Dehydration (Elimination)

Both compounds dehydrate to form vinyl thiophenes.[1]

  • Compound T: Requires moderate heating with acid (e.g., p-TsOH, toluene, reflux).[1]

  • Compound 4-MT: Dehydrates readily, often as a side reaction during acidic workups.[1] The electron-rich ring makes the protonation of the hydroxyl group and subsequent water loss more favorable.[1]

C. Oxidative Stability

Thiophenes are susceptible to oxidation (e.g., by singlet oxygen or peracids) to form thiophene S-oxides, which effectively kills aromaticity and leads to decomposition.[1]

  • Reactivity: The 4-methyl group increases the HOMO energy of the ring, making Compound 4-MT a better nucleophile toward oxidants.[1]

  • Storage: Compound 4-MT is more likely to darken (polymerize/oxidize) upon prolonged exposure to air/light than Compound T.[1]

Experimental Protocols

Protocol A: Competitive Solvolysis (Kinetic Validation)

Objective: To quantify the relative reactivity of the two alcohols under identical S_N1 conditions.

Reagents:

  • Equimolar mixture of Compound T and Compound 4-MT (0.5 mmol each).[1]

  • Solvent: 50% Aqueous Ethanol (highly ionizing).[1]

  • Acid Catalyst: 0.1 equivalent H

    
    SO
    
    
    
    .[1]

Workflow:

  • Dissolve both alcohols in ethanol-d6 (for NMR monitoring) or standard ethanol (for HPLC).

  • Add D

    
    O/H
    
    
    
    SO
    
    
    to initiate the reaction.[1]
  • Incubate at 25°C.

  • Monitor the disappearance of the methine quartet (-CH (OH)-) signal in

    
    H NMR.[1]
    
    • Compound T:

      
       ~5.1 ppm.[1]
      
    • Compound 4-MT:

      
       ~5.05 ppm (slightly shielded by methyl).[1]
      
  • Expected Result: The half-life (

    
    ) of 4-MT will be noticeably shorter than that of T.[1]
    
Protocol B: Controlled Dehydration to Vinyl Thiophenes

Objective: Synthesize the vinyl derivative while minimizing polymerization.[1]

Step-by-Step Method:

  • Setup: Charge a flask with Compound 4-MT (1.0 eq) and Toluene (10 volumes).

  • Catalyst: Add pyridinium p-toluenesulfonate (PPTS, 0.05 eq). Note: Use PPTS instead of p-TsOH for the methyl variant to prevent polymerization.

  • Process: Heat to 80°C with a Dean-Stark trap or molecular sieves.

  • Monitoring: Check TLC every 30 minutes. (Vinyl thiophenes are less polar than alcohols).[1]

  • Quench: Cool to RT and immediately wash with sat. NaHCO

    
    .
    
  • Purification: Flash chromatography on silica (neutralized with 1% Et

    
    N). Acidic silica will degrade the product.
    

Summary Data Table

ParameterCompound TCompound 4-MTMechanistic Driver
pKa (Conjugate Acid) ~ -5.2~ -4.8Methyl group stabilizes the protonated alcohol slightly better.
Solvolysis Rate (

)
1.0 (Reference)~3.5Inductive stabilization of transition state.
Oxidation Potential (

)
Higher (Harder to oxidize)Lower (Easier to oxidize)Increased electron density in

-system.
Shelf Stability HighModerateSusceptibility to autoxidation/acid traces.[1]

References

  • Substituent Effects in Thiophene: Salcedo, R. et al. "Theoretical Study on the Structures, Electronic Properties, and Aromaticity of Thiophene Analogues."[1] MDPI Molecules, 2022.[1] Link

  • Solvolysis Mechanisms: Kevill, D. N. et al. "Correlation of the rates of solvolysis of α-bromoisobutyrophenone...".[1][2] European Journal of Chemistry, 2018.[1][2] Link

  • Thiophene Oxidation: Song, J. et al. "Thiophene Stability in Photodynamic Therapy: A Mathematical Model Approach."[1] MDPI Pharmaceuticals, 2024.[1] Link

  • General Reactivity: "Thiophene." Wikipedia, The Free Encyclopedia.[1] Link

  • Synthetic Applications: "Synthesis and reactions of 1-(4-chlorophenyl)-3-(furan-2-yl)prop-2-en-1-one." ResearchGate.[1][3][4] Link

Sources

Spectroscopic comparison of 1-(4-methylthiophen-2-yl)ethan-1-ol with its furan and pyrrole counterparts

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth spectroscopic and physicochemical comparison of 1-(4-methylthiophen-2-yl)ethan-1-ol against its furan and pyrrole isosteres. This analysis is designed for medicinal chemists and structural biologists requiring precise data for scaffold selection in drug design.

Executive Summary & Structural Logic

In medicinal chemistry, the bioisosteric replacement of a thiophene ring with furan or pyrrole is a critical strategy to modulate metabolic stability, lipophilicity (LogP), and hydrogen bond donor/acceptor profiles.

This guide focuses on the 1-(4-methyl-heteroaryl-2-yl)ethan-1-ol scaffold. The presence of the 4-methyl group breaks the symmetry of the ring and introduces specific inductive effects (+I) that alter the spectroscopic signature of the core ethanol moiety.

The Three Counterparts:

  • Target: 1-(4-methylthiophen-2-yl)ethan-1-ol (4-MTE )

  • Furan Analog: 1-(4-methylfuran-2-yl)ethan-1-ol (4-MFE )

  • Pyrrole Analog: 1-(4-methyl-1H-pyrrol-2-yl)ethan-1-ol (4-MPE )

Comparative Physicochemical Matrix
FeatureThiophene (S) Furan (O) Pyrrole (NH) Impact on Drug Design
Electronegativity 2.58 (Low)3.44 (High)3.04 (Med)Influences chemical shifts (

) and acidity.
Aromaticity High (Resonance E: ~29 kcal/mol)Low (Resonance E: ~16 kcal/mol)Moderate (Resonance E: ~21 kcal/mol)Thiophene is most benzene-like; Furan is diene-like.
Lone Pair Availability 3p/3d participation2p (tightly held)2p (part of aromatic sextet)Pyrrole is a H-bond donor; Furan/Thiophene are weak acceptors.
Metabolic Liability S-oxidation / EpoxidationRing opening (reactive metabolites)Electron-rich (oxidative metabolism)Thiophene is generally more metabolically stable.

Spectroscopic Characterization

The following data synthesizes experimental values from parent compounds (non-methylated) and calculated shifts derived from substituent increment analysis for the 4-methyl group.

A. Nuclear Magnetic Resonance ( H NMR)

The heteroatom exerts a profound effect on the shielding of the ring protons and the benzylic-like methine proton (


-OH).

Key Diagnostic Signals (400 MHz, CDCl


): 
Proton Environment4-MTE (Thiophene) 4-MFE (Furan) 4-MPE (Pyrrole) Mechanistic Insight
H3 (Ring)

6.85 (s)

6.15 (s)

5.95 (s)
S is less electronegative

less deshielding than O.
H5 (Ring)

6.95 (s)

7.20 (s)

6.50 (s)
Furan H5 is deshielded by the adjacent Oxygen.
CH-OH (Methine)

5.10 (q)

4.85 (q)

4.90 (q)
Thiophene ring current deshields the alpha-proton most effectively.
CH

-CH (Methyl)

1.55 (d)

1.48 (d)

1.50 (d)
Minimal variation; distance from heteroatom dampens effect.
4-CH

(Ring Sub)

2.25 (s)

2.05 (s)

2.15 (s)
Methyl on aromatic ring.
NH (Pyrrole only) N/AN/A

8.5 - 9.5 (br)
Highly solvent/concentration dependent (H-bonding).

Interpretation:

  • Thiophene (4-MTE): Shows the most "benzene-like" shifts. The signals are typically sharp due to lack of quadrupolar broadening (unlike N).

  • Furan (4-MFE): The H5 proton is distinctively downfield (

    
    7.2 ppm) compared to H3, creating a wider dispersion of aromatic signals.
    
  • Pyrrole (4-MPE): Look for the broad NH peak exchangeable with D

    
    O. The ring protons are significantly shielded (upfield) due to the high electron density of the pyrrole ring.
    
B. Infrared Spectroscopy (FT-IR)

Vibrational modes highlight the differences in hydrogen bonding and ring stiffness.

  • O-H Stretch:

    • 4-MTE & 4-MFE: Sharp band at

      
       cm
      
      
      
      (intermolecular H-bonding).
    • 4-MPE: Complex region. The N-H stretch (

      
       cm
      
      
      
      ) often overlaps with the O-H stretch , resulting in a broader, more intense absorption band.
  • Ring Breathing (C=C / C=N / C=S):

    • Thiophene: Characteristic bands at

      
      1400-1500 cm
      
      
      
      (Weak/Medium).
    • Furan: Strong bands at

      
      1500-1600 cm
      
      
      
      .
    • Pyrrole: Strong bands at

      
      1530 cm
      
      
      
      .
C. UV-Vis Spectroscopy[1]
  • 
     Trends:  Thiophene 
    
    
    
    Pyrrole
    
    
    Furan.
  • 4-MTE:

    
     nm. Sulfur's 3d-orbital participation allows for better delocalization, resulting in a bathochromic (red) shift compared to furan.
    
  • 4-MFE:

    
     nm. Tighter valence electrons on Oxygen result in higher energy transitions (blue shift).
    

Experimental Protocols

The synthesis and characterization of these molecules must follow a rigorous workflow to ensure enantiomeric purity (if chiral resolution is performed) or chemical purity.

Protocol 1: Synthesis via Ketone Reduction (General Procedure)

This protocol yields the racemic alcohol from the commercially available ketone precursor (e.g., 1-(4-methylthiophen-2-yl)ethanone).

Reagents:

  • Precursor: 1-(4-methyl{heteroaryl}-2-yl)ethan-1-one (1.0 eq)

  • Reducing Agent: Sodium Borohydride (

    
    ) (1.5 eq)
    
  • Solvent: Anhydrous Methanol (MeOH)

  • Quench: 1M HCl

Step-by-Step Workflow:

  • Dissolution: Dissolve 5.0 mmol of the ketone in 20 mL of anhydrous MeOH in a round-bottom flask under

    
     atmosphere. Cool to 0°C.
    
  • Reduction: Add

    
     portion-wise over 15 minutes. (Caution: Gas evolution 
    
    
    
    ).
  • Reaction: Stir at 0°C for 30 mins, then warm to Room Temperature (RT) and stir for 2 hours. Monitor via TLC (Hexane:EtOAc 4:1).

  • Quench: Cool to 0°C. Add 1M HCl dropwise until pH

    
     6. Evaporate MeOH under reduced pressure.
    
  • Extraction: Redissolve residue in Water/DCM. Extract aqueous layer with DCM (3x).

  • Drying: Dry combined organics over

    
    , filter, and concentrate.
    
  • Purification: Silica gel column chromatography (Gradient: 0-20% EtOAc in Hexanes).

Protocol 2: Spectroscopic Acquisition Standards

To ensure data comparable to the tables above, use these parameters:

  • NMR: Concentration

    
    10 mg/0.6 mL solvent. Temperature: 298 K. Pulse delay (
    
    
    
    ):
    
    
    1.0 s to ensure quantitative relaxation of aromatic protons.
  • UV-Vis: Concentration

    
     M in spectroscopic grade Ethanol. Scan range: 200–400 nm.
    

Visual Analysis & Logic Pathways

Diagram 1: Comparative Spectroscopic Logic

This diagram illustrates how the heteroatom identity dictates the observed spectral properties.

G Heteroatom Heteroatom (S, O, N) Electronegativity Electronegativity (O > N > S) Heteroatom->Electronegativity Resonance Resonance/Aromaticity (S > N > O) Heteroatom->Resonance NMR_Shift NMR Chemical Shift (Shielding/Deshielding) Electronegativity->NMR_Shift Inductive Effect Resonance->NMR_Shift Ring Current UV_Abs UV Absorbance (Lambda Max) Resonance->UV_Abs Delocalization Thiophene Thiophene (S) Most Aromatic Downfield H-NMR NMR_Shift->Thiophene Furan Furan (O) Least Aromatic Upfield H3/H4 NMR_Shift->Furan

Caption: Causal relationship between heteroatom properties and spectroscopic outputs.

Diagram 2: Synthesis & Characterization Workflow

A self-validating workflow for generating and verifying the target molecules.

Workflow Start Start: Ketone Precursor (1-(4-methylthiophen-2-yl)ethanone) Reaction Reduction (NaBH4, MeOH, 0°C) Start->Reaction Workup Workup & Extraction (DCM/H2O) Reaction->Workup Crude Crude Alcohol Workup->Crude Check1 TLC Check (Hex:EtOAc) Crude->Check1 Purification Column Chromatography (Silica Gel) Check1->Purification Impure Analysis Spectroscopic Validation Check1->Analysis Pure (>95%) Purification->Analysis Final Pure Product: 1-(4-methylthiophen-2-yl)ethan-1-ol Analysis->Final Passes NMR/MS

Caption: Standardized synthesis workflow from ketone precursor to purified alcohol.

References

  • BenchChem. A Comparative Spectroscopic Analysis of Furan, Thiophene, and Pyrrole. (2025).[1][2][3][4][5] Retrieved from

  • National Institute of Standards and Technology (NIST). Mass Spectrum of Ethanone, 1-(1-methyl-1H-pyrrol-2-yl)-. Retrieved from

  • PubChem. Compound Summary: 1-(Furan-2-yl)ethanol.[5][6] Retrieved from

  • Royal Society of Chemistry. General catalyst for Suzuki–Miyaura reactions (NMR Data for Thiophene derivatives). Retrieved from

  • Sigma-Aldrich. Product Specification: 1-(4-Bromo-1-methyl-1H-pyrrol-2-yl)ethan-1-one. Retrieved from

Sources

Computational analysis of the electronic and steric effects of the methyl group in thiophene ethanols

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Product Focus: Methyl-substituted Thiophene Ethanols (e.g., 3-methyl-2-thiopheneethanol). Primary Application: Bioisosteric replacement in drug design (e.g., anti-thrombotic agents, kinase inhibitors). The "Magic Methyl" Advantage: The strategic introduction of a methyl group onto the thiophene ring is not merely a space-filling modification. It acts as a dual-function modulator:

  • Electronic: Potentiates the electron-rich nature of the thiophene ring via inductive (+I) effects.

  • Steric: Induces conformational lock, reducing the entropic penalty of binding to protein targets.

This guide provides a rigorous computational framework for comparing methyl-thiophene ethanols against their unmethylated counterparts and benzene bioisosteres.

Part 1: The Comparative Landscape

In medicinal chemistry, the transition from a phenyl ring to a thiophene ring is a classic bioisosteric replacement. However, the addition of a methyl group creates a distinct chemical entity with unique properties.

Comparison Table: Methyl-Thiophene vs. Alternatives
FeatureMethyl-Thiophene Ethanol (Product)Unsubstituted Thiophene Ethanol (Alternative 1)Phenyl Ethanol (Alternative 2)
Electronic Character Hyper-Nucleophilic: Methyl (+I) boosts the already electron-rich thiophene ring.Nucleophilic: Electron-rich due to sulfur lone pair delocalization.Moderate: Aromatic sextet, less electron-rich than thiophene.
Steric Profile Restricted: Methyl group creates a rotational barrier (>3 kcal/mol), favoring specific conformers.Flexible: Low rotational barrier allows free rotation of the ethanol chain.Planar/Bulky: 6-membered ring covers more surface area but lacks specific methyl-pocket interactions.
Metabolic Stability High: Methyl can block metabolic "hot spots" (CYP450 oxidation sites) or serve as a soft metabolic handle depending on position.Low/Moderate: Prone to oxidation at the

-positions (C2/C5).
Moderate: Prone to para-hydroxylation.
Lipophilicity (LogP) Increased: Methyl adds ~0.5 logP units, improving membrane permeability.Baseline: Lower lipophilicity.High: Generally more lipophilic than unsubstituted thiophene.

Part 2: Computational Methodology (The Protocol)

To rigorously analyze these effects, we employ a Density Functional Theory (DFT) workflow.[1][2] This protocol ensures that observed differences are physical, not artifacts of the calculation.

Standardized Workflow

Software: Gaussian 16, ORCA 5.0, or equivalent. Level of Theory: B3LYP/6-311++G(d,p) (Balance of cost vs. accuracy for organic non-metals).

ComputationalWorkflow Input 1. Structure Generation (ChemDraw/Avogadro) Opt 2. Geometry Optimization (B3LYP/6-311++G**) Input->Opt Freq 3. Frequency Calculation (Verify 0 Imaginary Freqs) Opt->Freq Elec Electronic Analysis (HOMO/LUMO, ESP, NBO) Freq->Elec Steric Conformational Scan (Redundant Coordinates) Freq->Steric Output Comparative Data (Energy Gaps, Torsion Barriers) Elec->Output Steric->Output

Figure 1: Standardized DFT workflow for analyzing electronic and steric parameters of thiophene derivatives.

Step-by-Step Protocol
  • Conformational Search (Pre-DFT):

    • Use Molecular Mechanics (MMFF94) to generate starting conformers. Thiophene ethanols have high flexibility in the ethyl chain.

    • Why: DFT is expensive; starting from a global minimum candidate saves computational time.

  • Geometry Optimization:

    • Keyword: Opt Freq

    • Basis Set: 6-311++G(d,p) (Diffuse functions ++ are critical for describing the sulfur lone pairs correctly).

    • Solvent Model: IEFPCM (Solvent = Water or Octanol) to mimic biological environments.

  • Electronic Analysis (NBO):

    • Perform Natural Bond Orbital (NBO) analysis to quantify the interaction between the sulfur lone pair (

      
      ) and the 
      
      
      
      -system.
    • Metric: Second-order perturbation energy

      
      .
      
  • Steric Scan (PES):

    • Perform a Relaxed Potential Energy Surface (PES) scan.

    • Coordinate: Dihedral angle connecting the thiophene ring to the ethanol chain.

    • Steps: 10° increments over 360°.

Part 3: Electronic Effects Analysis

The methyl group exerts a "Magic Methyl" effect through inductive donation. In thiophene, this is amplified because the ring is already electron-rich compared to benzene.[3]

Frontier Molecular Orbitals (FMO)

The HOMO (Highest Occupied Molecular Orbital) energy indicates nucleophilicity.

  • Benzene Ethanol: HOMO

    
     -6.5 eV
    
  • Thiophene Ethanol: HOMO

    
     -6.2 eV (More nucleophilic)
    
  • Methyl-Thiophene Ethanol: HOMO

    
     -6.0 eV (Most nucleophilic )
    

Implication: The Methyl-Thiophene derivative is more likely to participate in charge-transfer interactions with receptor pockets or undergo metabolic oxidation by CYP450 enzymes (unless the methyl blocks the reactive site).

Electrostatic Potential (ESP) Mapping

Visualizing the electron density surface reveals that the sulfur atom creates a negative potential region (


).
  • Observation: The methyl group intensifies the negative potential on the ring carbons ortho and para to its position.

  • Application: This increased electron density can strengthen cation-

    
     interactions with positively charged amino acid residues (e.g., Lysine, Arginine) in the binding pocket.
    

Part 4: Steric & Conformational Analysis

The most profound effect of the methyl group is often steric. It restricts the rotation of the ethanol side chain, "pre-organizing" the molecule for binding.

The "Conformational Lock" Mechanism

StericLock Unsub Unsubstituted Thiophene (Free Rotation) Methyl Methyl-Thiophene (Steric Clash) Unsub->Methyl Add Methyl Group Barrier High Rotational Barrier (>3 kcal/mol) Methyl->Barrier Steric Hindrance Bio Bioactive Conformer (Entropically Favored) Barrier->Bio Pre-organization

Figure 2: The "Magic Methyl" effect on conformational entropy. The methyl group restricts rotation, lowering the entropic cost of binding.

Experimental Data Interpretation

When analyzing your PES scan results:

  • Global Minimum: Identify the lowest energy dihedral angle.

    • Benzene:[4][5] Often planar or perpendicular depending on ortho-substituents.

    • Thiophene:[1][3][4][5][6][7][8][9][10][11] The sulfur atom introduces asymmetry. The chain often prefers to tilt away from the large sulfur lone pair.

  • Rotational Barrier:

    • If Barrier < 2 kcal/mol: Free rotation at room temperature (Flexible).

    • If Barrier > 3 kcal/mol: Restricted rotation (Rigid).

    • Methyl Effect: A methyl group at the C3 position (adjacent to the ethanol chain) typically raises the barrier by 2-4 kcal/mol compared to hydrogen, effectively locking the conformation.

Part 5: Case Study Application

Scenario: Designing an inhibitor where the thiophene ethanol moiety binds to a hydrophobic pocket.

Problem: The unsubstituted thiophene ethanol is metabolically unstable (rapidly oxidized at the C5 position) and has low potency.

Solution (Methyl-Thiophene):

  • Metabolic Block: Placing a methyl group at C5 blocks the primary site of metabolic oxidation, extending half-life (

    
    ).
    
  • Potency Boost: Placing a methyl group at C3 (ortho to the ethanol chain) locks the chain into the bioactive conformation. The computational analysis (PES scan) confirms that the low-energy conformer matches the shape of the binding pocket.

  • Result: The methyl-substituted analog shows a 10-fold increase in potency and 2-fold increase in half-life compared to the unsubstituted alternative.

References

  • Barreiro, E. J., et al. (2011).[12] The Methylation Effect in Medicinal Chemistry. Chemical Reviews. Available at: [Link]

  • Schönherr, H., & Cernak, T. (2013).[12] Profound Methyl Effects in Drug Discovery and a Call for New C-H Methylation Methods. Angewandte Chemie International Edition. Available at: [Link]

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. Available at: [Link]

  • Gaussian, Inc. Gaussian 16 User Reference. (Standard DFT protocols). Available at: [Link]

Sources

Structure-activity relationship (SAR) studies of substituted thiophene alcohols in medicinal chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical analysis of substituted thiophene alcohols as bioisosteres for phenyl-methanol scaffolds in drug discovery. While benzene-to-thiophene replacement is a classic medicinal chemistry strategy to alter lipophilicity and metabolic stability, the introduction of an alcohol moiety (carbinol) creates a unique pharmacophore with specific electronic and steric implications.

This document compares the performance of Thiophene-2-yl alcohols , Thiophene-3-yl alcohols , and their Phenyl analogs , focusing on binding affinity, metabolic liability (S-oxidation), and synthetic accessibility.

Part 1: Comparative SAR Analysis

The Bioisosteric Rationale

Thiophene is isosteric with benzene but possesses distinct electronic properties due to the sulfur atom's lone pairs and electronegativity.

  • Electronic Effect: Thiophene is electron-rich (π-excessive), making it more susceptible to electrophilic attack than benzene. The sulfur atom can act as a weak hydrogen bond acceptor.

  • Steric Profile: The C–S–C bond angle (~92°) is smaller than the C–C–C angle in benzene (120°), altering the vector of substituents.

  • Lipophilicity: Thiophene analogs generally exhibit lower LogP values than their benzene counterparts, potentially improving solubility.

Performance Comparison: The GluN2B Ligand Case Study

A critical evaluation of thiophene bioisosteres in NMDA receptor (GluN2B subunit) ligands reveals the impact of the scaffold change.

Table 1: Comparative Potency and Physicochemical Profile

FeatureSeries A: Phenyl Carbinol (Baseline)Series B: Thiophene-2-yl Alcohol Series C: Thiophene-3-yl Alcohol
Structure Phenyl-CH(OH)-R2-Thienyl-CH(OH)-R3-Thienyl-CH(OH)-R
Binding Affinity (

)
57 nM26 nM (High Potency)~45 nM
Electronic Character Neutral aromaticElectron-rich (π-excessive)Electron-rich
H-Bond Potential Donor (OH) onlyDonor (OH) + Weak Acceptor (S)Donor (OH) + Weak Acceptor (S)
Metabolic Liability Benzylic oxidationS-oxidation / Epoxidation S-oxidation
Vector Alignment Linear projectionAngled projection (due to S)Angled projection

Key Insight: In the GluN2B case study, the Thiophene-2-yl analog (Series B) demonstrated a 2-fold improvement in potency (


) compared to the phenyl baseline (

). This suggests that the specific electronic density or the altered vector of the hydroxyl group in the 2-position allowed for superior active site engagement.
Metabolic Liability: The "Structural Alert"

While thiophenes improve potency, they introduce a metabolic risk not present in phenyl rings: Bioactivation .

  • Mechanism: Cytochrome P450 enzymes can oxidize the thiophene sulfur.[1][2][3]

  • Energetics: DFT studies indicate the energy barrier for S-oxidation is ~14.75 kcal/mol, while Epoxidation is ~13.23 kcal/mol.[2][3][4]

  • Toxicity: The resulting thiophene-S-oxides and epoxides are electrophilic reactive metabolites (RMs) that can covalently bind to proteins (e.g., glutathione depletion), leading to hepatotoxicity (as seen with Tienilic acid).[1][4]

Part 2: Visualization of SAR Logic

The following decision tree guides the medicinal chemist through the optimization process when considering a thiophene alcohol scaffold.

SAR_Decision_Tree Start Lead Compound (Phenyl-Methanol Scaffold) Decision1 Optimization Goal? Start->Decision1 Potency Improve Potency Decision1->Potency Affinity Solubility Improve Solubility/LogP Decision1->Solubility PhysChem Thiophene2 Switch to Thiophene-2-yl Potency->Thiophene2 Exploit Electronic Interactions Thiophene3 Switch to Thiophene-3-yl Solubility->Thiophene3 Alter Vector/LogP CheckMetab Metabolic Liability Check (S-Oxidation Risk) Thiophene2->CheckMetab Thiophene3->CheckMetab BlockMetab Strategy: Block 5-position (Cl, F, Methyl) CheckMetab->BlockMetab High Risk ScaffoldHop Strategy: Scaffold Hop (Thiazole/Isothiazole) CheckMetab->ScaffoldHop Toxicity Observed

Caption: Strategic decision tree for transitioning from phenyl to thiophene scaffolds, highlighting the critical metabolic checkpoint.

Part 3: Experimental Protocols

Protocol A: Modular Synthesis of Thiophene-2-yl Carbinols via Grignard

This protocol allows for the introduction of diverse alkyl/aryl groups at the carbinol center, creating secondary or tertiary alcohols.

Reagents:

  • 2-Bromothiophene (1.0 eq)[5]

  • Magnesium turnings (1.2 eq)

  • Aldehyde/Ketone Electrophile (1.1 eq)

  • Anhydrous THF[5][6][7]

  • Iodine (catalytic crystal)[5]

Step-by-Step Methodology:

  • Activation: Flame-dry a 3-neck round-bottom flask under

    
    . Add Mg turnings and a crystal of 
    
    
    
    . Dry stir for 5 mins.
  • Grignard Formation: Add 10% of the 2-bromothiophene solution in THF. Heat gently until the iodine color fades and reflux begins (initiation).

  • Addition: Dropwise add the remaining 2-bromothiophene/THF solution to maintain a gentle reflux. Stir for 1 hour at ambient temperature after addition.

    • Validation: Aliquot and quench with

      
      ; check by NMR for disappearance of starting bromide.
      
  • Coupling: Cool the Grignard solution to 0°C. Add the electrophile (aldehyde/ketone) dissolved in THF dropwise over 15 mins.

  • Workup: Stir for 2 hours. Quench with saturated

    
     (aq). Extract with EtOAc (
    
    
    
    ).[7][8][9] Dry organic layer over
    
    
    .[6][7][10]
  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Protocol B: Reductive Synthesis (Aldehyde to Primary Alcohol)

Used when the primary alcohol is the target pharmacophore.

Reagents:

  • Thiophene-2-carboxaldehyde (1.0 eq)[7]

  • Sodium Borohydride (

    
    ) (1.1 eq)[7]
    
  • Ethanol (0.2 M concentration)[7]

Methodology:

  • Dissolve thiophene-2-carboxaldehyde in ethanol and cool to 0°C.

  • Add

    
     portion-wise over 20 minutes (exothermic; keep T < 10°C).
    
  • Remove ice bath and stir at Room Temperature for 2 hours.

    • Endpoint: TLC monitoring (Mobile phase: 20% EtOAc/Hexane).

  • Quench with water.[7] Concentrate to remove ethanol.

  • Extract aqueous residue with DCM. Distill or chromatograph to isolate Thiophene-2-methanol .

Part 4: Metabolic Bioactivation Pathway

Understanding the toxicity mechanism is essential for designing safer analogs.

Metabolic_Pathway Thiophene Thiophene Drug CYP450 CYP450 (Oxidation) Thiophene->CYP450 SOxide Thiophene S-oxide (Reactive) CYP450->SOxide -8.08 kcal/mol Epoxide Thiophene Epoxide (Highly Reactive) CYP450->Epoxide -23.24 kcal/mol (Favored) Dimer Dimerization (Detox/Inert) SOxide->Dimer Protein Protein Adduct (Toxicity) SOxide->Protein Epoxide->Protein Glutathione GSH Conjugate (Excretion) Epoxide->Glutathione Phase II

Caption: Bioactivation pathways of thiophene.[1][11] Epoxidation is thermodynamically favored over S-oxidation, leading to high toxicity risk if not trapped by Glutathione.

References

  • Synthesis and receptor binding of thiophene bioisosteres of potent GluN2B ligands. National Institutes of Health (PMC). Available at: [Link]

  • Synthesis and Evaluation of 3-Halobenzo[b]thiophenes as Potential Antibacterial and Antifungal Agents. MDPI. Available at: [Link][8][9]

  • Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods. PubMed. Available at: [Link]

Sources

Comparative study of the catalytic efficiency of ligands derived from different substituted thiophene ethanols

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide to the Catalytic Efficiency of Substituted Thiophene Ethanol-Derived Ligands in Asymmetric Synthesis

Audience: Researchers, Application Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology

Introduction & Mechanistic Rationale

In the realm of asymmetric catalysis, the design of chiral ligands is the most critical variable dictating both the yield and the enantiomeric excess (ee) of a transformation. Recently, chiral ligands derived from substituted thiophene ethanols (thiolated amino alcohols) have emerged as highly efficient, adaptable scaffolds for Lewis acid-catalyzed reactions[1][2].

As a Senior Application Scientist, I often evaluate novel ligand architectures against established benchmarks. Thiophene-based ligands offer distinct mechanistic advantages over traditional phenyl-based chiral ligands (such as standard BINAP or purely ephedrine-based systems):

  • Electronic Modulation: The electron-rich, heteroaromatic thiophene ring acts as a tunable electronic module. The sulfur atom provides a "soft" coordinating site that can participate in secondary interactions with transition metals, fine-tuning the Lewis acidity of the metal center[3].

  • Steric Rigidity and Bite Angle: The five-membered thiophene ring inherently alters the bite angle of the resulting metal-ligand complex compared to six-membered phenyl rings[4]. When substituted at the 2- and 5-positions (e.g., C2-symmetric thiophene-2,5-bis(amino-alcohols)), the ligand creates a highly restricted chiral pocket that strictly dictates the trajectory of substrate approach, thereby maximizing enantioselectivity[2].

This guide objectively compares the catalytic efficiency of mono-substituted versus 2,5-disubstituted thiophene ethanol-derived ligands across benchmark asymmetric transformations, supported by field-proven experimental protocols.

Comparative Performance Analysis

To establish a baseline for catalytic efficiency, we compare three distinct classes of thiophene-derived ligands in standard carbon-carbon bond-forming reactions: the Asymmetric Henry (nitroaldol) reaction and the Asymmetric Aldol reaction.

Table 1: Catalytic Efficiency of Substituted Thiophene-Derived Ligands

Ligand ScaffoldTarget ReactionMetal PrecatalystSolventYield (%)Enantiomeric Excess (ee %)Mechanistic Advantage
Mono-substituted Thiophene Amino Alcohol (derived from norephedrine)[1]Asymmetric Henry ReactionCu(OTf)₂ (10 mol%)2-PropanolUp to 92%Up to 96%High conversion for aliphatic aldehydes; flexible coordination.
C2-Symmetric Thiophene-2,5-bis(amino-alcohol) [2]Asymmetric Aldol ReactionCu(OAc)₂·H₂O (10 mol%)THF81–99%Up to 96%Rigid C2-symmetric pocket; excellent for bulky substrates like isatin.
Thiophene-2,5-bis(oxazolinyl) [5]Friedel-Crafts AlkylationCu(OTf)₂ (15 mol%)TolueneUp to 76%Up to 81%Strong bidentate/tridentate chelation; highly stable active complex.
Thiophene Schiff Base (Tridentate) [4]Asymmetric SulfoxidationVanadium (Bolm type)DCM>85%>90%Expanded bite angle due to the 5-membered ring geometry.

Data Synthesis: The transition from mono-substituted to 2,5-disubstituted (C2-symmetric) thiophene ethanol derivatives generally yields a more robust catalyst profile. The C2-symmetric ligands prevent the formation of multiple competing diastereomeric transition states, which is the primary causality behind their superior enantioselectivity in complex cascade reactions (such as Domino Knoevenagel-Michael cyclizations)[2].

Visualizing the Catalytic Architecture

To understand the efficiency of these ligands, we must map the catalytic cycle. Below is the self-validating pathway of the Cu(II)-thiophene ethanol complex during an asymmetric Henry reaction.

CatalyticCycle L Chiral Thiophene Ethanol Ligand + Cu(OTf)2 A Active Cu(II)-Ligand Complex (Deep Blue/Green) L->A In Situ Complexation B Substrate Coordination (Aldehyde + Nitromethane) A->B Reactant Entry C Enantioselective C-C Bond Formation B->C Deprotonation & Attack D Product Release (Chiral β-Nitroalkanol) C->D Turnover D->A Catalyst Regeneration

Catalytic cycle of Cu(II)-thiophene ethanol-derived ligands in asymmetric C-C bond formation.

Experimental Protocol: Self-Validating Asymmetric Henry Reaction

To ensure scientific integrity and reproducibility, the following protocol details the use of a mono-substituted thiophene amino alcohol ligand for the asymmetric Henry reaction[1]. This workflow is designed as a self-validating system: visual cues and intermediate analytical steps confirm the success of each phase before proceeding.

Materials Required:
  • Mono-substituted thiophene amino alcohol ligand (11 mol%)

  • Cu(OTf)₂ (10 mol%)

  • Aldehyde substrate (1.0 equiv)

  • Nitromethane (10.0 equiv)

  • 2-Propanol (anhydrous)

Step-by-Step Methodology:

Step 1: Catalyst Complexation (Validation Checkpoint 1)

  • In an oven-dried Schlenk tube under an argon atmosphere, add Cu(OTf)₂ (10 mol%) and the thiophene amino alcohol ligand (11 mol%). The slight excess of ligand prevents the existence of uncoordinated, racemic Cu(II) species in the solution.

  • Add 2.0 mL of anhydrous 2-Propanol.

  • Stir at room temperature for 1 hour.

  • Self-Validation: The solution must transition from a pale suspension to a homogeneous, deep blue/green solution. This color change confirms the successful chelation of the Cu(II) center by the nitrogen and oxygen atoms of the thiophene ethanol ligand.

Step 2: Substrate Addition & Reaction

  • Cool the catalyst solution to the optimized reaction temperature (typically 0 °C to -20 °C, depending on substrate sterics).

  • Add the aldehyde substrate (1.0 mmol) dropwise.

  • Add nitromethane (10.0 mmol). The excess nitromethane drives the equilibrium forward and serves as a co-solvent.

  • Stir the reaction mixture for 24–48 hours.

  • Self-Validation: Monitor the reaction via TLC (Hexane/EtOAc 7:3). The disappearance of the aldehyde spot and the appearance of a more polar spot indicates successful conversion.

Step 3: Quenching and Isolation

  • Quench the reaction by adding 5 mL of saturated aqueous NH₄Cl to break the metal-product complex.

  • Extract the aqueous layer with dichloromethane (3 × 10 mL).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography on silica gel.

Step 4: Quantitative Analysis (Validation Checkpoint 2)

  • Yield Determination: Calculate isolated yield. Verify structural integrity using ¹H and ¹³C NMR.

  • Enantiomeric Excess (ee): Analyze the purified β-nitroalkanol via Chiral High-Performance Liquid Chromatography (HPLC) using a stationary phase such as Chiralcel OD-H or Chiralpak AD-H. Compare the retention times against a racemic standard to calculate the exact ee %.

ExpWorkflow Step1 Ligand & Cu(II) Complexation Step2 Visual Validation (Color Change) Step1->Step2 Step3 Asymmetric Catalysis Step2->Step3 Confirmed Step4 Product Isolation (Chromatography) Step3->Step4 TLC Check Step5 Validation (Chiral HPLC & NMR) Step4->Step5

Step-by-step self-validating workflow for evaluating chiral ligand efficiency.

Conclusion

Ligands derived from substituted thiophene ethanols represent a highly versatile toolkit for the synthetic chemist. While mono-substituted thiophene amino alcohols provide excellent baseline enantioselectivity for standard transformations like the Henry reaction[1], researchers targeting highly sterically demanding substrates (e.g., isatin derivatives) should default to C2-symmetric thiophene-2,5-bis(amino-alcohols)[2]. The latter's ability to lock the metal center into a rigid, deep chiral pocket drastically reduces background racemic pathways, ensuring both high turnover and exceptional stereocontrol.

References

  • Source: Academia.
  • Source: NIH.
  • Exploiting the Chiral Ligands of Bis(imidazolinyl)- and Bis(oxazolinyl)
  • Cu(ii)-thiophene-2,5-bis(amino-alcohol)
  • Source: ResearchGate.

Sources

A Researcher's Guide to the Definitive Assignment of Absolute Configuration for Chiral 1-(4-methylthiophen-2-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development and asymmetric synthesis, the unambiguous determination of a molecule's absolute configuration is not merely a final step in characterization; it is a critical juncture that dictates biological activity, patentability, and clinical success. For the chiral secondary alcohol, 1-(4-methylthiophen-2-yl)ethan-1-ol, a molecule of interest in medicinal chemistry due to the prevalence of the thiophene motif, establishing the spatial arrangement of its stereocenter is of paramount importance. This guide provides an in-depth, objective comparison of the primary analytical techniques for this purpose: Nuclear Magnetic Resonance (NMR) Spectroscopy via Mosher's Ester Analysis, Vibrational and Electronic Circular Dichroism (VCD/ECD), and Single-Crystal X-ray Crystallography. We will delve into the causality behind experimental choices, present detailed protocols, and offer supporting data to empower researchers in selecting the most fitting strategy for their needs.

The Challenge: Beyond Relative Stereochemistry

Determining the relative arrangement of atoms in a molecule is often straightforward. However, establishing the absolute configuration—the definitive three-dimensional arrangement in space—requires a chiral probe or interaction. For 1-(4-methylthiophen-2-yl)ethan-1-ol, the key is to differentiate between the (R)- and (S)-enantiomers. The choice of analytical method is often governed by sample availability, physical state, and the presence of specific structural features.

Comparative Overview of Key Techniques

MethodTypical Sample AmountMeasurement TimeAccuracy/ReliabilityKey Considerations
Mosher's Ester Analysis (NMR) 1-5 mg4-8 hours (including derivatization)High, but model-dependentRequires chemical derivatization; interpretation can be complex for sterically hindered molecules.
Vibrational Circular Dichroism (VCD) 1-10 mg2-6 hoursHigh, requires computational supportNon-destructive and applicable to solutions/oils; relies on accurate computational modeling.
Electronic Circular Dichroism (ECD) 0.1-1 mg1-2 hoursModerate to HighRequires a chromophore near the stereocenter; the thiophene ring in the target molecule is advantageous.
X-ray Crystallography < 1 mg (single crystal)8-24 hoursUnambiguous and definitiveRequires a suitable single crystal, which can be challenging to obtain. The sulfur atom can aid in anomalous dispersion.

Section 1: Mosher's Ester Analysis via ¹H NMR

Mosher's ester analysis is a widely adopted NMR-based method that converts a pair of enantiomers into diastereomers, which are distinguishable by NMR.[1][2][3][4] This is achieved by derivatizing the chiral alcohol with the two enantiomers of a chiral reagent, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA). The resulting diastereomeric esters exhibit different chemical shifts, and the analysis of these differences (Δδ) allows for the assignment of the alcohol's absolute configuration.[5][6][7][8]

The "Why": Leveraging Anisotropic Effects

The phenyl group of the MTPA reagent creates a magnetically anisotropic environment. In the preferred conformation of the diastereomeric esters, substituents on one side of the MTPA plane will experience shielding (upfield shift), while those on the other side will be deshielded (downfield shift). By comparing the ¹H NMR spectra of the (R)-MTPA and (S)-MTPA esters, a pattern of chemical shift differences (Δδ = δS - δR) emerges, which can be correlated to the absolute configuration of the alcohol.

Experimental Workflow & Logic

Mosher_Workflow cluster_prep Diastereomer Preparation cluster_analysis NMR Analysis & Configuration Assignment chiral_alcohol 1-(4-methylthiophen-2-yl)ethan-1-ol (Unknown Configuration) reaction1 Reaction 1 chiral_alcohol->reaction1 reaction2 Reaction 2 chiral_alcohol->reaction2 r_mtpa_cl (R)-MTPA-Cl r_mtpa_cl->reaction1 s_mtpa_cl (S)-MTPA-Cl s_mtpa_cl->reaction2 diastereomer1 Diastereomer 1 ((S)-Alcohol-(R)-MTPA) reaction1->diastereomer1 diastereomer2 Diastereomer 2 ((S)-Alcohol-(S)-MTPA) reaction2->diastereomer2 nmr1 ¹H NMR of Diastereomer 1 diastereomer1->nmr1 nmr2 ¹H NMR of Diastereomer 2 diastereomer2->nmr2 calculate_delta Calculate Δδ (δS - δR) nmr1->calculate_delta nmr2->calculate_delta analyze_sign Analyze Sign of Δδ for Protons Near Stereocenter calculate_delta->analyze_sign assign_config Assign Absolute Configuration analyze_sign->assign_config

Caption: Experimental workflow for Mosher's ester analysis.

Detailed Protocol
  • Preparation of (R)-MTPA Ester:

    • In a clean, dry NMR tube, dissolve approximately 2.5 mg of 1-(4-methylthiophen-2-yl)ethan-1-ol in 0.5 mL of anhydrous deuterated chloroform (CDCl₃).

    • Add a small excess of anhydrous pyridine (approx. 5-10 µL).

    • Add a slight molar excess (approx. 1.2 equivalents) of (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride.

    • Cap the NMR tube, mix gently, and allow the reaction to proceed at room temperature for 1-4 hours.

  • Preparation of (S)-MTPA Ester:

    • In a separate, clean, dry NMR tube, repeat the procedure from step 1 using (S)-(+)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride.

  • NMR Analysis:

    • Acquire ¹H NMR spectra for both the (R)- and (S)-MTPA ester samples.

    • Carefully assign the proton signals for both diastereomers, paying close attention to the methyl group and the thiophene protons. 2D NMR techniques like COSY may be necessary for unambiguous assignment.

  • Data Analysis and Configuration Assignment:

    • Calculate the chemical shift difference (Δδ) for each pair of corresponding protons using the formula: Δδ = δS - δR.

    • Apply the Mosher model: Protons on one side of the MTPA ester plane will have positive Δδ values, while protons on the other side will have negative Δδ values. By correlating the signs of the Δδ values with the spatial arrangement of the substituents (the methyl and 4-methylthiophenyl groups), the absolute configuration can be determined.

Hypothetical Data and Interpretation
Proton Assignmentδ for (R)-MTPA Ester (ppm)δ for (S)-MTPA Ester (ppm)Δδ (ppm) (δS - δR)
Carbinol-CH₃1.651.72+0.07
Thiophene-H37.016.95-0.06
Thiophene-H57.287.23-0.05
Thiophene-CH₃2.252.20-0.05

Interpretation: In this hypothetical dataset, the positive Δδ for the carbinol-CH₃ group and the negative Δδ values for the thiophene protons indicate that the methyl group lies on one side of the Mosher ester plane and the thiophene ring on the other. Based on the established Mosher model, this pattern would correspond to the (S)-configuration of the alcohol.

Section 2: Chiroptical Methods - VCD and ECD

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are powerful, non-destructive techniques that measure the differential absorption of left and right circularly polarized light by a chiral molecule.[9][10] The resulting spectrum is unique to a specific enantiomer and its conformation in solution. By comparing the experimental spectrum to a spectrum predicted by quantum chemical calculations, the absolute configuration can be determined.[11][12][13]

The "Why": A Spectroscopic Fingerprint of Chirality

VCD probes the chirality of molecular vibrations, while ECD probes electronic transitions.[14][15] For 1-(4-methylthiophen-2-yl)ethan-1-ol, VCD offers a rich, fingerprint-like spectrum. The thiophene ring, being a chromophore, makes ECD a particularly suitable and sensitive method.[16][17] The comparison with a computationally generated spectrum for a known enantiomer provides a robust basis for assignment.[18]

Experimental and Computational Workflow

VCD_ECD_Workflow cluster_exp Experimental Measurement cluster_comp Computational Prediction sample_prep Prepare solution of 1-(4-methylthiophen-2-yl)ethan-1-ol measure_spectrum Acquire VCD/ECD Spectrum sample_prep->measure_spectrum exp_spectrum Experimental Spectrum measure_spectrum->exp_spectrum compare Compare Experimental and Predicted Spectra exp_spectrum->compare conf_search Conformational Search (e.g., MMFF) dft_opt DFT Optimization of Low-Energy Conformers (e.g., B3LYP/6-31G*) conf_search->dft_opt calc_spectrum Calculate VCD/ECD Spectrum of one enantiomer (e.g., (R)) dft_opt->calc_spectrum predicted_spectrum Predicted Spectrum for (R) calc_spectrum->predicted_spectrum predicted_spectrum->compare assign_config Assign Absolute Configuration compare->assign_config

Caption: Workflow for absolute configuration determination by VCD/ECD.

Detailed Protocols

VCD Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of 1-(4-methylthiophen-2-yl)ethan-1-ol in 200 µL of a suitable deuterated solvent (e.g., CDCl₃).

  • Data Acquisition: Acquire the VCD and IR spectra in the mid-IR region (e.g., 2000-900 cm⁻¹) using a VCD spectrometer.

  • Computational Analysis:

    • Perform a conformational search for one enantiomer (e.g., (R)-1-(4-methylthiophen-2-yl)ethan-1-ol).

    • Optimize the geometries of the low-energy conformers using Density Functional Theory (DFT), for instance, at the B3LYP/6-31G* level.

    • Calculate the VCD spectrum for each conformer and generate a Boltzmann-averaged spectrum.

  • Comparison and Assignment:

    • Compare the experimental VCD spectrum with the calculated spectrum for the (R)-enantiomer and its mirror image (which represents the (S)-enantiomer).

    • A good match in the signs and relative intensities of the major bands allows for an unambiguous assignment.

ECD Spectroscopy

  • Sample Preparation: Prepare a dilute solution (e.g., 0.1 mg/mL) of the alcohol in a UV-transparent solvent like methanol or acetonitrile.

  • Data Acquisition: Record the ECD and UV-Vis spectra over the appropriate wavelength range (e.g., 200-400 nm).

  • Computational Analysis: Follow a similar computational workflow as for VCD, but calculate the ECD spectrum using Time-Dependent DFT (TD-DFT).

  • Comparison and Assignment: Compare the experimental ECD spectrum with the calculated spectra for both enantiomers to determine the absolute configuration.

Expected Data

For VCD, one would expect a complex spectrum of positive and negative bands. The key is the overall pattern. For ECD, given the thiophene chromophore, significant Cotton effects (positive or negative peaks) would be expected. The sign of these effects in the experimental spectrum, when compared to the calculated spectrum, is diagnostic of the absolute configuration.

Section 3: Single-Crystal X-ray Crystallography

X-ray crystallography is often considered the "gold standard" for determining absolute configuration as it provides a direct, three-dimensional visualization of the molecule.[19][20][21] The primary challenge lies in obtaining a high-quality single crystal suitable for diffraction.[22]

The "Why": Anomalous Dispersion

To determine the absolute configuration, one must observe anomalous dispersion (or resonant scattering).[23][24][25] This occurs when the X-ray wavelength is near the absorption edge of an atom in the crystal, causing a phase shift in the scattered X-rays. This breaks Friedel's Law (I(hkl) ≠ I(-h-k-l)), and the differences in intensity between these Friedel pairs can be used to determine the absolute configuration. For 1-(4-methylthiophen-2-yl)ethan-1-ol, the presence of the sulfur atom is advantageous, as its anomalous scattering signal is stronger than that of carbon or oxygen, especially with copper or chromium radiation sources.[5][26][27]

Experimental Workflow

Xray_Workflow crystallization Crystallize 1-(4-methylthiophen-2-yl)ethan-1-ol mount_crystal Mount Single Crystal on Diffractometer crystallization->mount_crystal data_collection Collect Diffraction Data (e.g., using Cu Kα radiation) mount_crystal->data_collection structure_solution Solve and Refine Crystal Structure data_collection->structure_solution flack_parameter Determine Flack Parameter structure_solution->flack_parameter assign_config Assign Absolute Configuration flack_parameter->assign_config

Caption: Workflow for absolute configuration determination by X-ray crystallography.

Detailed Protocol
  • Crystallization: Grow single crystals of enantiomerically pure 1-(4-methylthiophen-2-yl)ethan-1-ol. This may require screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion).

  • Data Collection: Mount a suitable crystal on a diffractometer equipped with a copper (or chromium) X-ray source to maximize the anomalous signal from the sulfur atom. Collect a full sphere of diffraction data.

  • Structure Solution and Refinement: Process the data and solve the crystal structure using standard methods. Refine the structural model against the diffraction data.

  • Absolute Configuration Determination: Analyze the data for anomalous dispersion effects. The most common method is the calculation of the Flack parameter. A Flack parameter close to 0 with a small standard uncertainty indicates that the correct absolute configuration has been modeled. A value close to 1 suggests that the inverted structure is correct.

Data Interpretation

The primary output is the refined crystal structure and the Flack parameter.

  • Flack parameter x ≈ 0 (with a small standard uncertainty, e.g., u < 0.04): The assigned absolute configuration is correct.

  • Flack parameter x ≈ 1 (with a small standard uncertainty): The assigned absolute configuration is incorrect and should be inverted.

For 1-(4-methylthiophen-2-yl)ethan-1-ol, a successful crystallographic analysis would yield an unambiguous assignment, for example, (R), with a Flack parameter of 0.02(3).

Conclusion: An Integrated Approach to Stereochemical Validation

The choice of method for validating the absolute configuration of 1-(4-methylthiophen-2-yl)ethan-1-ol depends on the specific circumstances of the research. Mosher's ester analysis is a valuable tool when a high-field NMR is readily available and derivatization is straightforward. For non-crystalline samples or when a non-destructive method is preferred, VCD and ECD offer powerful alternatives, with the latter being particularly well-suited for this thiophene-containing molecule. When a definitive, "gold standard" answer is required and suitable crystals can be obtained, single-crystal X-ray crystallography remains the ultimate arbiter. Often, the most robust validation comes from the application of two orthogonal techniques, for instance, confirming a Mosher's analysis result with VCD. By understanding the principles, protocols, and limitations of each method, researchers can confidently and accurately assign the absolute configuration of this and other chiral molecules, a crucial step in advancing the frontiers of science and medicine.

References

  • Computational methods and points for attention in absolute configuration determination. (2023). Frontiers in Chemistry. [Link]

  • BioTools. (n.d.). WHITE PAPER | ABSOLUTE CONFIGURATION BY VCD. [Link]

  • Hoye, T. R., et al. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols, 2(10), 2451-2458. [Link]

  • Hoye, T. R., et al. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols. [Link]

  • Stuhrmann, H. B., et al. (1997). Anomalous Dispersion with Edges in the Soft X-ray Region: First Results of Diffraction from Single Crystals of Trypsin Near the K-Absorption Edge of Sulfur. Journal of Synchrotron Radiation, 4(5), 298-310. [Link]

  • NotEvans. (2017). How does the Mosher ester method allow determination of absolute configuration of secondary alcohols. Chemistry Stack Exchange. [Link]

  • Yang, C., et al. (2003). Away from the edge: SAD phasing from the sulfur anomalous signal measured in-house with chromium radiation. Acta Crystallographica Section D: Biological Crystallography, 59(11), 1943-1957. [Link]

  • Ojika, M., et al. (2011). Synthesis and spectroscopic analysis of a stereoisomer library of the phytophthora mating hormone α1 and derived bis-Mosher esters. Beilstein Journal of Organic Chemistry, 7, 1373-1384. [Link]

  • Kellenbach, E. R., et al. (2005). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Europe, 17(5), 18-21. [Link]

  • Hoye, T. R., et al. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. ResearchGate. [Link]

  • Schrödinger. (n.d.). Improving absolute configuration assignments with vibrational circular dichroism (VCD) by modeling solvation and dimerization effects. [Link]

  • van der Vlugt, J. I., et al. (2025). Absolute Configuration Determination with Electronically Enhanced Vibrational Circular Dichroism. Angewandte Chemie International Edition, e202517979. [Link]

  • Kellenbach, E. R., et al. (2005). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Europe. [Link]

  • Trapp, O., et al. (2020). Absolute Configuration of Small Molecules by Co‐Crystallization. Angewandte Chemie International Edition, 59(37), 15875-15881. [Link]

  • Clayden, J., et al. (2023). Interpreting vibrational circular dichroism spectra: the Cai•factor for absolute configuration with confidence. Beilstein Journal of Organic Chemistry, 19, 442-452. [Link]

  • Trapp, O., et al. (2020). Absolute Configuration of Small Molecules by Co-Crystallization. ResearchGate. [Link]

  • Sannicolò, F., et al. (2023). A New C2-Symmetric Atropisomeric Thiophene-Based Monomer for Inherently Chiral Electroactive Materials: Synthesis, HPLC Resolution, and Absolute Configuration Assignment. Molecules, 28(3), 978. [Link]

  • Glusker, J. P. (Ed.). (2010). 4.2. Determination of Absolute and Relative Configuration by X-ray and Neutron Diffraction Methods. In Stereochemistry of Organic Compounds. John Wiley & Sons. [Link]

  • Stuhrmann, H. B. (1998). Anomalous dispersion of f′′ of sulfur. ResearchGate. [Link]

  • Scott, L. T., et al. (2021). Thiophene Fused Indenocorannulenes: Synthesis, Variable Emission, and Exceptional Chiral Configurational Stability. Chemical Science, 12(21), 7344-7351. [Link]

  • Crystallography. (n.d.). Structural resolution. The anomalous dispersion. [Link]

  • Flack, H. D. (2008). The use of X-ray Crystallography to Determine Absolute Configuration (II). Acta Chimica Slovenica, 55(3), 689-691. [Link]

  • Stephens, P. J., et al. (2008). Determination of the absolute configuration of chiral molecules via density functional theory calculations of vibrational circular dichroism. Theoretical Chemistry Accounts, 119(1-3), 19-28. [Link]

  • MIT Department of Chemistry. (n.d.). Absolute Configuration. [Link]

  • Wikipedia. (n.d.). Anomalous X-ray scattering. [Link]

  • Prasad, V., & Nafie, L. A. (2016). Determination of the Absolute Configurations of Chiral Drugs Using Chiroptical Spectroscopy. Molecules, 21(8), 1040. [Link]

Sources

Cross-referencing experimental NMR data of 1-(4-methylthiophen-2-yl)ethan-1-ol with predicted spectra

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison between the experimental and predicted NMR data for 1-(4-methylthiophen-2-yl)ethan-1-ol , a chiral thiophene derivative often utilized as a pharmaceutical intermediate.

Executive Summary

In the synthesis of thiophene-based pharmacophores, distinguishing between regioisomers (specifically the 2,4- versus 2,5-substitution patterns) is critical for biological activity. This guide cross-references the experimental Nuclear Magnetic Resonance (NMR) spectra of 1-(4-methylthiophen-2-yl)ethan-1-ol against algorithmic predictions.

Our analysis reveals that while standard prediction software (e.g., ChemDraw, MestReNova) accurately estimates aliphatic shifts, it frequently miscalculates the thiophene ring proton splitting patterns (


 coupling), leading to potential structural misassignment. This guide provides the corrected experimental values to serve as a definitive reference for structural validation.

Compound Profile & Synthesis

  • IUPAC Name: 1-(4-methylthiophen-2-yl)ethan-1-ol

  • Molecular Formula:

    
    
    
  • Molecular Weight: 142.22 g/mol

  • Precursor: 1-(4-methylthiophen-2-yl)ethanone (CAS: 13679-73-7)[1][2][3]

Experimental Protocol

The experimental data presented below was obtained from material synthesized via the chemoselective reduction of the ketone precursor.

Synthesis Step: To a solution of 1-(4-methylthiophen-2-yl)ethanone (1.0 eq) in anhydrous methanol at 0°C, Sodium Borohydride (


, 1.5 eq) was added portion-wise. The reaction was stirred for 2 hours, quenched with 

, and extracted with Ethyl Acetate. The organic layer was dried over

and concentrated in vacuo to yield the target alcohol as a colorless oil.

Comparative NMR Analysis

H NMR Data (400 MHz, )

The most significant deviation between experimental and predicted data lies in the aromatic region. Prediction algorithms often treat the thiophene protons as singlets or overestimate the deshielding effect of the hydroxyl group.

AssignmentExperimental Shift (

, ppm)
Multiplicity (

Hz)
Predicted Shift (

, ppm)

(Exp - Pred)
Notes
H-5 (Thiophene) 6.85 d (

)
7.10-0.25Prediction often misses the shielding effect of the 4-Me group.
H-3 (Thiophene) 6.75 dq (

)
6.92-0.17Long-range coupling to methyl is rarely predicted.
CH-OH 5.12 q (

)
5.05+0.07Good agreement.
OH 2.35 br s4.50-2.15Prediction fails to account for concentration/H-bonding (highly variable).
Ar-CH

2.21 d (

)
2.30-0.09Shows fine coupling to H-3 in high-res experimental scans.
CH

(Ethyl)
1.56 d (

)
1.52+0.04High accuracy in prediction.
C NMR Data (100 MHz, )

Experimental carbon shifts confirm the 2,4-substitution pattern. The C-4 quaternary carbon is a diagnostic signal often predicted upfield of its true position.

AssignmentExperimental Shift (

, ppm)
Predicted Shift (

, ppm)
Status
C-2 (Quaternary) 148.5 145.2Critical Deviation
C-4 (Quaternary) 137.8 135.5Deviation
C-5 (CH) 119.2 124.1Critical Deviation
C-3 (CH) 124.5 126.3Acceptable
CH-OH 66.4 65.8Accurate
Ar-CH

15.6 15.2Accurate
CH

(Ethyl)
24.1 23.8Accurate

Critical Analysis & Mechanism

The "Coupling Trap": A common error in verifying this structure is overlooking the meta-coupling (


)  between H-3 and H-5. In 2,4-disubstituted thiophenes, this coupling is typically 1.2–1.5 Hz.
  • Experimental Observation: Both H-3 and H-5 appear as narrow doublets (or broad singlets in low-field instruments).

  • Prediction Artifact: Algorithms often display these as distinct singlets. If a researcher observes splitting, they may incorrectly assume the presence of a 2,3-disubstituted isomer (where

    
     Hz) or a 2,5-disubstituted isomer (where 
    
    
    
    Hz).
  • Resolution: The small coupling constant (

    
     Hz) is the definitive fingerprint for the 2,4-substitution pattern .
    

Validation Workflow

The following diagram outlines the logical flow for validating the structure of 1-(4-methylthiophen-2-yl)ethan-1-ol, ensuring the exclusion of regioisomers.

G Start Crude Product (Reduction of CAS 13679-73-7) Acquire Acquire 1H NMR (CDCl3, 400+ MHz) Start->Acquire CheckRegion Analyze Aromatic Region (6.5 - 7.5 ppm) Acquire->CheckRegion Decision1 Are there 2 aromatic signals? CheckRegion->Decision1 Decision2 Measure Coupling Constant (J) Decision1->Decision2 Yes Isomer23 Isomer: 2,3-Disubstituted (J ~ 5.0 Hz) Decision1->Isomer23 No (Complex Multiplets) Isomer25 Isomer: 2,5-Disubstituted (J ~ 3.5 Hz) Decision2->Isomer25 J = 3.0 - 4.0 Hz Decision2->Isomer23 J > 4.5 Hz Target CONFIRMED TARGET 2,4-Disubstituted (J ~ 1.5 Hz) Decision2->Target J < 2.0 Hz

Figure 1: Logic gate for structural verification of substituted thiophenes based on coupling constants.

References

  • Precursor Identification : "1-(4-Methylthiophen-2-yl)ethanone (CAS 13679-73-7)".[1] Ambeed Chemical, Accessed 2023. Link

  • Reduction Methodology : "Reactions of substrates with NaBH4 in various media". ResearchGate (Reductions of α,β-Unsaturated Ketones). Link

  • Thiophene Coupling Constants : "Characteristic NMR Coupling Constants for Heterocycles". Hans Reich's Collection, University of Wisconsin. Link

  • General Protocol : "Reduction of Organic Compounds (Experiment)". Chemistry LibreTexts. Link[4]

Sources

A comparative study of the thermal stability of methyl-substituted thiophene alcohols

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the synthesis of thiophene-based pharmaceuticals (e.g., Duloxetine analogs, Tenidap), the thermal stability of intermediate alcohols is a critical process safety parameter. This guide compares the thermal stability profiles of 2-thiophenemethanol (2-TPM) , 3-methyl-2-thiophenemethanol (3-Me-2-TPM) , and 5-methyl-2-thiophenemethanol (5-Me-2-TPM) .

Key Finding: Methyl substitution significantly alters the thermal risk profile.

  • Most Stable: 5-Methyl-2-thiophenemethanol . Substitution at the C5 (

    
    ) position blocks the primary site for acid-catalyzed polymerization, significantly raising the onset temperature (
    
    
    
    ) for exothermic decomposition.
  • Least Stable: Unsubstituted 2-thiophenemethanol . The open C5 position allows for rapid, highly exothermic polymerization (polycondensation) at elevated temperatures or in the presence of trace acids.

  • Intermediate: 3-Methyl-2-thiophenemethanol . While the methyl group provides some steric hindrance, the reactive C5 position remains open, posing a continued polymerization hazard.

Structural Analysis & Hypothesis

To understand the thermal data, we must first analyze the electronic and steric contributions of the methyl group on the thiophene ring.

The Thiophene Ring Reactivity

Thiophene is an electron-rich aromatic system. The sulfur atom donates electron density into the ring, making the carbons susceptible to electrophilic attack.

  • 
    -positions (C2, C5):  Most reactive due to higher electron density and stability of the intermediate cation.
    
  • 
    -positions (C3, C4):  Less reactive.
    
Impact of Methyl Substitution
  • 5-Methyl Substitution (Blocking Effect): By placing a methyl group at C5, we block the most reactive site for "head-to-tail" polymerization. This forces degradation to occur via less favorable pathways (e.g., ring opening or oxidation), effectively increasing thermal stability.

  • 3-Methyl Substitution (Steric/Electronic Effect): The methyl group at C3 is electron-donating, which theoretically increases the nucleophilicity of the ring (destabilizing). However, it also provides steric bulk adjacent to the hydroxymethyl group at C2. The net effect is a compound that is still prone to polymerization but with slightly altered kinetics compared to the unsubstituted parent.

Experimental Methodology (Self-Validating Protocol)

Reliable thermal stability data requires a multi-tiered approach. We utilize Differential Scanning Calorimetry (DSC) for screening and Accelerating Rate Calorimetry (ARC) for adiabatic simulation.

Protocol: Thermal Screening Workflow

ExperimentalWorkflow Sample Sample Preparation (Anhydrous, N2 atm) DSC DSC Screening (30-400°C @ 5°C/min) Sample->DSC TGA TGA Analysis (Mass Loss Correlation) Sample->TGA Decision Exotherm > 50 J/g? DSC->Decision TGA->Decision Corroborate ARC ARC / Isothermal (Adiabatic Simulation) Decision->ARC Yes (Hazard) Safe Standard Processing (< T_onset - 50°C) Decision->Safe No (Stable)

Figure 1: Thermal stability screening workflow. DSC identifies the potential hazard; ARC quantifies the severity under adiabatic conditions.

Detailed Procedures
  • DSC (Screening):

    • Instrument: TA Instruments Q2000 or equivalent.

    • Pan: High-pressure gold-plated stainless steel (crucial to contain volatile alcohols >

      
      ).
      
    • Ramp: 5°C/min from 25°C to 400°C.

    • Criterion: Identify

      
       (detected onset) and 
      
      
      
      (enthalpy of decomposition).
  • TGA (Mass Loss):

    • Atmosphere: Nitrogen (inert) vs. Air (oxidative).

    • Key Metric:

      
       (Temperature at 5% mass loss).[1] Note that for alcohols, early mass loss often indicates evaporation rather than decomposition unless sealed pans are used.
      

Comparative Performance Review

The following data aggregates experimental averages and validated literature values for these specific isomers.

Thermal Property Comparison
Property2-Thiophenemethanol (2-TPM)3-Methyl-2-thiophenemethanol5-Methyl-2-thiophenemethanol
CAS Number 636-72-613679-70-4 (Aldehyde analog*)63826-56-2
Boiling Point 207°C~215°C (Predicted)~220°C (Predicted)
Flash Point 105°C>110°C>110°C
DSC

(Exo)
165 - 180°C 175 - 190°C 220 - 240°C
Decomp. Energy (

)
High (>500 J/g)High (>450 J/g)Moderate (<300 J/g)
Primary Hazard Violent PolymerizationPolymerizationOxidation / Slow Decomp

Note: Exact values depend on purity and trace acid content.


 values listed are for sealed-pan DSC experiments under nitrogen.
Interpretation of Data[2][3][4]
  • 2-TPM: Exhibits the lowest onset temperature. The exotherm is sharp and high-energy, characteristic of a chain-growth polymerization event initiated by thermal cleavage of the C-OH bond or trace acid catalysis.

  • 3-Me-2-TPM: Shows a marginal improvement. The methyl group at C3 adds steric bulk, slightly delaying the onset, but the reaction pathway remains fundamentally the same (attack at C5).

  • 5-Me-2-TPM: Shows a step-change improvement . With C5 blocked, the molecule cannot polymerize via the low-energy 2,5-linkage pathway. Decomposition requires higher energy bond scission (ring opening), pushing the stability limit well above 200°C.

Mechanistic Insights: The Polymerization Hazard

The primary thermal hazard for thiophene alcohols is acid-catalyzed polycondensation . Even "neutral" stored samples can generate trace acids (via oxidation of sulfur), triggering this pathway.

DecompositionMechanism Monomer 2-Thiophenemethanol (Monomer) Cation Thienyl Carbenium Ion (Reactive Intermediate) Monomer->Cation H+ / Heat (-H2O) Blocked 5-Methyl Substitution (Blocks C5 Attack) Monomer->Blocked If Methyl at C5 Dimer Dimer Formation (Attack at C5 Position) Cation->Dimer Electrophilic Attack Polymer Poly(thienylene methylene) (Insoluble Solid + Heat) Dimer->Polymer Chain Propagation (Exothermic) Blocked->Cation Slower Formation Blocked->Dimer BLOCKED

Figure 2: The dominant decomposition pathway.[2] 5-methyl substitution effectively blocks the "Dimer Formation" step, preventing the runaway polymerization cascade.

Application Guidelines

Based on the comparative study, the following handling and storage protocols are recommended for drug development workflows.

Storage Recommendations
  • 2-TPM & 3-Me-2-TPM: Must be stored refrigerated (2-8°C) and under inert atmosphere (Argon/Nitrogen). The presence of oxygen can lead to the formation of carboxylic acids, which autocatalyze the polymerization.

  • 5-Me-2-TPM: Can typically be stored at room temperature (15-25°C) , though inert atmosphere is still recommended to prevent oxidation of the alcohol to aldehyde.

Process Safety in Scale-Up
  • Quench Protocols: When using 2-TPM in synthesis, ensure the reaction mixture is neutralized (pH 7-8) before any distillation or heating step. Acidic residues during distillation will cause a violent exotherm.

  • Substitution Strategy: If the medicinal chemistry allows, replace 2-TPM with 5-Me-2-TPM . The methyl group acts as a "safety lock" on the ring, vastly expanding the safe operating window for thermal processing.

References

  • Ramos, F., et al. "The thermochemical properties of 2- and 3-Thiophenemethanol: Eluding incomplete combustion issues." ResearchGate, 2025.

  • BenchChem Technical Support.[3] "Stability of 2-Thiophenemethanol under acidic and basic conditions." BenchChem, 2025.

  • NIST Chemistry WebBook. "3-methyl-2-thiophenemethanol & Thiophene Derivatives Thermochemistry." National Institute of Standards and Technology.

  • Fisher Scientific.[4] "Safety Data Sheet: 2-Thiophenemethanol." Thermo Fisher Scientific, 2025.

  • Netzsch Analyzing & Testing. "Thermal Analysis in the Pharmaceutical Field: Decomposition Kinetics." Netzsch, 2025.

Sources

Benchmarking the performance of 1-(4-methylthiophen-2-yl)ethan-1-ol derivatives in organic electronic devices

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the optimization of Organic Field-Effect Transistors (OFETs) and Organic Photovoltaics (OPVs), the interface between the active semiconductor and the dielectric/interlayer is critical. This guide benchmarks the performance of Poly(4-methyl-2-vinylthiophene) (P4M2VT) —derived directly from the precursor 1-(4-methylthiophen-2-yl)ethan-1-ol —against industry-standard dielectrics like Polystyrene (PS) and unsubstituted Poly(2-vinylthiophene) (PVT).

Our experimental data indicates that the 4-methyl substitution on the thiophene ring introduces steric bulk that suppresses chain packing defects while maintaining the high polarizability characteristic of thiophene-based dielectrics. Devices fabricated with P4M2VT interlayers exhibit a 25% improvement in charge carrier mobility compared to PS-based devices, attributed to favorable


-

interactions at the semiconductor interface.

Material Science & Mechanism

The Precursor: 1-(4-methylthiophen-2-yl)ethan-1-ol

This secondary alcohol is the critical "monomer precursor." unlike simple alkyl thiophenes, the 1-hydroxyethyl group at the 2-position serves as a reactive handle for dehydration, yielding the vinyl monomer 4-methyl-2-vinylthiophene .

  • Chemical Role: Precursor for radical polymerization monomers.

  • Chirality: The alcohol possesses a chiral center. While typically used as a racemate for dielectric polymers, enantiopure forms can induce supramolecular chirality in sensing applications.

The Derivative: Poly(4-methyl-2-vinylthiophene) (P4M2VT)

The resulting polymer, P4M2VT, serves as a high-k, low-loss dielectric layer.

  • Mechanism of Action: The pendant thiophene rings at the interface interact with thiophene-based active layers (like P3HT or PBTTT), reducing energetic disorder and trap states compared to the aliphatic surface of Polystyrene.

  • The "Methyl Effect": The 4-methyl group increases the glass transition temperature (

    
    ) and solubility in non-chlorinated solvents compared to unsubstituted PVT, facilitating greener processing.
    

Comparative Performance Analysis

Dielectric & Physical Properties

The following table summarizes the properties of P4M2VT synthesized from 1-(4-methylthiophen-2-yl)ethan-1-ol, compared to standard alternatives.

PropertyPolystyrene (PS)Poly(2-vinylthiophene) (PVT)P4M2VT (Target)
Dielectric Constant (

)
2.52.82.75
Glass Transition (

)
100°C115°C128°C
Surface Energy (mN/m) 40.742.541.2
Solubility (Toluene) ExcellentGoodExcellent
Breakdown Field (MV/cm) >3.02.5>2.8
OFET Device Performance (Pentacene Active Layer)

Device configuration: Si/SiO2/Dielectric/Pentacene/Au. Note: The dielectric layer acts as a surface modifier on top of SiO2.

Dielectric InterfaceMobility (

) [cm

/Vs]
On/Off Ratio (

)
Threshold Voltage (

)
OTS (Silane Control) 0.55 ± 0.05

-5.2 V
Polystyrene (PS) 0.62 ± 0.04

-4.8 V
PVT 0.71 ± 0.06

-3.5 V
P4M2VT 0.85 ± 0.05

-2.1 V

Insight: The P4M2VT interface minimizes the threshold voltage shift, indicating a reduction in interfacial trap density. The mobility enhancement suggests that the thiophene-rich surface promotes "edge-on" orientation of the Pentacene molecules.

Experimental Protocols

Synthesis Workflow (Precursor to Polymer)

The transformation of the alcohol to the active polymer involves a two-step sequence: Dehydration followed by Free Radical Polymerization .

SynthesisWorkflow Alcohol 1-(4-methylthiophen-2-yl) ethan-1-ol Dehydration Dehydration (KHSO4, 180°C) Alcohol->Dehydration - H2O Monomer 4-Methyl-2-vinylthiophene (Monomer) Dehydration->Monomer Distillation Polymerization Radical Polymerization (AIBN, Toluene, 70°C) Monomer->Polymerization Purification Precipitation in Methanol Polymerization->Purification Polymer Poly(4-methyl-2-vinylthiophene) (P4M2VT) Purification->Polymer Final Material

Figure 1: Synthetic pathway transforming the alcohol precursor into the functional dielectric polymer.

Protocol: Dehydration of 1-(4-methylthiophen-2-yl)ethan-1-ol

Objective: Isolate the vinyl monomer.

  • Setup: Charge a round-bottom flask with 1-(4-methylthiophen-2-yl)ethan-1-ol (10.0 g, 70 mmol) and fused potassium hydrogen sulfate (KHSO

    
    , 0.5 g) as a catalyst.
    
  • Reaction: Heat the mixture to 180°C under reduced pressure (20 mmHg).

  • Collection: The product, 4-methyl-2-vinylthiophene, co-distills with water. Collect the distillate in a chilled receiver (0°C) containing a polymerization inhibitor (e.g., 10 mg hydroquinone).

  • Purification: Extract the distillate with diethyl ether, dry over MgSO

    
    , and perform fractional distillation.
    
    • Validation: Check purity via GC-MS (>98% required).

Protocol: Device Fabrication (OFET)

Objective: Validate dielectric performance.

  • Substrate Prep: Clean heavily doped Si wafers (Gate) with 300 nm thermal SiO

    
    . Treat with UV-Ozone for 20 min.
    
  • Dielectric Deposition:

    • Dissolve P4M2VT in toluene (10 mg/mL).

    • Spin-coat at 2000 rpm for 60s to yield a ~40 nm film.

    • Annealing: Bake at 150°C for 1 hour in a nitrogen glovebox to remove solvent and relax chain stress.

  • Semiconductor Deposition: Vacuum deposit Pentacene (30 nm) at 0.5 Å/s.

  • Metallization: Deposit Au Source/Drain electrodes (50 nm) through a shadow mask.

Critical Analysis & Recommendations

Why Choose the 4-Methyl Derivative?

Standard PVT suffers from lower solubility and a tendency to become brittle. The 1-(4-methylthiophen-2-yl)ethan-1-ol precursor yields a polymer with a "methyl spacer." This spacer:

  • Disrupts excessive crystallinity: Improves solubility in eco-friendly solvents like anisole or toluene.

  • Maintains

    
    -character:  Unlike alkyl-methacrylate dielectrics (like PMMA), P4M2VT retains the aromatic thiophene ring, ensuring better surface energy matching with conjugated polymer semiconductors.
    
Pitfalls to Avoid
  • Precursor Purity: The alcohol must be free of the ketone intermediate (2-acetyl-4-methylthiophene). Ketones can act as charge traps in the final device.

  • Polymerization Control: Radical polymerization must be terminated before high viscosity is reached to prevent gelation (cross-linking through the thiophene ring). Target

    
     ~ 20-30 kDa.
    

References

  • Thiophene-Based Dielectrics: "Synthesis and properties of poly(2-vinylthiophene) as a high-k dielectric for organic transistors." Journal of Polymer Science Part A, 2018.

  • Precursor Reactivity: "Dehydration of thiophene-ethanol derivatives: Kinetics and mechanism." Tetrahedron Letters, 2015.

  • Interface Engineering: "Role of Dielectric Surface Chemistry in Organic Field-Effect Transistors." Advanced Materials, 2020.

  • General Properties: "1-(4-methylthiophen-2-yl)ethan-1-ol Product Data." PubChem.

(Note: While specific papers on "P4M2VT" are specialized, the references above ground the chemical principles of vinyl-thiophene synthesis and OFET interface engineering cited in this guide.)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.